FMOC-L-allo-Isoleucine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-3-13(2)19(20(23)24)22-21(25)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18-19H,3,12H2,1-2H3,(H,22,25)(H,23,24)/t13-,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXVFEIPAZSXRGM-YJYMSZOUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701214047 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-alloisoleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701214047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
251316-98-0 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-alloisoleucine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=251316-98-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-alloisoleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701214047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Purification of FMOC-L-allo-Isoleucine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical synthesis and purification of Fmoc-L-allo-isoleucine, a critical non-proteinogenic amino acid derivative utilized in the synthesis of specialized peptides for therapeutic and research applications. The following sections detail the multi-step synthesis from the readily available L-isoleucine, including experimental protocols, quantitative data, and analytical methods for purity assessment.
Overview of the Synthetic Strategy
The synthesis of this compound is a multi-step process that begins with the epimerization of the α-carbon of L-isoleucine. A common and effective strategy involves the following key stages:
-
N-Acetylation of L-Isoleucine: The amino group of L-isoleucine is first protected with an acetyl group to facilitate the subsequent epimerization.
-
Epimerization of N-acetyl-L-isoleucine: The protected amino acid undergoes epimerization at the α-carbon to yield a diastereomeric mixture of N-acetyl-L-isoleucine and N-acetyl-L-allo-isoleucine.
-
Enzymatic Resolution: The diastereomeric mixture is resolved using an acylase enzyme, which selectively hydrolyzes the N-acetyl group from the L-isomer, allowing for the separation of the desired L-allo-isoleucine derivative.
-
Deacetylation of N-acetyl-L-allo-isoleucine: The isolated N-acetyl-L-allo-isoleucine is deprotected to yield L-allo-isoleucine.
-
FMOC Protection: The purified L-allo-isoleucine is then protected with the fluorenylmethoxycarbonyl (Fmoc) group to produce the final product.
The overall workflow is depicted in the diagram below.
Experimental Protocols
Step 1: N-Acetylation of L-Isoleucine
This procedure protects the amino group of L-isoleucine prior to epimerization.
Methodology:
-
Suspend L-isoleucine (1.0 equivalent) in glacial acetic acid.
-
Add acetic anhydride (2.0-3.0 equivalents) to the suspension.
-
Heat the reaction mixture at reflux for 1-2 hours, during which the solid should dissolve.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain a crude solid.
-
Recrystallize the crude N-acetyl-L-isoleucine from a suitable solvent system, such as water or ethanol/water, to yield a white crystalline solid.
Step 2: Epimerization of N-acetyl-L-isoleucine
This step induces the formation of the L-allo diastereomer.
Methodology:
-
Dissolve N-acetyl-L-isoleucine (1.0 equivalent) in acetic anhydride.
-
Heat the solution at reflux for 2-4 hours to induce epimerization at the α-carbon.
-
Monitor the reaction by a suitable method (e.g., polarimetry or chiral chromatography of a hydrolyzed sample) to determine the point of equilibration.
-
Cool the reaction mixture to room temperature.
-
Remove the acetic anhydride under reduced pressure to yield a mixture of N-acetyl-L-isoleucine and N-acetyl-L-allo-isoleucine.
Step 3: Enzymatic Resolution of N-acetyl-isoleucine Diastereomers
This crucial step separates the desired L-allo diastereomer.
Methodology:
-
Dissolve the mixture of N-acetyl-isoleucine diastereomers in water and adjust the pH to 7.0-8.0 with a suitable base (e.g., lithium hydroxide or sodium hydroxide).
-
Add Acylase I from porcine kidney or Aspergillus oryzae to the solution. The enzyme loading is typically between 1-5% (w/w) of the substrate.
-
Incubate the reaction mixture at 37°C for 24-48 hours with gentle stirring. The acylase will selectively hydrolyze the N-acetyl group from L-isoleucine, leaving N-acetyl-L-allo-isoleucine intact.
-
Monitor the reaction for the consumption of N-acetyl-L-isoleucine.
-
Upon completion, acidify the reaction mixture to a pH of approximately 3 with a dilute acid (e.g., HCl) to precipitate the unreacted N-acetyl-L-allo-isoleucine.
-
Filter the precipitate and wash with cold water. The filtrate contains the hydrolyzed L-isoleucine, which can be recovered and recycled.
-
The solid is the enriched N-acetyl-L-allo-isoleucine.
Step 4: Deacetylation of N-acetyl-L-allo-isoleucine
This step removes the acetyl protecting group to yield the free amino acid.
Methodology:
-
Suspend the enriched N-acetyl-L-allo-isoleucine in a solution of methanol.
-
Add a catalytic amount of sodium methoxide (NaOMe) in methanol at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Neutralize the reaction mixture with an ion-exchange resin (H+ form) until the pH is neutral.
-
Filter off the resin and wash with methanol.
-
Evaporate the combined filtrate under reduced pressure to obtain crude L-allo-isoleucine.
-
Recrystallize the crude product from water/ethanol to yield pure L-allo-isoleucine.
Step 5: FMOC Protection of L-allo-Isoleucine
This is the final step to produce the desired FMOC-protected amino acid.
Methodology:
-
Dissolve L-allo-isoleucine (1.0 equivalent) in a 1:1 mixture of THF and water to a concentration of approximately 1 mmol per 5 ml.[1]
-
Adjust the pH of the solution to 9.5 with 1N NaOH.[1]
-
While stirring vigorously, add 9-fluorenylmethyl succinimidyl carbonate (Fmoc-O-Su) (1.05 equivalents) in small portions, maintaining the pH at 9.5 by adding 1N NaOH as needed.[1]
-
Continue the reaction until the pH remains stable, indicating the consumption of the amino acid.[1]
-
Transfer the reaction mixture to a separatory funnel and wash three times with hexane to remove unreacted Fmoc-O-Su.[1]
-
Collect the aqueous layer and acidify to a pH of 1-2 with 10% aqueous HCl. This will precipitate the this compound.[1]
-
Extract the product with ethyl acetate (five times).[1]
-
Combine the organic layers, wash with water and brine, and then dry over anhydrous magnesium sulfate.[1]
-
Filter to remove the drying agent and evaporate the solvent under reduced pressure to yield the crude product.[1]
Purification of this compound
Methodology:
-
Dissolve the crude this compound in a minimal amount of hot ethyl acetate.
-
Slowly add hexane until the solution becomes turbid.
-
Allow the solution to cool slowly to room temperature, and then place it at 4°C to facilitate crystallization.
-
Collect the crystals by filtration, wash with a cold mixture of ethyl acetate/hexane, and dry under vacuum.
-
Alternatively, recrystallization can be performed from an ethanol/water mixture.[2] Dissolve the crude product in hot ethanol and add water dropwise until turbidity persists. Cool the solution to induce crystallization.
Quantitative Data Summary
The following table summarizes the expected yields and purity at each stage of the synthesis. Note that yields are indicative and can vary based on reaction scale and optimization.
| Step | Product | Typical Yield (%) | Purity Assessment |
| 1 | N-acetyl-L-isoleucine | 85-95 | Melting Point, NMR |
| 2 | N-acetyl-isoleucine diastereomeric mixture | ~100 (quantitative) | Not applicable |
| 3 | N-acetyl-L-allo-isoleucine (after resolution) | 35-45 (from diastereomeric mixture) | Chiral GC/HPLC of hydrolyzed sample |
| 4 | L-allo-Isoleucine | 80-90 | NMR, Optical Rotation |
| 5 | Crude this compound | 85-95 | TLC, HPLC |
| 6 | Purified this compound | 70-85 (after recrystallization) | Chiral HPLC (≥99%), NMR, Mass Spectrometry |
Purity Analysis by Chiral HPLC
The enantiomeric and diastereomeric purity of the final this compound is critical and is best determined by chiral High-Performance Liquid Chromatography (HPLC).
Typical HPLC Conditions:
-
Column: A chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., Chiralpak IA, IC) or macrocyclic glycopeptide-based columns (e.g., CHIROBIOTIC T, R) are often effective for the separation of Fmoc-amino acid enantiomers.
-
Mobile Phase: A mixture of a polar organic solvent (e.g., methanol, ethanol, or isopropanol) and a non-polar solvent (e.g., hexane), often with a small amount of an acidic modifier like trifluoroacetic acid (TFA), is commonly used. A typical mobile phase could be 10% isopropanol in hexane with 0.1% TFA.
-
Detection: UV detection at 254 nm or 265 nm is suitable for the Fmoc group.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
The logical relationship for selecting an appropriate chiral HPLC method is outlined below.
Conclusion
The synthesis and purification of this compound is a well-established but exacting process that requires careful control over each step to ensure high diastereomeric and enantiomeric purity. The combination of chemical epimerization and enzymatic resolution is a powerful strategy to obtain the desired L-allo-isoleucine precursor. Subsequent FMOC protection and rigorous purification, verified by chiral HPLC, are essential to provide a final product suitable for demanding applications in peptide synthesis and drug development. This guide provides a robust framework for researchers and scientists to successfully produce high-quality this compound.
References
A Technical Guide to the Physicochemical Properties of Fmoc-L-allo-Isoleucine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-L-allo-isoleucine is a non-proteinogenic amino acid derivative crucial for the synthesis of novel peptides and peptidomimetics. As a stereoisomer of L-isoleucine, the unique spatial arrangement of its side chain can impart distinct conformational properties to peptides, influencing their biological activity, stability, and receptor-binding affinity. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for their determination, and its application in solid-phase peptide synthesis (SPPS). Understanding these characteristics is paramount for its effective utilization in drug discovery and development.
Physicochemical Properties
The physicochemical properties of this compound are summarized below. These values are a combination of reported data and theoretical predictions.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₃NO₄ | [1] |
| Molecular Weight | 353.4 g/mol | [1] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 139-145 °C | |
| Solubility | Slightly soluble in Chloroform, DMF, and DMSO. | |
| Predicted pKa | 3.92 ± 0.22 | |
| Storage Conditions | 2-8°C | |
| Chiral Purity | ≥98% (typically determined by chiral HPLC) |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are provided below. These are generalized protocols that can be adapted for this compound.
Melting Point Determination
The melting point of a crystalline solid can be determined using a capillary melting point apparatus.[2][3][4][5]
Protocol:
-
Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire solid has transitioned to a liquid is the completion of melting. The range between these two temperatures is the melting point range.
Solubility Determination (Shake-Flask Method)
The solubility of this compound in various solvents can be determined using the shake-flask method followed by concentration analysis.
Protocol:
-
Equilibration: An excess amount of this compound is added to a known volume of the solvent of interest in a sealed vial. The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The saturated solution is centrifuged or filtered to remove any undissolved solid.
-
Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). A calibration curve prepared with standard solutions of known concentrations is used for accurate quantification.
Spectroscopic Analysis
Fourier Transform Infrared (FTIR) Spectroscopy: [1][6][7][8] FTIR spectroscopy is used to identify the functional groups present in the molecule.
Protocol:
-
Sample Preparation: A small amount of the solid sample is placed on the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer.
-
Data Acquisition: The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: The resulting spectrum is analyzed to identify characteristic absorption bands corresponding to the functional groups in this compound, such as the urethane C=O, aromatic C=C of the fluorenyl group, and the carboxylic acid O-H and C=O groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: [9][10][11][12][13][14] ¹H and ¹³C NMR spectroscopy are used to elucidate the detailed molecular structure.
Protocol:
-
Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer.
-
Data Analysis: The chemical shifts, coupling constants, and integration of the signals are analyzed to confirm the structure of this compound. The distinct stereochemistry of the allo-isoleucine side chain will result in a unique set of chemical shifts and coupling patterns compared to its isoleucine diastereomer.[14]
Mass Spectrometry (MS): [15][16][17][18][19][20][21] Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Electrospray ionization (ESI) is a common technique for this purpose.[15][16][17][18][19]
Protocol:
-
Sample Preparation: The sample is dissolved in a suitable volatile solvent.
-
Ionization: The solution is introduced into the ESI source where it is converted into gas-phase ions.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured by the mass analyzer.
-
Data Analysis: The resulting mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound, along with characteristic fragment ions.
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of this compound is as a building block in Fmoc-based solid-phase peptide synthesis (SPPS).[22][23][24] The following workflow outlines the incorporation of an this compound residue into a growing peptide chain on a solid support.
Biological Significance and Signaling Pathways
This compound itself is not known to be directly involved in signaling pathways. However, its incorporation into a peptide can significantly alter the peptide's biological activity by modifying its three-dimensional structure. This, in turn, can affect how the peptide interacts with its biological target, such as a G-protein coupled receptor (GPCR), thereby influencing downstream signaling.[25][26] The presence of L-allo-isoleucine can lead to changes in peptide backbone conformation and side-chain presentation, which may enhance or reduce binding affinity and signaling efficacy.[27]
For instance, a peptide hormone containing L-allo-isoleucine might exhibit altered binding to its GPCR, affecting the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP), a key second messenger.
Conclusion
This compound is a valuable tool for peptide chemists and drug developers. Its unique stereochemistry offers the potential to create peptides with novel structures and enhanced biological properties. A thorough understanding of its physicochemical characteristics and its behavior in solid-phase peptide synthesis is essential for its successful application in the design and synthesis of next-generation peptide therapeutics. The protocols and data presented in this guide provide a foundational resource for researchers working with this important amino acid derivative.
References
- 1. mse.washington.edu [mse.washington.edu]
- 2. Determination of Melting Point [wiredchemist.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. thinksrs.com [thinksrs.com]
- 6. Step-by-step Analysis of FTIR - 2023 [unitechlink.com]
- 7. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 8. rtilab.com [rtilab.com]
- 9. benchchem.com [benchchem.com]
- 10. A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts | Springer Nature Experiments [experiments.springernature.com]
- 11. chem.uiowa.edu [chem.uiowa.edu]
- 12. reclaim.cdh.ucla.edu [reclaim.cdh.ucla.edu]
- 13. Application of 1H and 13C NMR Fingerprinting as a Tool for the Authentication of Maltese Extra Virgin Olive Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NMR-based assignment of isoleucine vs . allo -isoleucine stereochemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB01995E [pubs.rsc.org]
- 15. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 16. verifiedpeptides.com [verifiedpeptides.com]
- 17. phys.libretexts.org [phys.libretexts.org]
- 18. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 19. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 22. bachem.com [bachem.com]
- 23. chem.uci.edu [chem.uci.edu]
- 24. chempep.com [chempep.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
FMOC-L-allo-Isoleucine: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of FMOC-L-allo-Isoleucine, a critical building block for peptide synthesis, tailored for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, detailed experimental protocols for its use in Solid-Phase Peptide Synthesis (SPPS), and explores the biological significance of incorporating L-allo-isoleucine into peptides.
Core Chemical and Physical Data
This compound is a non-proteinogenic amino acid derivative widely utilized in the synthesis of novel peptides. Its unique stereochemistry offers opportunities to modulate the conformational properties and biological activities of synthetic peptides.
| Property | Value | Citations |
| CAS Number | 251316-98-0 | [1][2][3] |
| Molecular Weight | 353.4 g/mol | [1][2] |
| Molecular Formula | C₂₁H₂₃NO₄ | [1][2] |
| Synonyms | Fmoc-allo-L-Ile-OH, Fmoc-(2S,3R)-2-amino-3-methylpentanoic acid | [2] |
| Appearance | White powder | [2] |
| Purity | ≥ 99% (Chiral HPLC) | [2] |
| Storage | 0-8°C | [2] |
Application in Peptide Synthesis: An Overview
The fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group of L-allo-isoleucine makes it ideally suited for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[2][4] This method allows for the stepwise assembly of amino acids on a solid resin support, offering a milder and more convenient alternative to traditional Boc/Benzyl chemistry.[4] The incorporation of unnatural amino acids like L-allo-isoleucine is a key strategy for enhancing the proteolytic stability and modulating the biological activity of peptides.[5][6] The distinct stereochemistry of L-allo-isoleucine, compared to its diastereomer L-isoleucine, can significantly influence the three-dimensional structure of a peptide and its binding affinity to biological targets.[6]
Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS) of an L-allo-Isoleucine Containing Peptide
The following is a generalized protocol for the manual solid-phase synthesis of a peptide incorporating this compound using the Fmoc/tBu strategy. This protocol is based on standard SPPS procedures and can be adapted for specific peptide sequences.
I. Resin Preparation and Swelling
-
Select a suitable resin based on the desired C-terminus of the peptide (e.g., Rink Amide resin for a C-terminal amide).
-
Place the resin in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) to swell the resin for a minimum of 30 minutes.[5]
-
Drain the DMF.[5]
II. Fmoc Deprotection
-
Add a 20% (v/v) solution of piperidine in DMF to the resin.[5]
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the solution.
-
Repeat the piperidine treatment for an additional 15-20 minutes to ensure complete removal of the Fmoc group.[7]
-
Thoroughly wash the resin with DMF to remove residual piperidine.
The general workflow for Fmoc deprotection is illustrated below:
III. Amino Acid Coupling
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, HATU, or HCTU; 3-5 equivalents) in DMF.[7]
-
Add a base, typically N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents), to activate the amino acid.[7]
-
Immediately transfer the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature. For sterically hindered unnatural amino acids, extended coupling times or double coupling may be necessary.[7]
-
Wash the resin thoroughly with DMF to remove excess reagents.
-
(Optional) Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (beads remain colorless) indicates a successful coupling.
Below is a diagram illustrating the amino acid coupling step in SPPS.
IV. Peptide Chain Elongation
Repeat the deprotection (Step II) and coupling (Step III) cycles for each subsequent amino acid in the desired peptide sequence.
V. Cleavage and Deprotection
-
After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the peptide-resin with DMF, followed by Dichloromethane (DCM), and then Methanol. Dry the resin under vacuum.[5]
-
Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A common cocktail is Reagent K: 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[5] Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.
-
Add the cleavage cocktail to the dried peptide-resin and agitate for 2-4 hours at room temperature.[5]
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the peptide by adding the TFA solution to cold diethyl ether.[5]
-
Centrifuge the mixture to pellet the crude peptide.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.[5]
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Biological Significance and Signaling Pathways
The incorporation of L-allo-isoleucine has been explored in the synthesis of various bioactive peptides, including the desotamide family of antibiotics.[8][9] These cyclic hexapeptides exhibit notable antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[8][10] Structure-activity relationship studies of desotamide analogues have revealed that substitutions at the L-allo-isoleucine position can significantly impact antibacterial potency.[8][10]
While the precise signaling pathways modulated by L-allo-isoleucine-containing peptides are a subject of ongoing research, the parent amino acid, L-isoleucine, is known to play a role in regulating the mTOR (mechanistic Target of Rapamycin) signaling pathway. mTOR is a central regulator of cell metabolism, growth, and proliferation.[11] The mTOR signaling network integrates signals from nutrients, such as amino acids, and growth factors to control key cellular processes like protein synthesis and autophagy.[12][13] It is plausible that peptides containing L-allo-isoleucine could interact with cellular targets and modulate signaling pathways, although specific details remain to be fully elucidated.
The diagram below provides a simplified overview of the mTOR signaling pathway, which is known to be influenced by amino acid availability.
Conclusion
This compound is a valuable tool for peptide chemists and drug discovery professionals. Its incorporation into peptides can lead to novel analogs with enhanced biological properties. The use of standard Fmoc-SPPS protocols, with potential minor modifications to account for steric hindrance, allows for the efficient synthesis of L-allo-isoleucine-containing peptides. Further research into the specific mechanisms of action and signaling pathways affected by these peptides will continue to unlock their therapeutic potential.
References
- 1. scbt.com [scbt.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 251316-98-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. The Desotamide Family of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical Synthesis and Structure-Activity Relationship Study Yield Desotamide a Analogues with Improved Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mTOR signaling in growth control and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mTOR Signaling in Growth, Metabolism, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile of FMOC-L-allo-Isoleucine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Principles of FMOC-Amino Acid Solubility
The solubility of FMOC-protected amino acids is primarily dictated by a balance of factors, including the large, hydrophobic fluorenylmethoxycarbonyl (FMOC) group and the physicochemical properties of the amino acid side chain. The bulky, nonpolar FMOC group generally imparts good solubility in many organic solvents. However, the nature of the amino acid side chain can significantly influence this behavior.
Isoleucine possesses a hydrophobic, aliphatic side chain. This inherent hydrophobicity contributes to its solubility in nonpolar organic solvents while limiting its solubility in aqueous solutions. The "allo" stereoisomerism of FMOC-L-allo-Isoleucine, a diastereomer of FMOC-L-isoleucine, will result in different physical properties, including solubility, due to variations in the crystal lattice energy and intermolecular interactions.
Qualitative Solubility of this compound
Based on available data for FMOC-protected amino acids with similar hydrophobic side chains, the following table summarizes the expected qualitative solubility of this compound in common organic solvents used in peptide synthesis.
| Solvent | Abbreviation | Expected Qualitative Solubility | Notes |
| N,N-Dimethylformamide | DMF | Good to Excellent | The most common and effective solvent for dissolving FMOC-amino acids for SPPS. |
| Dimethyl Sulfoxide | DMSO | Good to Excellent | Often used as an alternative to DMF, with high solvating power. |
| N-Methyl-2-pyrrolidone | NMP | Good to Excellent | A strong solvent, particularly for hydrophobic sequences, though some FMOC-amino acids may show greater decomposition over time compared to DMF. |
| Dichloromethane | DCM | Limited | Generally a poor solvent for FMOC-amino acids alone and is more commonly used for washing steps or in solvent mixtures. |
| Tetrahydrofuran | THF | Moderate | Can be used, sometimes in mixtures, but generally less effective than DMF or NMP. |
| Acetonitrile | ACN | Limited to Moderate | Solubility can be variable; often used in solvent mixtures for purification. |
| Chloroform | CHCl₃ | Slightly Soluble | Limited utility for dissolution in SPPS applications. |
| Ethanol | EtOH | Sparingly Soluble | The hydrophobic FMOC group and isoleucine side chain limit solubility. |
| Water | H₂O | Sparingly Soluble | The hydrophobic nature of the molecule significantly limits its solubility in aqueous solutions.[1] |
Estimated Quantitative Solubility of this compound
While precise, experimentally determined values for this compound are not published, we can extrapolate estimates from structurally similar compounds. For example, FMOC-L-leucine, which also has a C6 side chain, has a reported solubility of approximately 30 mg/mL in ethanol, DMSO, and DMF.[2][3] Given the structural similarity, the solubility of this compound is expected to be in a comparable range in these solvents.
| Solvent | Abbreviation | Estimated Solubility (mg/mL) | Estimated Molarity (M)¹ |
| N,N-Dimethylformamide | DMF | ~20 - 40 | ~0.057 - 0.113 |
| Dimethyl Sulfoxide | DMSO | ~20 - 40 | ~0.057 - 0.113 |
| N-Methyl-2-pyrrolidone | NMP | ~20 - 40 | ~0.057 - 0.113 |
¹ Molarity calculated based on a molecular weight of 353.42 g/mol for this compound.
Disclaimer: These values are estimations and should be used as a guideline. For applications requiring precise concentrations, experimental determination of solubility is strongly recommended.
Experimental Protocol for Determining Solubility
The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.
Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (e.g., DMF, DMSO, NMP), HPLC grade
-
Analytical balance
-
Vortex mixer
-
Orbital shaker or rotator in a temperature-controlled incubator
-
Syringe filters (0.2 µm, compatible with the solvent)
-
Autosampler vials
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration.
-
Perform a series of dilutions of the stock solution to create a set of standard solutions covering a range of concentrations. These will be used to generate a calibration curve.
-
-
Sample Preparation for Saturation:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.
-
-
Equilibration:
-
Seal the vials securely.
-
Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can be conducted to determine the minimum time required for the concentration to plateau.
-
-
Sample Extraction and Filtration:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the clear supernatant using a syringe.
-
Immediately filter the sample through a 0.2 µm syringe filter into a clean autosampler vial. This step is crucial to remove any undissolved solid particles.
-
-
Quantification by HPLC:
-
Dilute the filtered, saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.
-
Analyze the diluted sample and the standard solutions by HPLC. A typical method would involve a C18 reverse-phase column and UV detection at a wavelength where the FMOC group absorbs strongly (e.g., 265 nm or 301 nm).
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area from the HPLC analysis of the standard solutions against their known concentrations.
-
Use the linear regression equation from the calibration curve to determine the concentration of the diluted sample.
-
Calculate the original concentration of the saturated solution by multiplying the result by the dilution factor. This value represents the equilibrium solubility.
-
Experimental Workflow Diagram
The following diagram illustrates the experimental workflow for determining the solubility of this compound using the shake-flask method.
Caption: Experimental workflow for determining the equilibrium solubility of a compound.
References
A Technical Guide to the Structural Analysis of FMOC-L-allo-Isoleucine using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structural analysis of N-α-Fmoc-L-allo-isoleucine using Nuclear Magnetic Resonance (NMR) spectroscopy. The document outlines detailed experimental protocols, presents key NMR data, and illustrates the logical workflow for spectral interpretation and final structure elucidation. This guide is intended to be a valuable resource for researchers in peptide chemistry, drug discovery, and analytical sciences.
Introduction
N-α-(9-Fluorenylmethoxycarbonyl)-L-allo-isoleucine (FMOC-L-allo-Isoleucine) is a derivative of L-allo-isoleucine, a non-proteinogenic amino acid. L-allo-isoleucine is a diastereomer of L-isoleucine, differing in the stereochemistry at the β-carbon. The FMOC protecting group is widely used in solid-phase peptide synthesis, making the characterization of FMOC-amino acids, including their stereoisomers, crucial for quality control and the synthesis of stereochemically pure peptides.
NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about molecular structure, conformation, and dynamics. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, it is possible to unambiguously determine the constitution and relative stereochemistry of molecules like this compound. This guide will focus on the application of ¹H NMR, ¹³C NMR, and 2D correlation experiments such as COSY, HSQC, and HMBC for the complete structural assignment of this compound.
Experimental Protocols
The following sections describe the methodologies for sample preparation and NMR data acquisition for the structural analysis of this compound.
Sample Preparation
-
Compound: High-purity this compound.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are commonly used solvents for FMOC-protected amino acids. The choice of solvent can influence chemical shifts. For this guide, we will consider data acquired in CDCl₃.
-
Concentration: A concentration of 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient for most NMR experiments.
-
Standard: Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Procedure:
-
Weigh the this compound sample accurately and transfer it to a clean, dry NMR tube.
-
Add the deuterated solvent to the NMR tube to the appropriate volume.
-
Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution of the sample.
-
NMR Data Acquisition
All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: 200-250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 (or more, depending on concentration).
-
-
DEPT-135:
-
Used to differentiate between CH, CH₂, and CH₃ groups. CH and CH₃ signals appear positive, while CH₂ signals are negative.
-
-
2D COSY (Correlation Spectroscopy):
-
Identifies proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds. This is crucial for identifying adjacent protons in the molecule.
-
-
2D HSQC (Heteronuclear Single Quantum Coherence):
-
Correlates protons with their directly attached carbons (¹JCH). This allows for the unambiguous assignment of carbon signals based on the assignment of their attached protons.
-
-
2D HMBC (Heteronuclear Multiple Bond Correlation):
-
Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds, ²JCH and ³JCH). This experiment is vital for connecting different spin systems and assigning quaternary carbons.
-
Data Presentation and Interpretation
The structural elucidation of this compound relies on the systematic analysis of the data obtained from the NMR experiments outlined above. A key aspect of the analysis is the differentiation from its diastereomer, FMOC-L-isoleucine. A study by Anderson et al. highlights that the chemical shift of the α-proton and the ³JCH-CH coupling constants are reliable indicators for distinguishing between isoleucine and allo-isoleucine residues.[1]
NMR Data Tables
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound. The data is compiled based on typical values for FMOC-protected amino acids and isoleucine derivatives.
Table 1: ¹H NMR Data for this compound in CDCl₃
| Atom Number | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1 | H-α | ~4.4 - 4.6 | dd | ~9.0, ~4.0 |
| 2 | H-β | ~2.0 - 2.2 | m | - |
| 3a, 3b | H-γ | ~1.2 - 1.4 | m | - |
| 4 | H-γ' | ~1.0 - 1.1 | d | ~7.0 |
| 5 | H-δ | ~0.9 - 1.0 | t | ~7.5 |
| 6 | H-9 | ~4.2 - 4.3 | t | ~7.0 |
| 7a, 7b | H-10 | ~4.4 - 4.5 | d | ~7.0 |
| 8, 11 | H-Ar | ~7.7 - 7.8 | d | ~7.5 |
| 9, 10 | H-Ar | ~7.5 - 7.6 | d | ~7.5 |
| 12, 13 | H-Ar | ~7.3 - 7.4 | t | ~7.5 |
| 14, 15 | H-Ar | ~7.2 - 7.3 | t | ~7.5 |
| NH | NH | ~5.3 - 5.5 | d | ~9.0 |
| COOH | OH | ~10.0 - 12.0 | br s | - |
Table 2: ¹³C NMR Data for this compound in CDCl₃
| Atom Number | Carbon | Chemical Shift (δ, ppm) | DEPT-135 |
| 1 | C-α | ~58 - 60 | CH |
| 2 | C-β | ~37 - 39 | CH |
| 3 | C-γ | ~24 - 26 | CH₂ |
| 4 | C-γ' | ~15 - 17 | CH₃ |
| 5 | C-δ | ~11 - 13 | CH₃ |
| 6 | C-9 | ~47 - 48 | CH |
| 7 | C-10 | ~67 - 68 | CH₂ |
| 8, 11 | C-Ar | ~141 - 142 | Cq |
| 9, 10 | C-Ar | ~143 - 144 | Cq |
| 12, 13 | C-Ar | ~127 - 128 | CH |
| 14, 15 | C-Ar | ~125 - 126 | CH |
| 16, 17 | C-Ar | ~120 - 121 | CH |
| 18 | C=O | ~156 - 158 | Cq |
| 19 | C=O | ~175 - 177 | Cq |
Visualization of Experimental Workflow and Structural Correlations
The following diagrams, generated using Graphviz, illustrate the logical flow of the NMR analysis and the key correlations used for structural elucidation.
Experimental and Analytical Workflow
Caption: Workflow for the structural analysis of this compound using NMR.
NMR Correlation Network for Structural Assignment
Caption: Key 2D NMR correlations for the structural assignment of this compound.
Conclusion
The structural analysis of this compound can be effectively achieved through a systematic application of 1D and 2D NMR spectroscopy. The combination of ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC experiments provides a wealth of information that allows for the complete assignment of all proton and carbon signals and the confirmation of the molecular structure. The differentiation from its diastereomer, FMOC-L-isoleucine, is reliably accomplished by careful analysis of the chemical shift and coupling constants of the α-proton. The methodologies and data presented in this guide serve as a valuable resource for researchers involved in peptide synthesis and the characterization of chiral molecules.
References
An In-depth Technical Guide to the Chiral Purity Assessment of FMOC-L-allo-Isoleucine
For researchers, scientists, and professionals in drug development, ensuring the chiral purity of amino acid derivatives is paramount for the synthesis of stereochemically defined peptides. FMOC-L-allo-Isoleucine, a non-proteinogenic amino acid, presents a unique analytical challenge due to the presence of two chiral centers, giving rise to four stereoisomers: L-allo-Isoleucine, D-allo-Isoleucine, L-Isoleucine, and D-Isoleucine. This guide provides a comprehensive overview of the methodologies for assessing the chiral purity of this compound, with a focus on High-Performance Liquid Chromatography (HPLC).
The Importance of Chiral Purity in Peptide Synthesis
The incorporation of chirally pure amino acids is a critical quality attribute in the manufacturing of therapeutic peptides. The presence of undesired stereoisomers can lead to the formation of diastereomeric peptides with altered pharmacological, toxicological, and immunological properties. For this compound, it is crucial to control the levels of its enantiomer (FMOC-D-allo-Isoleucine) and its diastereomers (FMOC-L-Isoleucine and FMOC-D-Isoleucine). Chiral HPLC is a powerful and widely adopted technique for the separation and quantification of these stereoisomers, ensuring that the starting material meets the stringent purity requirements for peptide synthesis.[1][2]
Analytical Approaches: Chiral High-Performance Liquid Chromatography
Chiral HPLC is the cornerstone for the enantiomeric and diastereomeric purity assessment of FMOC-protected amino acids. The separation is achieved through the use of Chiral Stationary Phases (CSPs) that create a chiral environment, leading to differential interactions with the stereoisomers and thus enabling their separation. The most successful CSPs for the resolution of FMOC-amino acids fall into three main categories: polysaccharide-based, macrocyclic glycopeptide-based, and cinchona alkaloid-based columns.[3]
Data Presentation: Comparison of Chiral Stationary Phases
The selection of the appropriate CSP and the optimization of the mobile phase are critical for achieving baseline separation of all four stereoisomers of FMOC-Isoleucine. Below is a summary of recommended starting conditions for different types of CSPs.
| Chiral Stationary Phase (CSP) Type | Recommended Column | Typical Mobile Phase | Key Performance Characteristics |
| Polysaccharide-Based | Lux® Cellulose-1 or Lux® Cellulose-2 | Isocratic mixture of Acetonitrile and Water with 0.1% Trifluoroacetic Acid (TFA)[4] | Broad applicability for FMOC-amino acids; baseline resolution is often achievable with analysis times under 25 minutes.[2][4] |
| Macrocyclic Glycopeptide-Based | CHIROBIOTIC® T or CHIROBIOTIC® R | Reversed-phase: Methanol/Water or Acetonitrile/Water with acidic or basic additives (e.g., TFA, Ammonium Acetate). Polar organic mode is also an option.[5] | CHIROBIOTIC® T is often the best choice for FMOC-amino acids in reversed-phase mode. These columns are also compatible with LC-MS.[5] |
| Cinchona Alkaloid-Based | CHIRALPAK® QN-AX | Methanol/Acetonitrile mixtures with additives like Triethylamine (TEA) and Formic Acid (FA). | Effective for the separation of acidic compounds like N-protected amino acids. |
Experimental Protocols
Detailed methodologies are essential for the successful implementation of chiral separation methods. Below are two detailed protocols using different types of chiral stationary phases.
Protocol 1: Polysaccharide-Based CSP
This protocol is a general starting point for the analysis of this compound using a polysaccharide-based chiral column.
1. Instrumentation and Materials:
-
HPLC system with UV detector
-
Column: Lux® 5 µm Cellulose-1 (250 x 4.6 mm)[3]
-
Mobile Phase: Acetonitrile / Water (e.g., 60:40 v/v) with 0.1% Trifluoroacetic Acid (TFA)[4]
-
Flow Rate: 1.0 mL/min[4]
-
Injection Volume: 5 µL[4]
-
Temperature: Ambient[4]
-
Detection: UV at 220 nm or 265 nm[4]
2. Sample Preparation:
-
Prepare a stock solution of the this compound sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Prepare a resolution standard containing all four stereoisomers of FMOC-Isoleucine if available, or a racemic mixture of FMOC-DL-allo-Isoleucine and FMOC-DL-Isoleucine to confirm the separation of all species.
3. Chromatographic Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes.
-
Inject a blank (mobile phase) to ensure a clean baseline.
-
Inject the resolution standard to determine the retention times and resolution of all stereoisomers.
-
Inject the this compound sample.
4. Data Analysis:
-
Integrate the peak areas for all observed stereoisomers.
-
Calculate the percentage of each impurity relative to the main this compound peak.
-
The enantiomeric excess (% ee) can be calculated if the enantiomer is the only impurity of concern: % ee = [ (Area of L-allo - Area of D-allo) / (Area of L-allo + Area of D-allo) ] x 100
Protocol 2: Macrocyclic Glycopeptide-Based CSP
This protocol provides an alternative method using a macrocyclic glycopeptide-based column, which may offer different selectivity.
1. Instrumentation and Materials:
-
HPLC system with UV detector
-
Column: CHIROBIOTIC® T (250 x 4.6 mm, 5 µm)[5]
-
Mobile Phase: Methanol / 0.1% Ammonium Trifluoroacetate (NH4TFA) in Water (e.g., 80:20 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Temperature: 25 °C
-
Detection: UV at 254 nm
2. Sample Preparation:
-
Follow the same procedure as in Protocol 1, using the mobile phase for this method as the diluent.
3. Chromatographic Procedure:
-
Follow the same procedure as in Protocol 1.
4. Data Analysis:
-
Follow the same procedure as in Protocol 1.
Mandatory Visualizations
Experimental Workflow for Chiral Purity Assessment
The following diagram illustrates the logical workflow for the chiral purity assessment of this compound.
Caption: Workflow for Chiral HPLC Method Development and Analysis.
Logical Relationship of Isoleucine Stereoisomers
The following diagram illustrates the stereochemical relationships between the four isomers of isoleucine.
Caption: Stereoisomeric Relationships of FMOC-Isoleucine.
Conclusion
The chiral purity assessment of this compound is a critical step in ensuring the quality and safety of synthetic peptides. Chiral HPLC, particularly with polysaccharide-based and macrocyclic glycopeptide-based stationary phases, offers robust and reliable methods for the separation and quantification of all four stereoisomers. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to establish effective analytical strategies for this important building block. The successful implementation of these methods will contribute to the development of high-quality, chirally pure peptide therapeutics.
References
L-Allo-Isoleucine in Natural Peptides: A Technical Guide to Its Discovery, Significance, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The non-proteinogenic amino acid L-allo-isoleucine, a stereoisomer of L-isoleucine, is increasingly recognized for its pivotal role in the structure and function of various naturally occurring peptides. Initially identified as a metabolic byproduct, its deliberate incorporation into peptide natural products by microorganisms confers significant biological activities, including potent antimicrobial properties. This technical guide provides an in-depth exploration of the discovery of L-allo-isoleucine in natural peptides, its biosynthesis, and its profound impact on peptide conformation and bioactivity. We delve into the mechanisms of action of notable L-allo-isoleucine-containing peptides such as teixobactin and desotamides, and present detailed experimental protocols for their identification and characterization. Furthermore, this guide highlights the therapeutic significance and potential of these unique peptides in the ongoing search for novel drug candidates.
Introduction
L-allo-isoleucine is a diastereomer of the common proteinogenic amino acid L-isoleucine, differing in the stereochemistry at the β-carbon.[1] While present in trace amounts in healthy human serum, it is a key biomarker for maple syrup urine disease.[2][3] Beyond its role in human metabolism, L-allo-isoleucine is a crucial component of a variety of natural peptides produced by microorganisms.[4] Its incorporation is not a random event but a specific enzymatic process that often imparts unique structural and functional properties to the parent peptide, including enhanced biological activity and resistance to proteolysis. This guide will provide a comprehensive overview of the discovery, biosynthesis, and significance of L-allo-isoleucine in natural peptides, with a focus on its implications for drug discovery and development.
Discovery and Biosynthesis of L-Allo-Isoleucine
The precise enzymatic origin of L-allo-isoleucine in natural products was a long-standing puzzle until the discovery of a novel two-enzyme system in bacteria.[4][5] This biosynthetic pathway involves the epimerization of L-isoleucine to L-allo-isoleucine.
The Enzymatic Machinery
The biosynthesis of L-allo-isoleucine is catalyzed by a pair of enzymes: a pyridoxal 5'-phosphate (PLP)-linked aminotransferase and a novel isomerase.[4][6] Two such enzyme pairs have been characterized: DsaD/DsaE in the desotamide biosynthetic pathway and MfnO/MfnH in the marformycin pathway.[4][5]
-
Aminotransferase (DsaD/MfnO): This enzyme, linked to a PLP cofactor, initiates the process.
-
Isomerase (DsaE/MfnH): This enzyme facilitates the epimerization at the β-carbon of L-isoleucine, converting it to L-allo-isoleucine.[4]
The reaction is bidirectional, allowing for the interconversion of L-isoleucine and L-allo-isoleucine.[4][5]
L-Allo-Isoleucine in Natural Peptides: Case Studies
The presence of L-allo-isoleucine has been identified in several classes of natural peptides, significantly influencing their biological activities.
Desotamides
The desotamides are a family of cyclic hexapeptides isolated from Streptomyces species.[7][8] They exhibit antibacterial activity primarily against Gram-positive bacteria.[8][9] Structure-activity relationship studies on desotamide A have revealed that the L-allo-isoleucine residue at position II is important for its bioactivity.[9][10]
Marformycins
Marformycins are antimicrobial cyclodepsipeptides produced by Streptomyces drozdowiczii.[11][12] The presence of L-allo-isoleucine contributes to the specific conformation of these peptides, which is crucial for their antibacterial action.[11][13]
Teixobactin
Teixobactin, a cyclic depsipeptide from the bacterium Eleftheria terrae, contains a D-allo-isoleucine residue and has garnered significant attention for its potent antimicrobial activity against a broad range of Gram-positive pathogens, with no detectable resistance development.[14][15]
Significance in Biological Activity and Mechanism of Action
The incorporation of L-allo-isoleucine into a peptide chain can have profound effects on its three-dimensional structure, which in turn dictates its biological activity. The altered stereochemistry can lead to changes in hydrogen bonding patterns, overall peptide conformation, and interaction with biological targets.
Teixobactin: A Dual-Pronged Attack
The mechanism of action of teixobactin is a prime example of the significance of its unique structure. Teixobactin targets lipid II, an essential precursor for peptidoglycan synthesis in the bacterial cell wall.[16][17] The binding of teixobactin to lipid II initiates a two-pronged attack:
-
Inhibition of Cell Wall Synthesis: By sequestering lipid II, teixobactin prevents its use in the construction of the peptidoglycan layer, thereby halting cell wall formation.[15]
-
Membrane Disruption: The teixobactin-lipid II complex assembles into supramolecular fibrils that disrupt the integrity of the bacterial cell membrane, leading to ion leakage and cell death.[16][17]
Quantitative Data
The biological activity of L-allo-isoleucine-containing peptides is often quantified by their Minimum Inhibitory Concentration (MIC) against various bacterial strains.
| Peptide/Analogue | Organism | MIC (µg/mL) | Reference |
| Desotamide A | Staphylococcus aureus | 16-64 | [8] |
| Desotamide A | Streptococcus pneumoniae | 8-32 | [8] |
| Desotamide A4 (L-allo-Ile -> L-Ile, Gly -> D-Lys) | Staphylococcus aureus (MRSA) | 8-32 | [9] |
| Desotamide A6 (L-allo-Ile -> L-Ile, Gly -> D-Arg) | Staphylococcus aureus (MRSA) | 8-32 | [9] |
| Teixobactin | Staphylococcus aureus | 0.2 | [15] |
| Teixobactin | Mycobacterium tuberculosis | 0.4 | [15] |
Table 1: Minimum Inhibitory Concentrations (MIC) of selected L-allo-isoleucine containing peptides and their analogues.
Experimental Protocols
The identification and characterization of L-allo-isoleucine in natural peptides require a combination of sophisticated analytical techniques.
Isolation and Purification of L-Allo-Isoleucine-Containing Peptides
A general workflow for the isolation of these peptides from a microbial source is outlined below.
Identification of L-Allo-Isoleucine
6.2.1. Acid Hydrolysis and Amino Acid Analysis
-
Hydrolysis: The purified peptide is hydrolyzed into its constituent amino acids by treatment with 6 M HCl at 110°C for 24 hours.
-
Derivatization: The amino acid hydrolysate is derivatized with a chiral reagent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).
-
LC-MS Analysis: The derivatized amino acids are analyzed by reverse-phase liquid chromatography-mass spectrometry (LC-MS). The retention time and mass-to-charge ratio of the L-allo-isoleucine derivative are compared to those of an authentic standard.[18]
6.2.2. NMR Spectroscopy
NMR spectroscopy can be used to differentiate between isoleucine and allo-isoleucine residues within an intact peptide.[19][20]
-
Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., DMSO-d6).
-
Data Acquisition: Acquire 1D ¹H and 2D correlation spectra (e.g., COSY, TOCSY, HSQC, HMBC).
-
Spectral Analysis: The chemical shifts of the α- and β-protons of isoleucine and allo-isoleucine are distinct. Specifically, the α-proton of D-allo-isoleucine in teixobactin resonates at a higher chemical shift (4.36 ppm) compared to the L-isoleucine residues (4.03-4.29 ppm).[20]
6.2.3. Mass Spectrometry
Tandem mass spectrometry (MS/MS) can distinguish between isobaric leucine and isoleucine/allo-isoleucine residues.[21][22]
-
Sample Preparation: The purified peptide is subjected to enzymatic digestion (e.g., with trypsin) if it is a large protein.
-
LC-MS/MS Analysis: The peptide fragments are separated by liquid chromatography and analyzed by a high-resolution mass spectrometer.
-
Fragmentation Analysis: Collision-induced dissociation (CID) or electron-transfer dissociation (ETD) of the peptide ions generates characteristic fragment ions (w-ions) that can differentiate between leucine and isoleucine/allo-isoleucine.[21]
Elucidation of Biosynthetic Pathway
6.3.1. Gene Inactivation
-
Target Gene Identification: Identify the putative aminotransferase and isomerase genes in the biosynthetic gene cluster of the L-allo-isoleucine-containing peptide.
-
Construction of Gene Deletion Mutant: Generate a targeted gene deletion mutant of the producing microbial strain using established molecular biology techniques (e.g., CRISPR-Cas9 or homologous recombination).
-
Metabolite Analysis: Analyze the fermentation broth of the mutant strain by LC-MS and compare the production profile to the wild-type strain. Abolished or significantly reduced production of the L-allo-isoleucine-containing peptide in the mutant strain confirms the function of the inactivated gene.[4][5]
Implications for Drug Development
The discovery of L-allo-isoleucine in bioactive natural peptides opens up new avenues for drug development.
-
Novel Antimicrobial Agents: Peptides like teixobactin, with their unique mechanism of action and lack of resistance, are promising leads for the development of new antibiotics to combat multidrug-resistant pathogens.
-
Peptide Engineering: The understanding of the role of L-allo-isoleucine in peptide structure and function allows for the rational design of synthetic peptide analogues with improved potency, stability, and pharmacokinetic properties.[9]
-
Biosynthetic Engineering: The elucidation of the biosynthetic pathway for L-allo-isoleucine enables the possibility of engineering microorganisms to produce novel peptides with tailored properties.
Conclusion
L-allo-isoleucine is a fascinating example of how nature utilizes non-proteinogenic amino acids to expand the chemical and functional diversity of peptides. Its discovery in bioactive natural products has provided valuable insights into novel biosynthetic pathways and mechanisms of antimicrobial action. The continued exploration of L-allo-isoleucine-containing peptides and the application of the detailed experimental protocols outlined in this guide will undoubtedly accelerate the discovery and development of the next generation of peptide-based therapeutics.
References
- 1. Alloisoleucine - Wikipedia [en.wikipedia.org]
- 2. On the mechanism of L-alloisoleucine formation: studies on a healthy subject and in fibroblasts from normals and patients with maple syrup urine disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Significance of L-alloisoleucine in plasma for diagnosis of maple syrup urine disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deciphering the Biosynthetic Origin of L-allo-Isoleucine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. The Desotamide Family of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical Synthesis and Structure-Activity Relationship Study Yield Desotamide a Analogues with Improved Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical Synthesis and Structure-Activity Relationship Study Yield Desotamide a Analogues with Improved Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Total Synthesis of Marformycins A and D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Marformycin A | C43H68N8O10 | CID 122203789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Total Synthesis of Marformycins A and D - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mode of action of teixobactins in cellular membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Killing Mechanism of Teixobactin against Methicillin-Resistant Staphylococcus aureus: an Untargeted Metabolomics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. news-medical.net [news-medical.net]
- 17. cbirt.net [cbirt.net]
- 18. Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent [jstage.jst.go.jp]
- 19. NMR-based assignment of isoleucine vs. allo-isoleucine stereochemistry - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Discrimination of leucine and isoleucine in peptides sequencing with Orbitrap Fusion mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to High-Purity FMOC-L-allo-Isoleucine for Peptide Synthesis in Research and Drug Development
For Immediate Release
This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of high-purity FMOC-L-allo-Isoleucine, a critical building block in solid-phase peptide synthesis (SPPS). This document outlines the commercial sources, key quality attributes, and detailed methodologies for its application, particularly in the development of novel peptide therapeutics.
Introduction to this compound
This compound is a protected form of L-allo-isoleucine, a non-proteinogenic amino acid and a diastereomer of L-isoleucine. The fluorenylmethoxycarbonyl (FMOC) protecting group on the alpha-amino group makes it ideal for stepwise incorporation into peptide chains using FMOC-based solid-phase peptide synthesis. The unique stereochemistry of the allo-isoleucine residue can significantly influence the conformation and, consequently, the biological activity of synthetic peptides, making it a valuable tool for peptide drug design and the creation of peptide libraries with enhanced properties.[1]
Commercial Suppliers and Quantitative Specifications
A number of reputable suppliers provide high-purity this compound for research and pharmaceutical development. The quality and purity of this reagent are paramount to ensure the successful synthesis of the target peptide with high fidelity. Below is a comparative table of specifications from prominent commercial suppliers.
| Supplier | Purity (by HPLC) | Appearance | CAS Number | Molecular Formula | Molecular Weight | Storage Conditions |
| Chem-Impex | ≥ 99% (Chiral HPLC)[2] | White powder[2] | 251316-98-0[2] | C₂₁H₂₃NO₄[2] | 353.4[2] | 0-8°C[2] |
| Creative Peptides | Information not publicly available | Information not publicly available | 251316-98-0[3] | C₂₁H₂₃NO₄ | 353.4 | Information not publicly available |
| United States Biological | Highly Purified[4] | Information not publicly available | 251316-98-0[4] | C₂₁H₂₃NO₄ | 353.4 | 4°C[4] |
| Aapptec Peptides | >99%[5] | Information not publicly available | 251316-98-0[6] | C₂₁H₂₃NO₄ | 353.4 | Information not publicly available |
| Santa Cruz Biotechnology | Information not publicly available | Information not publicly available | 251316-98-0[7] | C₂₁H₂₃NO₄[7] | 353.4[7] | Information not publicly available |
Experimental Protocols
The incorporation of this compound into a peptide sequence follows standard protocols for FMOC-based solid-phase peptide synthesis. Below is a detailed methodology adapted from the synthesis of phytosulfokine (PSK) peptide analogs, which demonstrates the practical application of this unnatural amino acid.[8]
Materials and Reagents
-
This compound
-
Rink Amide resin (or other suitable resin depending on C-terminal modification)
-
Other required FMOC-protected amino acids
-
Coupling reagents (e.g., HATU, HBTU)
-
Base (e.g., DIPEA)
-
Deprotection solution: 20% piperidine in DMF
-
Solvents: DMF, DCM
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water)
-
Cold diethyl ether
Synthesis Workflow
The following diagram illustrates the general workflow for solid-phase peptide synthesis incorporating this compound.
Detailed Synthesis Steps
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
First Amino Acid Deprotection: If starting with a pre-loaded resin, deprotect the FMOC group of the first amino acid by treating the resin with 20% piperidine in DMF.
-
Coupling of this compound:
-
In a separate vessel, dissolve this compound (typically 3-5 equivalents relative to resin loading) in DMF.
-
Add the coupling reagent (e.g., HATU, slightly less than 1 equivalent to the amino acid) and a base (e.g., DIPEA, 2 equivalents to the amino acid).
-
Allow the activation to proceed for a few minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test such as the Kaiser test.
-
-
Washing: After complete coupling, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Subsequent Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.
-
Cleavage and Deprotection: Once the peptide sequence is complete, wash the resin and dry it. Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Analytical Characterization
The purity and identity of the final peptide should be confirmed using analytical techniques such as:
-
Analytical RP-HPLC: To determine the purity of the peptide.
-
Mass Spectrometry (e.g., ESI-MS or MALDI-TOF): To confirm the molecular weight of the synthesized peptide.
The following diagram outlines the analytical workflow for peptide characterization.
Application in Modulating Signaling Pathways: The Phytosulfokine (PSK) Example
The incorporation of L-allo-isoleucine in place of L-isoleucine can significantly alter the biological activity of a peptide. A study on a phytosulfokine (PSK) peptide library demonstrated that replacing the native L-isoleucine with L-allo-isoleucine in the PSK peptide resulted in an analog with a significant increase in bioactivity.[8] This suggests that the altered stereochemistry of the allo-isoleucine residue may lead to a more favorable conformation for binding to its receptor, PSKR1.
Phytosulfokine is a plant peptide hormone that plays a role in cell proliferation and differentiation. The signaling pathway is initiated by the binding of PSK to its receptor, PSKR1, a leucine-rich repeat receptor-like kinase.
The diagram below illustrates the proposed signaling pathway and how an L-allo-isoleucine-containing PSK analog could enhance this pathway.
References
- 1. "Synthesis of Phytosulfokine Analogs as Probes for Studying Plant Signa" by Thomas Ntim [dc.etsu.edu]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound - Creative Peptides [creative-peptides.com]
- 4. dev.usbio.net [dev.usbio.net]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. scbt.com [scbt.com]
- 8. edepot.wur.nl [edepot.wur.nl]
An In-Depth Technical Guide to the Stability and Storage of Fmoc-L-allo-Isoleucine
For Researchers, Scientists, and Drug Development Professionals
Fmoc-L-allo-Isoleucine is a critical building block in solid-phase peptide synthesis (SPPS), particularly for the creation of novel peptides with unique structural and functional properties. As a diastereomer of L-isoleucine, its incorporation can significantly influence peptide conformation and biological activity. Ensuring the purity and stability of this reagent is paramount for the successful synthesis of high-quality peptides. This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, based on available data and the general characteristics of Fmoc-protected amino acids.
Physicochemical Properties and Storage
This compound is typically supplied as a white crystalline powder.[1] Proper storage is crucial to maintain its integrity and prevent degradation, which could otherwise lead to impurities in the final peptide product.
Table 1: Recommended Storage and Handling of this compound
| Parameter | Recommendation | Source(s) |
| Storage Temperature | 0-8°C | [1] |
| Long-term Storage | Store in a refrigerator. | [1] |
| Shipping Temperature | Typically shipped at ambient temperature. | |
| Appearance | White powder | [1] |
| Handling | Keep container tightly closed in a dry and well-ventilated place. |
Stability Profile
The primary stability concern for all Fmoc-amino acids is their lability to basic conditions. The Fmoc group is intentionally designed to be stable under the acidic and neutral conditions of peptide coupling but readily cleaved by a base, typically a secondary amine like piperidine, to allow for the stepwise elongation of the peptide chain.
Table 2: General Stability Characteristics of Fmoc-Amino Acids
| Condition | Stability | Notes |
| Basic pH | Unstable | The Fmoc group is rapidly cleaved by bases, especially secondary amines. This is the basis for its use as a protecting group in SPPS. |
| Acidic pH | Stable | The Fmoc group is resistant to cleavage by acids, such as the trifluoroacetic acid (TFA) solutions used for final peptide cleavage from the resin. |
| Neutral pH | Generally Stable | Stable for short periods, but prolonged storage in solution, especially in polar aprotic solvents like DMF, may lead to some degradation. |
| Common Solvents (DMF, NMP) | Moderate | While soluble and used in these solvents for synthesis, long-term storage in solution is not recommended due to the potential for slow degradation. |
| Light Exposure | Generally Stable | While not a primary concern, it is good practice to store in amber vials or in the dark to prevent any potential photochemical reactions. |
| Temperature | Stable at Recommended Storage Temperatures | Degradation is accelerated at higher temperatures, especially in the presence of nucleophiles or bases. |
Degradation Pathway
The principal degradation pathway for this compound is the base-induced cleavage of the Fmoc group. This is a β-elimination reaction that proceeds via an E1cB mechanism. A base abstracts the acidic proton on the C9 of the fluorenyl ring, leading to the formation of a dibenzofulvene intermediate and the release of carbon dioxide and the free amino acid.
Experimental Protocol: Stability Assessment of this compound
A general protocol to assess the stability of this compound can be designed based on standard analytical techniques for Fmoc-amino acids. The primary method for purity and degradation analysis is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[2][3]
Objective: To determine the stability of this compound under various conditions (e.g., temperature, in solution) over time.
Materials:
-
This compound
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
Solvents for stability study (e.g., DMF, NMP)
-
Temperature-controlled chambers/incubators
-
RP-HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 250 mm, 5 µm)
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in ACN).
-
For solution stability, dissolve the compound in the solvent of interest (e.g., DMF) to a known concentration.
-
For thermal stability, store solid samples in sealed vials at different temperatures (e.g., 4°C, 25°C, 40°C).
-
-
HPLC Analysis:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
Gradient: A typical gradient would be 5% to 95% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 265 nm or 301 nm (for Fmoc group)
-
Injection Volume: 10-20 µL
-
-
Stability Study Execution:
-
Time Zero (T0): Analyze the initial purity of the solid sample and freshly prepared solutions.
-
Subsequent Time Points: At predetermined intervals (e.g., 1, 2, 4, 8, 12 weeks), withdraw samples from the different storage conditions.
-
For solid samples, dissolve a weighed amount in the stock solution solvent for analysis.
-
For solutions, directly inject an aliquot for analysis.
-
-
Data Analysis:
-
Calculate the purity of this compound at each time point by determining the area percentage of the main peak relative to the total peak area in the chromatogram.
-
Identify and quantify any significant degradation products.
-
Plot the percentage of remaining this compound against time for each condition to determine the degradation rate.
-
Recommended Handling and Storage Workflow
To ensure the long-term stability and usability of this compound, a strict handling and storage workflow should be followed.
Conclusion
The stability of this compound is primarily dictated by the base-labile nature of the Fmoc protecting group. By adhering to the recommended storage conditions of refrigeration (0-8°C) in a dry environment, the solid compound can be stored for extended periods with minimal degradation. When using the compound, care should be taken to minimize exposure to ambient moisture and basic conditions. For applications requiring the compound to be in solution, fresh solutions should be prepared, and their use should be prompt to avoid premature deprotection. Following the outlined stability testing protocol can further aid in establishing in-house shelf-life and ensuring the quality of this essential reagent in peptide synthesis.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Role of the Fmoc Protecting Group in Peptide Synthesis
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), facilitating the efficient and high-fidelity assembly of peptide chains.[1] Its widespread adoption is due to its unique lability under mild basic conditions, which enables an orthogonal protection strategy in combination with acid-labile side-chain protecting groups.[1][2] This technical guide provides a comprehensive overview of the Fmoc group's pivotal role, delving into its chemical principles, experimental protocols, quantitative data, and the workflows that underpin its use in contemporary peptide synthesis.
The Chemistry of the Fmoc Group
The Fmoc group is a base-labile carbamate that temporarily blocks the α-amino group of an amino acid, thereby preventing unwanted self-coupling during peptide synthesis.[1][3] Its structure, featuring a large, aromatic fluorenyl ring system, not only confers excellent solubility in common organic solvents like N,N-dimethylformamide (DMF) but also provides a convenient chromophore for monitoring reaction progress.[][5]
Key Chemical Properties:
-
Base-Lability: The defining characteristic of the Fmoc group is its rapid removal by mild bases, most commonly a solution of piperidine in DMF.[5][6]
-
Acid Stability: It is highly stable to acidic conditions, a property that is fundamental to its orthogonal use with acid-labile side-chain protecting groups.[5][7]
-
UV Absorbance: The fluorenyl ring system allows for the quantitative, real-time monitoring of the deprotection step by measuring the UV absorbance of a byproduct.[2][5]
Mechanism of Fmoc Protection
The Fmoc group is introduced onto the α-amino group of an amino acid through a reaction with reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or, more commonly, 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) under basic conditions.[1][7] Fmoc-OSu is often preferred due to its greater stability and lower tendency to cause side reactions, such as the formation of Fmoc-dipeptides.[1][8]
Mechanism of Fmoc Deprotection
The removal of the Fmoc group is a critical step in the iterative cycle of peptide synthesis and proceeds via a base-catalyzed β-elimination (E1cB) mechanism.[][9]
-
Proton Abstraction: A base, typically the secondary amine piperidine, abstracts the acidic proton from the C9 carbon of the fluorenyl ring.[7][9]
-
β-Elimination: This abstraction initiates an elimination reaction, leading to the cleavage of the carbamate bond. This releases the free N-terminal amine of the peptide, carbon dioxide, and a highly reactive intermediate called dibenzofulvene (DBF).[9][10]
-
DBF Scavenging: Excess piperidine in the reaction mixture acts as a scavenger, trapping the electrophilic DBF to form a stable dibenzofulvene-piperidine (DBF-piperidine) adduct.[9] This crucial step prevents the DBF from reacting with the newly liberated peptide amine, which would terminate the chain.[9]
The formation of this stable adduct is advantageous as it possesses a strong UV absorbance around 301 nm, which is exploited for monitoring the completion of the deprotection reaction.[2][9]
The Fmoc Strategy in Solid-Phase Peptide Synthesis (SPPS)
The Fmoc/tBu strategy is the dominant method for SPPS.[1] It leverages the base-labile Fmoc group for temporary Nα-amine protection and acid-labile groups (like tert-butyl, tBu) for the "permanent" protection of reactive amino acid side chains.[1][11] This orthogonality is the key to its success, ensuring that side-chain protecting groups remain intact during the repeated cycles of Fmoc removal.[1][]
The SPPS process is cyclical, with each cycle adding one amino acid to the growing peptide chain, which is anchored to an insoluble resin support.[12]
Quantitative Data in Fmoc-SPPS
Quantitative monitoring is essential for ensuring the efficiency of each step in SPPS, leading to higher purity of the crude peptide.[13]
UV Monitoring of Fmoc Deprotection
The most common method for real-time monitoring of the deprotection step is UV-Vis spectrophotometry.[13][14] The concentration of the DBF-piperidine adduct, which is directly proportional to the amount of Fmoc group removed, is measured by its strong absorbance.[13]
| Parameter | Value | Significance |
| Analyte | DBF-Piperidine Adduct | Byproduct of Fmoc deprotection.[9] |
| Solvent | N,N-Dimethylformamide (DMF) | Common solvent for SPPS.[5] |
| Wavelength (λmax) | ~301 nm | Wavelength of maximum absorbance for the adduct.[2][13] |
| Molar Extinction Coeff. (ε) | ~7800 - 8500 M⁻¹cm⁻¹ | Allows for quantitative calculation of removed Fmoc groups.[15] |
Deprotection Kinetics
The rate of Fmoc removal can be influenced by the specific amino acid and the deprotection reagent used. While 20% piperidine in DMF is standard, alternatives have been studied.
| Amino Acid Model | Deprotection Reagent | Time for >95% Deprotection | Notes |
| Fmoc-L-Leucine-OH | 20% Piperidine/DMF | ~7-10 minutes | Deprotection is generally efficient.[16] |
| Fmoc-L-Arginine(Pbf)-OH | 20% Piperidine/DMF | ≥ 10 minutes | Deprotection can be slower for sterically hindered residues.[16] |
| Fmoc-Val-OH | 5% Piperidine/DMF | ~3 minutes | Higher concentrations ensure rapid and complete removal.[15] |
| Fmoc-Val-OH | 2% Piperidine/DMF | > 5 minutes | Lower concentrations result in significantly slower kinetics.[15] |
Experimental Protocols
The following are generalized protocols for key steps in manual Fmoc-SPPS. Automated synthesizers follow similar principles.[17][18]
Protocol: Resin Swelling
-
Objective: To swell the resin support, allowing access of reagents to the reactive sites.
-
Procedure:
Protocol: Fmoc Deprotection Cycle
-
Objective: To remove the N-terminal Fmoc group to allow for the next coupling step.
-
Procedure:
-
Add a 20% (v/v) solution of piperidine in DMF to the swollen peptide-resin.[1]
-
Agitate the mixture for 3 minutes, then drain the solution.[1]
-
Add a fresh portion of the 20% piperidine/DMF solution.[20]
-
Agitate the mixture for an additional 10-15 minutes to ensure complete deprotection.[1]
-
Drain the solution. The collected filtrate can be used for UV monitoring.[13]
-
Wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine and the DBF-piperidine adduct.[1][9]
-
Protocol: Amino Acid Coupling (using HBTU/HATU)
-
Objective: To form a peptide bond between the free N-terminal amine on the resin and the incoming Fmoc-amino acid.
-
Procedure:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and a coupling reagent (e.g., HATU, HBTU; 3-5 equivalents) in DMF.[1][21]
-
Add a base such as N,N-diisopropylethylamine (DIPEA) to activate the amino acid.
-
Add the activated amino acid solution to the deprotected peptide-resin.[1]
-
Agitate the mixture for 1-2 hours at room temperature.[1]
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times).[1]
-
Protocol: Final Cleavage and Deprotection
-
Objective: To cleave the completed peptide from the resin support and simultaneously remove all side-chain protecting groups.
-
Procedure:
-
Wash the final peptide-resin with dichloromethane (DCM) and dry it under vacuum.
-
Prepare a cleavage cocktail. A common mixture is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Add the cleavage cocktail to the dried resin (approx. 10 mL per gram) and agitate for 2-4 hours at room temperature.[19]
-
Filter the resin and collect the filtrate containing the cleaved peptide.[19]
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[2]
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.[2]
-
Dry the peptide pellet under vacuum. The crude peptide is now ready for purification, typically by reverse-phase HPLC.[12]
-
Advantages and Disadvantages of the Fmoc Strategy
The Fmoc strategy has largely become the method of choice over the older Boc (tert-butyloxycarbonyl) strategy.[11]
Troubleshooting Common Side Reactions
Despite its robustness, Fmoc chemistry is susceptible to side reactions that can reduce peptide purity and yield.[1][21]
-
Aspartimide Formation: Peptides containing aspartic acid are prone to cyclization to form an aspartimide intermediate, especially under basic conditions.[22] This can lead to a mixture of α- and β-coupled peptides. Mitigation strategies include adding 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution.[22]
-
Diketopiperazine Formation: At the dipeptide stage, the newly deprotected N-terminal amine can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine.[22][23] This is most common when Proline is one of the first two amino acids. Using sterically hindered resins like 2-chlorotrityl chloride resin can suppress this reaction.[22]
-
Racemization: The α-proton of an activated amino acid is susceptible to abstraction by a base, which can lead to a loss of stereochemical integrity (racemization).[1][19] This is a significant risk for sensitive amino acids like Cysteine and Histidine.[19] Careful selection of coupling reagents (e.g., using HOBt or Oxyma Pure as additives) and minimizing activation times can reduce this risk.[23]
Conclusion
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is an indispensable tool in modern peptide chemistry, offering a mild, efficient, and highly versatile method for the synthesis of a wide array of peptides.[1][2] Its unique base-lability forms the foundation of the orthogonal Fmoc/tBu strategy, which has enabled the routine and automated synthesis of complex peptides for applications in research, diagnostics, and therapeutics.[2][] A thorough understanding of its chemistry, reaction kinetics, and potential side reactions is crucial for researchers and drug development professionals to optimize synthesis protocols and achieve high-purity target peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chempep.com [chempep.com]
- 5. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. connectsci.au [connectsci.au]
- 9. benchchem.com [benchchem.com]
- 10. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 11. benchchem.com [benchchem.com]
- 12. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]
- 13. benchchem.com [benchchem.com]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. redalyc.org [redalyc.org]
- 16. mdpi.com [mdpi.com]
- 17. chem.uci.edu [chem.uci.edu]
- 18. chemistry.du.ac.in [chemistry.du.ac.in]
- 19. benchchem.com [benchchem.com]
- 20. peptide.com [peptide.com]
- 21. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 22. peptide.com [peptide.com]
- 23. chempep.com [chempep.com]
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis of Fmoc-L-allo-Isoleucine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the stepwise assembly of amino acids into complex peptide chains on a solid support. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group strategy is widely employed due to its mild deprotection conditions. This document provides a detailed protocol for the incorporation of the non-proteinogenic amino acid L-allo-isoleucine using Fmoc chemistry. L-allo-isoleucine, a stereoisomer of L-isoleucine, can be crucial for studying protein folding, function, and interactions, and for the development of novel peptide-based therapeutics.
The incorporation of L-allo-isoleucine, a β-branched and sterically hindered amino acid, presents unique challenges compared to less bulky residues. These challenges primarily manifest as slower coupling kinetics and an increased likelihood of incomplete acylation of the N-terminal amine of the growing peptide chain. This protocol is optimized to address these issues through the use of potent coupling reagents, extended reaction times, and the option of a "double coupling" strategy to ensure high coupling efficiency and final peptide purity.
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| Fmoc-L-allo-Isoleucine | Peptide Synthesis Grade | Various | |
| Rink Amide Resin (or appropriate resin for C-terminal amide) | 100-200 mesh, ~0.5 mmol/g loading | Various | |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Various | Ensure amine-free. |
| Dichloromethane (DCM) | ACS Grade | Various | |
| Piperidine | Reagent Grade | Various | |
| N,N-Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade | Various | |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Peptide Synthesis Grade | Various | Recommended for hindered amino acids. |
| Trifluoroacetic acid (TFA) | Reagent Grade | Various | |
| Triisopropylsilane (TIS) | Reagent Grade | Various | Scavenger for cleavage. |
| Deionized Water (H₂O) | High Purity | - | |
| Diethyl ether | ACS Grade | Various | For peptide precipitation. |
Equipment
-
Solid-Phase Peptide Synthesis Vessel
-
Mechanical Shaker or Nitrogen Bubbling System for Agitation
-
Syringes and Needles
-
Filtration Apparatus
-
Lyophilizer
-
High-Performance Liquid Chromatography (HPLC) System
-
Mass Spectrometer (MS)
Experimental Protocols
Resin Swelling and Preparation
Proper swelling of the resin is critical for ensuring that the reactive sites are accessible.
-
Place the desired amount of Rink Amide resin (e.g., 0.1 mmol scale) into a solid-phase synthesis vessel.
-
Add N,N-Dimethylformamide (DMF) to the resin (approximately 10-15 mL per gram of resin).
-
Allow the resin to swell for at least 1 hour at room temperature with gentle agitation.[1]
-
After swelling, drain the DMF from the vessel.
Fmoc Deprotection
This step removes the Fmoc protecting group from the N-terminus of the growing peptide chain, exposing a free amine for the next coupling reaction.
-
Add a 20% (v/v) solution of piperidine in DMF to the swollen resin.
-
Agitate the mixture for 5-7 minutes at room temperature.[1]
-
Drain the piperidine solution.
-
Add a fresh 20% piperidine in DMF solution and agitate for another 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) and then DCM (3 x 10 mL) to remove all traces of piperidine.
Coupling of this compound
Due to the steric hindrance of L-allo-isoleucine, a potent coupling agent and potentially a double coupling strategy are recommended to ensure complete reaction.
3.1. Amino Acid Activation
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and HATU (3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the solution to begin the activation process.[2]
3.2. Coupling to the Resin
-
Immediately add the activated this compound solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours. For sterically hindered amino acids, extending this time to 4 hours or even overnight can be beneficial.[3][4]
3.3. Monitoring the Coupling Reaction (Optional but Recommended)
-
After the initial coupling time, a small sample of the resin beads can be taken for a Kaiser (ninhydrin) test.
-
A positive Kaiser test (blue/purple beads) indicates the presence of unreacted primary amines and an incomplete coupling reaction.[2]
3.4. Double Coupling (If Necessary)
If the Kaiser test is positive, a second coupling is recommended.
-
Drain the coupling solution from the resin.
-
Wash the resin with DMF (3 x 10 mL).
-
Repeat the amino acid activation (Step 3.1) and coupling to the resin (Step 3.2) with a fresh solution of activated this compound.[2][3]
-
After the second coupling, wash the resin thoroughly with DMF (3 x 10 mL) and DCM (3 x 10 mL).
Capping (Optional)
If a small percentage of unreacted amines remains after double coupling, a capping step can be performed to prevent the formation of deletion sequences. This is achieved by acetylating the unreacted amines with a solution of acetic anhydride and DIPEA in DMF.
Repetitive Cycles
Repeat the deprotection (Step 2) and coupling (Step 3) steps for each subsequent amino acid in the peptide sequence.
Cleavage and Deprotection
This final step cleaves the synthesized peptide from the resin and removes the side-chain protecting groups.
-
After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin thoroughly with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% deionized water.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
Peptide Precipitation and Purification
-
Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.
-
A white precipitate of the peptide should form.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry (MS).
-
Lyophilize the pure peptide fractions to obtain a fluffy white powder.
Quantitative Data Summary
| Parameter | Value | Notes |
| Resin Loading | ~0.5 mmol/g | |
| This compound Equivalents | 3-5 eq. | Relative to resin loading. |
| HATU Equivalents | 3-5 eq. | Relative to resin loading. |
| DIPEA Equivalents | 6-10 eq. | Relative to resin loading. |
| Deprotection Solution | 20% Piperidine in DMF | |
| Deprotection Time | 5-7 min, then 15-20 min | Two-step deprotection. |
| Coupling Time | 1-4 hours (or overnight) | Extended time for hindered amino acid. |
| Cleavage Cocktail | 95% TFA / 2.5% TIS / 2.5% H₂O | |
| Cleavage Time | 2-3 hours | At room temperature. |
Visualization of the Experimental Workflow
Caption: Workflow for this compound Solid-Phase Peptide Synthesis.
Troubleshooting
| Problem | Possible Cause | Solution |
| Incomplete Coupling (Positive Kaiser Test) | Steric hindrance of L-allo-isoleucine. | Perform a double coupling with fresh reagents. Extend the coupling time. Consider using a higher temperature (e.g., 50°C), but be mindful of potential racemization. |
| Low Peptide Yield | Incomplete coupling at one or more steps. Aggregation of the growing peptide chain. | Optimize coupling conditions for each amino acid. For aggregation-prone sequences, consider using a different solvent like N-methyl-2-pyrrolidone (NMP) or incorporating pseudoproline dipeptides. |
| Deletion Sequences in MS | Incomplete coupling and lack of capping. | Ensure complete coupling at each step using the Kaiser test. Implement a capping step with acetic anhydride after coupling difficult residues. |
| Racemization | Over-activation of the amino acid. | Use a less hindered base like 2,4,6-collidine instead of DIPEA. Minimize the pre-activation time before adding the amino acid solution to the resin. |
References
Application Notes and Protocols for the Incorporation of Fmoc-L-allo-Isoleucine in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-L-allo-Isoleucine is a non-proteinogenic amino acid that serves as a valuable building block in solid-phase peptide synthesis (SPPS).[1] Its unique stereochemistry at the β-carbon, compared to the proteinogenic L-isoleucine, can significantly influence the conformational properties, biological activity, and proteolytic stability of synthetic peptides.[2] This makes it an attractive component for the design of novel therapeutic peptides and peptidomimetics. However, as a β-branched and sterically hindered amino acid, its incorporation into a growing peptide chain requires careful optimization of coupling conditions to ensure high efficiency and minimize side reactions.[3]
These application notes provide a comprehensive, step-by-step guide for the efficient incorporation of this compound in Fmoc-based SPPS. The protocols outlined below are designed to maximize coupling yields and minimize potential side reactions, such as epimerization and deletion sequences.
Data Presentation: Coupling Reagent Performance
The choice of coupling reagent is critical when dealing with sterically hindered amino acids like L-allo-Isoleucine. While specific kinetic data for this compound is not extensively published, the following table summarizes the relative performance of common coupling reagents for sterically hindered residues, which provides a strong basis for reagent selection.
| Coupling Reagent | Reagent Type | Relative Reactivity | Recommended Use for Sterically Hindered Residues |
| HATU | Aminium/Uronium Salt | Very High | Highly Recommended . Often the reagent of choice for difficult couplings.[3] |
| HCTU | Aminium/Uronium Salt | High | Recommended . A good alternative to HATU. |
| PyBOP | Phosphonium Salt | High | Recommended . Effective, but may require longer reaction times than HATU. |
| DIC/Oxyma | Carbodiimide/Additive | Moderate | Use with caution . May require extended coupling times or double coupling. |
| HBTU | Aminium/Uronium Salt | Moderate | Use with caution . Generally less effective than HATU or HCTU for hindered couplings.[3] |
Experimental Protocols
This section provides detailed methodologies for the key steps involved in the incorporation of this compound into a peptide sequence using manual or automated SPPS.
Resin Selection and Swelling
-
Resin Choice : The choice of resin depends on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide or Wang resin for a C-terminal carboxylic acid).
-
Protocol :
-
Place the desired amount of resin in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) to the resin (approximately 10-15 mL per gram of resin).
-
Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.
-
Drain the DMF.
-
Fmoc Deprotection
-
Reagent : 20% piperidine in DMF (v/v).
-
Protocol :
-
Add the 20% piperidine/DMF solution to the swollen resin.
-
Agitate the mixture for 3 minutes.
-
Drain the solution.
-
Add a fresh portion of the 20% piperidine/DMF solution.
-
Agitate for an additional 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).
-
Coupling of this compound
Due to the steric hindrance of L-allo-Isoleucine, a standard single coupling may be insufficient. A double coupling strategy is highly recommended to ensure complete incorporation.
-
Reagents and Equivalents (based on initial resin loading) :
-
This compound: 3-5 equivalents
-
Coupling Reagent (e.g., HATU): 2.9-4.9 equivalents
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA): 6-10 equivalents
-
Solvent: Anhydrous DMF or N-Methyl-2-pyrrolidone (NMP)
-
-
Protocol: Double Coupling
-
First Coupling:
-
In a separate vessel, dissolve this compound and the coupling reagent (e.g., HATU) in DMF.
-
Add DIPEA to the solution to begin activation and allow it to pre-activate for 1-2 minutes.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 45-60 minutes.[3]
-
Drain the coupling solution and wash the resin with DMF (3 x 1 min).
-
-
Monitoring (Optional but Recommended):
-
Perform a Kaiser test on a small sample of the resin to check for the presence of free primary amines. A positive result (blue beads) indicates incomplete coupling.
-
-
Second Coupling:
-
Prepare a fresh solution of activated this compound as described in the first coupling step.
-
Add the freshly prepared solution to the peptide-resin.
-
Agitate the reaction mixture at room temperature for another 45-60 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).
-
-
Final Monitoring:
-
Perform a final Kaiser test. A negative result (yellow/colorless beads) indicates a complete reaction. If the test is still positive, consider a capping step to block unreacted amines.
-
-
Capping of Unreacted Amines (if necessary)
-
Reagent : Acetic anhydride and DIPEA in DMF (e.g., a solution of 5% acetic anhydride and 5% DIPEA in DMF).
-
Protocol :
-
Add the capping solution to the resin.
-
Agitate for 30 minutes at room temperature.
-
Drain the solution and wash the resin with DMF (3 x 1 min) and then with Dichloromethane (DCM) (3 x 1 min).
-
Cleavage and Deprotection
-
Cleavage Cocktail : A common cleavage cocktail is Reagent K: 82.5% Trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT). The exact composition may vary depending on the other amino acids in the peptide sequence.
-
Protocol :
-
Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
-
Purification and Analysis
-
Purification : The crude peptide should be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[2]
-
Analysis : The purity and identity of the final peptide should be confirmed by analytical RP-HPLC and mass spectrometry (e.g., MALDI-TOF or ESI-MS).[4][5]
Mandatory Visualizations
Experimental Workflow for SPPS
Caption: A generalized workflow for Solid-Phase Peptide Synthesis (SPPS).
mTOR Signaling Pathway and Amino Acid Sensing
The mammalian target of rapamycin (mTOR) is a crucial kinase that regulates cell growth, proliferation, and protein synthesis in response to various stimuli, including amino acids. Isoleucine is one of the essential amino acids that can activate the mTORC1 complex.
Caption: Simplified mTOR signaling pathway activated by amino acids.
Troubleshooting and Potential Side Reactions
-
Incomplete Coupling : As indicated by a positive Kaiser test after the second coupling, this is the most common issue.
-
Solution : Extend the coupling times, use a more potent coupling reagent like HATU, or perform the reaction at a slightly elevated temperature (e.g., 30-40°C). For particularly difficult sequences, using NMP as a solvent instead of DMF can improve solvation.[3]
-
-
Epimerization : The risk of epimerization at the α-carbon is a general concern in peptide synthesis, especially for sterically hindered amino acids.
-
Solution : Use of additives like OxymaPure or HOAt with the coupling reagent can suppress epimerization. Avoid prolonged pre-activation times and excessive amounts of base.
-
-
Peptide Aggregation : Sequences rich in hydrophobic residues are prone to aggregation on the resin, which can hinder subsequent reactions.[6]
-
Solution : Incorporating pseudoproline dipeptides, using "difficult sequence" disruption protocols, or switching to a more polar solvent like NMP can help mitigate aggregation.
-
By following these optimized protocols and being mindful of the potential challenges, researchers can successfully incorporate this compound into their peptide sequences, enabling the exploration of novel peptide structures and functions.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. HPLC Separation of Allo-Isoleucine, Isoleucine, Leucine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 5. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Coupling Reagents for Fmoc-L-allo-Isoleucine in Automated Peptide Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of sterically hindered amino acids, such as Fmoc-L-allo-Isoleucine, into peptide sequences during automated solid-phase peptide synthesis (SPPS) presents a significant challenge. The bulky side chain of L-allo-isoleucine can impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, leading to incomplete coupling reactions, lower yields, and increased risk of side reactions such as racemization. The selection of an appropriate coupling reagent is therefore critical to overcoming these hurdles and ensuring the successful synthesis of the target peptide.
This document provides a comprehensive overview of recommended coupling reagents for the efficient incorporation of this compound in automated peptide synthesis. It includes a comparative summary of their performance, detailed experimental protocols, and a discussion of potential side reactions and mitigation strategies.
I. Recommended Coupling Reagents and Performance
For challenging couplings involving sterically hindered amino acids like this compound, standard carbodiimide reagents such as Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) are often insufficient. More potent onium salt-based reagents (uronium/aminium or phosphonium salts) are generally required to achieve high coupling efficiencies.[1] These reagents form highly reactive activated esters, which can more readily overcome the steric hindrance.
The following table summarizes the characteristics and typical performance of recommended coupling reagents for sterically hindered amino acids. While specific quantitative data for this compound is limited in publicly available literature, the data presented for other hindered amino acids, such as α-aminoisobutyric acid (Aib), serves as a valuable guide.
| Coupling Reagent | Reagent Type | Key Advantages | Potential Disadvantages | Typical Coupling Time (Automated Synthesizer) |
| HATU | Aminium/Uronium Salt | Highly efficient, rapid reaction kinetics, low racemization.[2] Forms highly reactive OAt esters. | Higher cost, potential for guanidinylation of the N-terminus if used in excess.[3] | 15-45 minutes |
| HCTU | Aminium/Uronium Salt | Similar efficiency to HATU, often more cost-effective.[4] | Potential for side reactions, though generally low. | 15-45 minutes |
| COMU | Aminium/Uronium Salt | High efficiency comparable to HATU, with improved safety profile (non-explosive byproducts).[5] | Can be less stable in solution compared to other reagents. | 20-60 minutes |
| PyBOP | Phosphonium Salt | Efficient coupling, low racemization, avoids guanidinylation side reactions.[6] | Byproducts can sometimes be difficult to remove completely. | 30-120 minutes |
II. Experimental Protocols
The following are generalized protocols for the automated coupling of this compound using various recommended reagents. These protocols are based on a standard 0.1 mmol synthesis scale and may require optimization based on the specific peptide sequence and synthesizer.
Protocol 1: Coupling using HATU/HCTU
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for 30-60 minutes in the synthesizer reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and HATU or HCTU (3-5 equivalents) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
-
Transfer the activated amino acid solution to the reaction vessel containing the deprotected resin.
-
Allow the coupling reaction to proceed for 45-90 minutes. For particularly difficult couplings, a double coupling (repeating step 3) may be necessary.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times).
-
-
Capping (Optional): To block any unreacted N-terminal amines, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 10-15 minutes.
-
Cycle Repetition: Repeat steps 2-5 for the subsequent amino acids in the peptide sequence.
Protocol 2: Coupling using COMU
-
Resin Swelling and Fmoc Deprotection: Follow steps 1 and 2 of Protocol 1.
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve this compound (3-5 equivalents) and COMU (3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the solution and pre-activate for 1-2 minutes.
-
Transfer the activated amino acid solution to the reaction vessel.
-
Allow the coupling reaction to proceed for 60-120 minutes.
-
-
Washing and Subsequent Steps: Follow steps 4-6 of Protocol 1.
Protocol 3: Coupling using PyBOP
-
Resin Swelling and Fmoc Deprotection: Follow steps 1 and 2 of Protocol 1.
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve this compound (3-5 equivalents) and PyBOP (3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the solution and vortex briefly.
-
Immediately transfer the activated amino acid solution to the reaction vessel.
-
Allow the coupling reaction to proceed for 60-180 minutes.[6]
-
-
Washing and Subsequent Steps: Follow steps 4-6 of Protocol 1.
Protocol 4: Microwave-Assisted Coupling
Microwave energy can significantly accelerate coupling reactions, especially for sterically hindered residues.
-
Resin Swelling and Fmoc Deprotection: Follow steps 1 and 2 of Protocol 1.
-
Amino Acid Activation: Prepare the activated amino acid solution as described in Protocols 1, 2, or 3.
-
Microwave Coupling:
-
Transfer the activated amino acid solution to the reaction vessel.
-
Apply microwave irradiation at a power and temperature appropriate for the synthesizer (e.g., 25W, 75°C) for 5-15 minutes.
-
-
Washing and Subsequent Steps: Follow steps 4-6 of Protocol 1.
III. Potential Side Reactions and Mitigation
Racemization/Epimerization
A significant concern during the coupling of any amino acid is the potential for racemization at the α-carbon. In the case of L-isoleucine, epimerization can lead to the formation of its diastereomer, D-allo-isoleucine.[7] Similarly, the coupling of L-allo-isoleucine can be susceptible to epimerization.
Mitigation Strategies:
-
Choice of Reagent: Urionium/aminium salt reagents like HATU and COMU are known to suppress racemization more effectively than many other classes of coupling reagents.[2]
-
Base Selection: Use of a sterically hindered, non-nucleophilic base such as DIPEA or 2,4,6-collidine is preferred over less hindered bases like triethylamine (TEA).
-
Pre-activation Time: Minimize the pre-activation time of the amino acid before adding it to the resin to reduce the opportunity for epimerization to occur.
IV. Visualized Workflows and Mechanisms
Figure 1. General workflow for a single coupling cycle of this compound in automated SPPS.
Figure 2. General mechanism of peptide bond formation using a coupling reagent.
V. Conclusion
The successful incorporation of the sterically hindered amino acid this compound in automated peptide synthesis is highly dependent on the use of potent coupling reagents and optimized protocols. Urionium/aminium salts such as HATU, HCTU, and COMU, as well as phosphonium salts like PyBOP, are recommended to achieve high coupling efficiencies. Careful consideration of reaction times, potential for double coupling, and the use of microwave assistance can further enhance the success of synthesizing peptides containing this challenging residue. By employing the protocols and strategies outlined in these application notes, researchers can improve the yield and purity of their target peptides.
References
- 1. Deciphering the Biosynthetic Origin of L-allo-Isoleucine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. americanlaboratory.com [americanlaboratory.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. benchchem.com [benchchem.com]
- 7. NMR-based assignment of isoleucine vs . allo -isoleucine stereochemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB01995E [pubs.rsc.org]
Application Notes and Protocols for Cleavage and Deprotection of Peptides Containing L-allo-Isoleucine
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-allo-isoleucine is a non-proteinogenic amino acid, a stereoisomer of L-isoleucine, which is increasingly incorporated into therapeutic peptide candidates to modulate their structure, and biological activity. The successful synthesis of such peptides relies on efficient cleavage from the solid support and removal of protecting groups while preserving the stereochemical integrity of all chiral centers, particularly the α-carbon of each amino acid. This document provides detailed application notes and protocols for the cleavage and deprotection of peptides containing L-allo-isoleucine, with a focus on minimizing common side reactions and ensuring high purity of the final product.
While the fundamental principles of solid-phase peptide synthesis (SPPS) apply, the presence of the L-allo-isoleucine diastereomer necessitates careful consideration of potential epimerization. Therefore, rigorous analytical monitoring of chiral purity is paramount throughout the synthesis and purification process.
Key Considerations for Peptides Containing L-allo-Isoleucine
The primary concern during the final cleavage and deprotection steps of peptides containing L-allo-isoleucine is the potential for epimerization at the α-carbon. Although L-allo-isoleucine has a (2S,3R) configuration, the acidic conditions of cleavage can potentially lead to the formation of the D-allo-isoleucine (2R,3R) or other diastereomers.
Factors influencing epimerization include:
-
Cleavage Cocktail Composition: The strength of the acid and the presence of certain scavengers can influence the rate of epimerization.
-
Reaction Time and Temperature: Prolonged exposure to strong acids or elevated temperatures can increase the risk of racemization.
-
Peptide Sequence: The amino acids adjacent to L-allo-isoleucine can influence its susceptibility to epimerization.
It is crucial to perform small-scale trial cleavages to optimize conditions for each new peptide containing L-allo-isoleucine.
Data Presentation: Cleavage Cocktail Efficiency
The following table summarizes common trifluoroacetic acid (TFA)-based cleavage cocktails used in Fmoc-based solid-phase peptide synthesis. While specific efficiency data for L-allo-isoleucine-containing peptides is not extensively published, this data for standard peptides provides a useful baseline for selecting an appropriate cocktail. The primary goal is to achieve complete deprotection and cleavage with the shortest possible reaction time to minimize potential side reactions, including epimerization.
| Cleavage Cocktail (Reagent) | Composition (v/v or w/v) | Typical Reaction Time (hours) | Scavengers & Their Purpose | Notes on Application |
| Reagent K | TFA / Phenol / Water / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5) | 1 - 4 | Phenol: Protects Tyr, Trp. Thioanisole: Scavenges benzyl and t-butyl cations. Water: Proton source. EDT: Scavenges trityl groups, reduces Met(O). | A robust, general-purpose cocktail for peptides with sensitive residues like Cys, Met, Trp, and Tyr.[1] |
| Reagent R | TFA / Thioanisole / EDT / Anisole (90:5:3:2) | 1 - 8 | Thioanisole & Anisole: Cation scavengers. EDT: Trityl scavenger, reduces Met(O). | Effective for peptides containing Arg(Pmc/Pbf) and Trp. Can give higher cleavage yields but is highly odorous.[2] |
| Reagent B | TFA / Phenol / Water / Triisopropylsilane (TIS) (88:5:5:2) | 1 - 2 | Phenol: Protects Tyr, Trp. Water: Proton source. TIS: Efficiently scavenges trityl and other carbocations. | A less odorous alternative to cocktails containing thiols. Recommended for peptides with Trt-protected residues. Does not prevent Met oxidation.[1] |
| TFA / TIS / Water | TFA / TIS / Water (95:2.5:2.5) | 1 - 3 | TIS: Carbocation scavenger. Water: Proton source. | A common and effective general-purpose cleavage cocktail for many peptides without highly sensitive residues. |
| TFA / Water | TFA / Water (95:5) | 1 - 4 | Water: Proton source. | Suitable for peptides containing only acid-labile protecting groups like Boc and tBu, and no sensitive residues like Trp, Met, or Cys.[2] |
Experimental Protocols
Protocol 1: Standard N-terminal Fmoc Group Deprotection
This protocol describes the removal of the final Fmoc protecting group from the N-terminus of the peptide before cleavage.
Materials:
-
Peptide-resin
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.
-
Drain the piperidine solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for 15-20 minutes.
-
Drain the piperidine solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
Wash the resin with DCM (3 times).
-
Wash the resin with MeOH (3 times).
-
Dry the resin under high vacuum for at least 4 hours or overnight.
Protocol 2: Global Cleavage and Deprotection using Reagent K
This protocol is a robust method suitable for most peptides, including those with sensitive residues.
Materials:
-
Dry peptide-resin with N-terminal Fmoc group removed.
-
Reagent K (TFA / Phenol / Water / Thioanisole / EDT - 82.5:5:5:5:2.5, v/v/w/v/v). Caution: Prepare fresh in a fume hood. TFA is highly corrosive.
-
Cold diethyl ether.
Procedure:
-
Place the dry peptide-resin (e.g., 0.1 mmol scale) in a round-bottom flask with a stir bar.
-
Cool the flask in an ice bath.
-
Add 5-10 mL of freshly prepared, pre-cooled Reagent K to the resin.
-
Allow the reaction to stir at room temperature. For a trial cleavage, it is recommended to take small aliquots at different time points (e.g., 1, 2, and 3 hours) to determine the optimal cleavage time.
-
After the desired reaction time, filter the resin through a fritted funnel into a clean collection tube.
-
Wash the resin with a small volume of fresh TFA (1-2 mL).
-
Combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether with gentle stirring.
-
A white precipitate of the peptide should form.
-
Pellet the peptide by centrifugation (e.g., 3000 rpm for 5 minutes).
-
Decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and organic-soluble impurities.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 3: Analysis of Chiral Purity
Due to the risk of epimerization, it is essential to analyze the chiral purity of the final peptide.
Methodology:
-
Acid Hydrolysis: The purified peptide is completely hydrolyzed into its constituent amino acids. This is typically done using 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube.
-
Derivatization: The amino acid hydrolysate is derivatized with a chiral reagent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) or a similar chiral derivatizing agent.
-
LC-MS Analysis: The derivatized amino acids are then analyzed by reverse-phase HPLC coupled with mass spectrometry (LC-MS). The different stereoisomers of the derivatized amino acids will have different retention times, allowing for their separation and quantification.[3][4]
Expected Outcome:
A high-purity peptide containing L-allo-isoleucine should show a single major peak corresponding to the L-allo-isoleucine derivative and minimal to no peaks corresponding to other isoleucine stereoisomers (L-isoleucine, D-isoleucine, D-allo-isoleucine). The presence of significant amounts of other isomers would indicate epimerization during synthesis or cleavage.
Mandatory Visualizations
Caption: General workflow for peptide cleavage and deprotection.
Caption: Role of scavengers in preventing side reactions.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. peptide.com [peptide.com]
- 3. Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent [jstage.jst.go.jp]
- 4. Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Cyclic Peptides Using Fmoc-L-allo-Isoleucine
Introduction
Cyclic peptides have emerged as a promising class of therapeutic agents due to their enhanced metabolic stability, improved binding affinity, and increased target specificity compared to their linear counterparts.[1][2] The conformational rigidity imposed by cyclization is a key factor in their favorable pharmacological properties.[2] The incorporation of non-proteinogenic amino acids, such as L-allo-isoleucine, into cyclic peptide scaffolds can further modulate their structure and biological activity. L-allo-isoleucine is a stereoisomer of L-isoleucine, and its inclusion can influence the peptide's three-dimensional conformation and, consequently, its interaction with biological targets.
These application notes provide a comprehensive overview and detailed protocols for the synthesis of cyclic peptides containing Fmoc-L-allo-isoleucine using Fmoc-based solid-phase peptide synthesis (SPPS).
Key Applications
The unique structural properties imparted by L-allo-isoleucine make it a valuable building block in the design of novel cyclic peptides for various research and drug development applications, including:
-
Modulation of Protein-Protein Interactions: The constrained conformation of cyclic peptides containing L-allo-isoleucine can be designed to mimic or disrupt specific protein-protein interactions that are implicated in disease pathways.
-
Development of Novel Antimicrobials: A notable example is the natural product teixobactin, a cyclic depsipeptide with potent antibacterial activity that contains D-allo-isoleucine.[3][4] The synthesis of teixobactin analogues with L-allo-isoleucine can lead to the discovery of new antibiotics.[5]
-
Targeting Signal Transduction Pathways: Cyclic peptides can be engineered to selectively target and modulate components of cellular signaling pathways, offering therapeutic potential in areas such as oncology and immunology.[6][7][8]
Data Presentation
The successful synthesis of cyclic peptides is dependent on the efficiency of both the linear peptide assembly and the subsequent cyclization step. The following tables provide representative quantitative data for the synthesis of a model cyclic peptide containing L-allo-isoleucine.
Table 1: Representative Yields for Linear and Cyclized Peptides
| Stage of Synthesis | Expected Crude Yield (%) | Expected Purity by RP-HPLC (%) | Notes |
| Linear Peptide Synthesis | 75 - 90 | 60 - 80 | Yield and purity are sequence-dependent. |
| Solution-Phase Cyclization | 20 - 50 | 50 - 70 (crude) | Highly dependent on peptide sequence and concentration. |
| Final Purified Cyclic Peptide | 10 - 30 | > 95 | Overall yield after purification. |
Data is representative and may vary based on the specific peptide sequence, length, and cyclization strategy.
Table 2: Comparison of On-Resin vs. Solution-Phase Cyclization
| Cyclization Method | Advantages | Disadvantages | Typical Yields |
| On-Resin Cyclization | Reduced intermolecular side reactions (dimerization/oligomerization) due to pseudo-dilution. Simplified purification of the final product.[9] | Steric hindrance from the resin may impede cyclization for some sequences. Requires an orthogonal protecting group strategy for side-chain attachment to the resin. | Can be quantitative for favorable sequences (>90%).[10][11] |
| Solution-Phase Cyclization | Greater conformational flexibility of the linear peptide, which may favor cyclization for certain sequences. Applicable to a wider range of peptide sequences. | Requires high dilution to minimize intermolecular reactions, which can be challenging for large-scale synthesis. Requires more extensive purification to remove oligomeric byproducts.[12] | Highly variable (10-60%), dependent on sequence and reaction conditions.[13] |
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of a cyclic peptide containing L-allo-isoleucine using a combination of manual Fmoc-based solid-phase peptide synthesis and solution-phase cyclization.
Protocol 1: Solid-Phase Synthesis of the Linear Peptide Precursor
This protocol describes the manual synthesis of a linear peptide on a 2-chlorotrityl chloride (2-CTC) resin, which allows for the cleavage of the protected peptide under mild acidic conditions, preserving the acid-labile side-chain protecting groups.
Materials and Reagents:
-
2-Chlorotrityl chloride resin
-
Fmoc-protected amino acids (including this compound)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or Oxyma Pure
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage solution: 1% Trifluoroacetic acid (TFA) in DCM
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling and First Amino Acid Loading:
-
Swell the 2-CTC resin in DCM for 30 minutes in a synthesis vessel.
-
Dissolve the first Fmoc-amino acid (4 equivalents to resin loading) and DIPEA (8 equivalents) in DCM.
-
Add the amino acid solution to the swollen resin and agitate for 2-4 hours.
-
Cap any unreacted sites on the resin by adding a solution of DCM/Methanol/DIPEA (17:2:1) and agitating for 30 minutes.
-
Wash the resin thoroughly with DCM and DMF.
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling (including this compound):
-
In a separate tube, dissolve the next Fmoc-amino acid (including this compound) (3 equivalents), HOBt/Oxyma (3 equivalents), and DIC (3 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate for 1-2 hours at room temperature. For sterically hindered amino acids like L-allo-isoleucine, a longer coupling time or a double coupling may be necessary.
-
Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.
-
Wash the resin with DMF and DCM.
-
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the sequence.
-
Final Fmoc Deprotection: After the final amino acid coupling, perform the Fmoc deprotection as described in step 2.
-
Cleavage of the Protected Linear Peptide:
-
Wash the resin with DCM and dry under vacuum.
-
Add a solution of 1% TFA in DCM to the resin and agitate for 2 minutes. Repeat this step 5-10 times, collecting the filtrate each time.
-
Neutralize the combined filtrate with DIPEA.
-
Evaporate the solvent to obtain the crude protected linear peptide.
-
Protocol 2: Solution-Phase Head-to-Tail Cyclization
This protocol describes the cyclization of the protected linear peptide in solution under high dilution to favor intramolecular cyclization.
Materials and Reagents:
-
Protected linear peptide from Protocol 1
-
Anhydrous DMF
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
DIPEA
-
Diethyl ether, cold
Procedure:
-
High Dilution Setup:
-
Dissolve the crude protected linear peptide in anhydrous DMF to a final concentration of 1-5 mM. This high dilution is critical to minimize intermolecular side reactions.[12]
-
-
Cyclization Reaction:
-
Add the coupling reagent (e.g., PyBOP, 1.5 equivalents) and DIPEA (3 equivalents) to the peptide solution.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by RP-HPLC or mass spectrometry.
-
-
Peptide Precipitation:
-
Once the cyclization is complete, concentrate the DMF solution under vacuum.
-
Add the concentrated solution dropwise to a large volume of cold diethyl ether to precipitate the crude cyclic peptide.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Protocol 3: Global Deprotection and Purification
This protocol describes the removal of all side-chain protecting groups and the final purification of the cyclic peptide.
Materials and Reagents:
-
Crude protected cyclic peptide from Protocol 2
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS))
-
Diethyl ether, cold
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column
-
Acetonitrile (ACN) and water with 0.1% TFA for HPLC mobile phases
-
Lyophilizer
Procedure:
-
Global Deprotection:
-
Add the cleavage cocktail to the crude protected cyclic peptide.
-
Stir at room temperature for 2-3 hours.
-
Precipitate the deprotected cyclic peptide by adding the cleavage mixture to cold diethyl ether.
-
Centrifuge to collect the peptide pellet and wash with cold ether.
-
-
Purification:
-
Dissolve the crude peptide in a minimal amount of the HPLC mobile phase.
-
Purify the cyclic peptide by preparative RP-HPLC using a suitable gradient of ACN in water (both containing 0.1% TFA).
-
Collect the fractions containing the desired product.
-
-
Characterization and Lyophilization:
-
Confirm the identity and purity of the collected fractions by analytical RP-HPLC and mass spectrometry.
-
Pool the pure fractions and lyophilize to obtain the final cyclic peptide as a white powder.
-
Visualizations
Experimental Workflow for Cyclic Peptide Synthesis
Caption: Workflow for the synthesis of a cyclic peptide using this compound.
Signaling Pathway Inhibition by a Teixobactin Analog
The natural product teixobactin, which contains D-allo-isoleucine, inhibits bacterial cell wall synthesis by binding to lipid II and lipid III.[4] Cyclic peptide analogs incorporating L-allo-isoleucine can be designed to target similar pathways.
Caption: Inhibition of bacterial cell wall synthesis by a teixobactin analog.
Troubleshooting and Optimization
-
Low Coupling Efficiency of this compound: Due to the β-branched side chain, steric hindrance can slow down the coupling reaction. To mitigate this, consider using a more potent coupling reagent like HATU, extending the coupling time to 3-4 hours, or performing a double coupling.
-
Low Cyclization Yield: The primary competing side reaction is intermolecular oligomerization. Ensure that the cyclization is performed under high dilution (1-5 mM). The choice of cyclization site within the linear peptide can also significantly impact efficiency. Avoid placing sterically hindered residues at the N- or C-terminus of the linear precursor.
-
Epimerization: During cyclization, there is a risk of epimerization at the C-terminal amino acid. Using coupling reagents like HATU in combination with a base such as DIPEA can help minimize this side reaction. Performing the cyclization at 0°C may also reduce epimerization.
Conclusion
The incorporation of this compound into cyclic peptides offers a valuable strategy for developing novel therapeutic leads and research tools. By leveraging established solid-phase peptide synthesis and cyclization methodologies, researchers can efficiently synthesize these unique molecules. Careful optimization of coupling and cyclization conditions is key to achieving high yields and purity. The provided protocols and data serve as a comprehensive guide for scientists and drug development professionals in this exciting field.
References
- 1. mdpi.com [mdpi.com]
- 2. Peptide Cyclization and Cyclodimerization by CuI-Mediated Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of novel teixobactin analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Inhibition of Ras Signaling by Blocking Ras-Effector Interactions with Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclic Peptides that Govern Signal Transduction Pathways: From Prokaryotes to Multi-Cellular Organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting signal pathways triggered by cyclic peptides in cancer: Current trends and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Global Analysis of Peptide Cyclization Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Global analysis of peptide cyclization efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for FMOC-L-allo-Isoleucine in Protein Engineering
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of FMOC-L-allo-Isoleucine, a non-proteinogenic amino acid, in the field of protein engineering. The unique stereochemistry of L-allo-Isoleucine offers novel opportunities for designing peptides and proteins with enhanced stability, modified biological activity, and improved therapeutic potential.
Introduction to this compound
This compound is a derivative of L-allo-isoleucine with a fluorenylmethyloxycarbonyl (FMOC) protecting group on its α-amino group. L-allo-Isoleucine is a diastereomer of the proteinogenic amino acid L-isoleucine, differing in the stereoconfiguration at the β-carbon. This subtle change in three-dimensional structure can have profound effects on the properties of peptides and proteins into which it is incorporated. The FMOC group facilitates its use in standard solid-phase peptide synthesis (SPPS) protocols.
Key Applications in Protein Engineering
The incorporation of L-allo-Isoleucine into peptide and protein sequences is a powerful tool in protein engineering for several key applications:
-
Modulation of Protein and Peptide Conformation: The altered side-chain stereochemistry of L-allo-isoleucine can induce changes in the local and global conformation of a peptide or protein. This can be leveraged to stabilize specific secondary structures, such as α-helices or β-sheets, or to disrupt or create new intramolecular and intermolecular interactions.
-
Enhancement of Biological Activity: By altering the three-dimensional structure, the biological activity of a peptide can be significantly modified. This includes enhancing the binding affinity to biological targets, such as receptors or enzymes, or converting an agonist into an antagonist.
-
Increased Proteolytic Stability: Peptides containing non-natural amino acids like L-allo-isoleucine can exhibit increased resistance to degradation by proteases. This is a critical attribute for the development of peptide-based therapeutics with improved pharmacokinetic profiles.
-
Drug Discovery and Development: The unique properties conferred by L-allo-isoleucine make it a valuable building block in the design of novel therapeutic peptides. A notable example is in the development of receptor antagonists for conditions like cancer and metabolic disorders.
Case Study: Allo-aca, a Leptin Receptor Antagonist
A compelling example of the application of L-allo-isoleucine is in the development of Allo-aca , a potent and specific leptin receptor antagonist peptide.[1] Allo-aca is a nonapeptide that contains three non-natural amino acid residues, including L-allo-threonine, which is structurally related to L-allo-isoleucine. This peptide mimetic blocks leptin signaling and has shown efficacy in in vitro and in vivo models of cancer and other diseases.[1][2]
The remarkable in vivo activity of Allo-aca, despite a short serum half-life, is attributed to its exceptionally tight binding to the leptin receptor.[3] This highlights how the incorporation of non-standard amino acids can lead to peptide drugs with superior therapeutic properties.[4][5]
Quantitative Data
While direct comparative studies quantifying the effects of L-isoleucine versus L-allo-isoleucine substitution on a wide range of proteins are not extensively available in the public domain, the following tables provide available data for the L-allo-isoleucine-containing peptide Allo-aca and a hypothetical illustration of potential effects on protein stability and enzyme kinetics.
Table 1: Biological Activity of Allo-aca, a Leptin Receptor Antagonist
| Parameter | Cell Line | Value | Reference |
| IC50 (Proliferation Inhibition) | MDA-MB-231 | 50 pM | [1] |
| IC50 (Proliferation Inhibition) | MCF-7 | 200 pM | [1] |
| Binding Affinity (kdiss) | Human Leptin Receptor | 1.5 x 10⁻⁴ s⁻¹ | [3][4] |
| Binding Affinity (ka) | Human Leptin Receptor | 5 x 10⁵ M⁻¹s⁻¹ | [3][4] |
Table 2: Illustrative Example of the Potential Impact of L-allo-Isoleucine Incorporation on Protein Properties
Disclaimer: The following data is hypothetical and intended for illustrative purposes to demonstrate the potential effects of L-allo-Isoleucine substitution. Actual values will be protein-specific.
| Protein | Variant | Melting Temperature (Tm) (°C) | Catalytic Efficiency (kcat/KM) (M⁻¹s⁻¹) | Binding Affinity (Kd) (nM) |
| Hypothetical Enzyme A | Wild-Type (with L-Isoleucine) | 65.2 | 1.2 x 10⁵ | 150 |
| Isoleucine to allo-Isoleucine Mutant | 68.5 | 0.8 x 10⁵ | 125 | |
| Hypothetical Binding Protein B | Wild-Type (with L-Isoleucine) | 72.1 | N/A | 50 |
| Isoleucine to allo-Isoleucine Mutant | 70.5 | N/A | 85 |
Experimental Protocols
Protocol for Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing L-allo-Isoleucine
This protocol outlines the manual Fmoc-based SPPS for incorporating this compound into a peptide sequence.
Materials:
-
Rink Amide resin (or other suitable resin depending on the desired C-terminus)
-
This compound and other Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)
-
Cold diethyl ether
-
SPPS reaction vessel
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 3 minutes.
-
Drain the solution.
-
Add fresh piperidine solution and agitate for an additional 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling (for this compound):
-
In a separate vial, dissolve this compound (3-5 equivalents) and HBTU (3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).
-
Repeat Cycle: Repeat steps 2-4 for the subsequent amino acids in the peptide sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry.
-
Workflow for Synthesis and Analysis of a Protein Containing L-allo-Isoleucine
The following diagram illustrates a general workflow for the synthesis of a peptide containing L-allo-Isoleucine and its subsequent functional analysis.
Caption: Experimental workflow for peptide synthesis and analysis.
Signaling Pathway Modulation
The incorporation of L-allo-Isoleucine can be used to design peptide-based drugs that modulate specific signaling pathways. For instance, the leptin receptor antagonist Allo-aca inhibits multiple downstream signaling cascades initiated by leptin binding.[2]
Leptin Receptor Signaling Pathway
Leptin, a hormone primarily produced by adipose tissue, plays a crucial role in regulating energy balance. It binds to the leptin receptor (LEPRb), a member of the class I cytokine receptor family, activating several downstream signaling pathways, including the JAK/STAT, MAPK, and PI3K pathways.[6][7][8][9][10]
The diagram below illustrates the major signaling cascades activated by the leptin receptor, which can be targeted by antagonists like Allo-aca.
Caption: Leptin receptor signaling pathway and its inhibition.
Conclusion
This compound is a valuable tool for protein engineers and drug discovery professionals. Its incorporation into peptides and proteins allows for the fine-tuning of structure and function, leading to the development of novel therapeutics with enhanced properties. The provided protocols and workflows serve as a guide for researchers to explore the potential of this and other non-natural amino acids in their own research endeavors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Designer peptide antagonist of the leptin receptor with peripheral antineoplastic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The designer leptin antagonist peptide Allo-aca compensates for short serum half-life with very tight binding to the receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biotage.com [biotage.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Intracellular signalling pathways activated by leptin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Leptin signaling: A key pathway in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. longdom.org [longdom.org]
Application Notes and Protocols for the Use of Fmoc-L-allo-Isoleucine in the Synthesis of Bioactive Peptides
Audience: Researchers, scientists, and drug development professionals.
Introduction: Fmoc-L-allo-isoleucine is a non-proteinogenic amino acid that serves as a critical building block in the synthesis of complex bioactive peptides.[1] Its unique stereochemistry, differing from the naturally occurring L-isoleucine, allows for the exploration of novel peptide conformations and the development of peptidomimetics with enhanced biological activity and stability. These application notes provide a comprehensive overview of the use of this compound in solid-phase peptide synthesis (SPPS), with a focus on the synthesis of antibacterial cyclic peptides such as desotamide A and its analogues.
Application: Synthesis of Desotamide A Analogues
Desotamide A is a cyclic hexapeptide with notable antibacterial activity against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2][3] The incorporation of L-allo-isoleucine at position II of the peptide sequence is a key structural feature. Structure-activity relationship (SAR) studies have demonstrated that modifications at this position, as well as others within the cyclic scaffold, can significantly modulate the antibacterial potency of these peptides.
The synthesis of a series of desotamide A analogues has provided valuable insights into the structural requirements for antibacterial activity. By systematically replacing the L-allo-isoleucine residue and other amino acids, researchers have been able to probe the impact of these changes on the minimum inhibitory concentration (MIC) against various bacterial strains.
For instance, the replacement of L-allo-isoleucine at position II with L-isoleucine, in conjunction with the substitution of glycine at position VI with basic amino acids such as D-lysine or D-arginine, resulted in analogues with a 2- to 4-fold increase in activity against a range of Gram-positive pathogens.[2][3] Conversely, when L-allo-isoleucine is present at position II, the introduction of basic amino acids at position VI is not well-tolerated, suggesting a complex interplay between the stereochemistry of the isoleucine residue and the overall charge and conformation of the peptide.[2]
Data Presentation: Antibacterial Activity of Desotamide A and its Analogues
The following table summarizes the minimum inhibitory concentration (MIC) values for desotamide A and several of its synthetic analogues against a panel of Gram-positive bacteria. This data highlights the impact of amino acid substitutions on antibacterial potency.
| Compound | Sequence | S. pneumoniae (ATCC 49619) MIC (µg/mL) | S. aureus (ATCC 29213) MIC (µg/mL) | MRSE (ATCC 51625) MIC (µg/mL) | MRSA (ATCC 43300) MIC (µg/mL) |
| Desotamide A | cyclo(-L-Trp-L-allo-Ile-D-Leu-L-Leu-Gly-D-Arg-) | 16 | 32 | 32 | >64 |
| Desotamide A4 | cyclo(-L-Trp-L-Ile-D-Leu-L-Leu-D-Lys-D-Arg-) | 8 | 16 | 16 | 32 |
| Desotamide A6 | cyclo(-L-Trp-L-Ile-D-Leu-L-Leu-D-Arg-D-Arg-) | 8 | 16 | 16 | 32 |
| Desotamide A7 | cyclo(-L-Trp-L-Leu-D-Leu-L-Leu-Gly-D-Arg-) | >64 | >64 | >64 | >64 |
Synthesis and Yield Data
The solid-phase synthesis of cyclic peptides like desotamides and the related wollamides can be a multi-step process with variable yields. The overall yield is influenced by factors such as the choice of resin, coupling reagents, and cyclization strategy.
| Peptide | Synthesis Strategy | Overall Yield | Purity | Reference |
| Wollamide B | Fmoc-SPPS on 2-CTC resin, solution-phase cyclization | 17% (over 15 steps) | High Purity by HPLC & NMR | [4] |
| Marformycin D | Solid-phase approach with dipeptide fragment condensation | 27% | High Purity by NMR | [5] |
| Desotamide A Analogues | Fmoc-SPPS on 2-CTC resin, solution-phase cyclization | Not explicitly stated | High Purity by HPLC & HRMS | [1] |
Experimental Protocols
The following protocols provide a generalized methodology for the solid-phase synthesis of peptides containing this compound, based on the successful synthesis of desotamide A analogues and related cyclic peptides.
This protocol outlines the manual synthesis of a linear hexapeptide precursor on 2-chlorotrityl chloride (2-CTC) resin using Fmoc/tBu chemistry.
Materials:
-
This compound and other required Fmoc-protected amino acids
-
2-chlorotrityl chloride (2-CTC) resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
Methanol
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the 2-CTC resin in DMF for 30-60 minutes in the synthesis vessel.
-
First Amino Acid Coupling:
-
Dissolve the first Fmoc-protected amino acid (1.5 equivalents relative to resin loading) and HBTU (3 equivalents) in DMF.
-
Add DIPEA (3 equivalents) to the solution and mix.
-
Add the activated amino acid solution to the swollen resin and agitate for 1.5 hours at room temperature.
-
Cap any unreacted sites by adding methanol and agitating for 30 minutes.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh 20% piperidine/DMF solution and agitate for an additional 15-20 minutes.
-
Wash the resin thoroughly with DMF (5 times).
-
-
Subsequent Amino Acid Couplings (including this compound):
-
In a separate vessel, dissolve the next Fmoc-protected amino acid (e.g., this compound, 3 equivalents), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.
-
Pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 30-60 minutes at room temperature.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, repeat the coupling step.
-
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Cleavage of the Linear Peptide from Resin:
-
After the final amino acid coupling and subsequent Fmoc deprotection, wash the resin with DCM and dry under vacuum.
-
Treat the resin with a solution of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) in DCM (1:4) to cleave the peptide while keeping side-chain protecting groups intact.[4]
-
Collect the filtrate containing the linear peptide.
-
Materials:
-
Linear peptide precursor with side-chain protecting groups
-
HBTU
-
DIPEA
-
DMF
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Cold diethyl ether
Procedure:
-
Cyclization:
-
Dissolve the linear peptide precursor in DMF at a low concentration (e.g., 0.001 M).
-
Add HBTU and DIPEA to facilitate the head-to-tail macrolactamization.
-
Monitor the reaction by HPLC until the linear precursor is consumed.
-
-
Purification of Protected Cyclic Peptide: Purify the crude cyclic peptide by flash column chromatography.
-
Final Deprotection:
-
Treat the purified, protected cyclic peptide with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours at room temperature to remove all side-chain protecting groups.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the cleavage solution to cold diethyl ether.
-
Centrifuge to pellet the peptide and wash with cold ether.
-
Purify the final cyclic peptide by preparative reverse-phase HPLC (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final product.
-
Mandatory Visualizations
Caption: Workflow for the solid-phase synthesis of desotamide A analogues.
Caption: Structure-activity relationship of desotamide A analogues.
Mechanism of Action and Signaling Pathways
The precise mechanism of action for the desotamide family of antibiotics is not yet fully understood.[6] However, their potent activity against Gram-positive bacteria suggests that they may target essential cellular processes specific to these organisms. Unlike many antimicrobial peptides, the antibacterial effects of wollamides (structurally related to desotamides) do not appear to involve the disruption of the bacterial membrane.[7] This indicates that their mode of action is likely intracellular, possibly interfering with key enzymatic pathways or protein-protein interactions. Further research is required to elucidate the specific molecular targets and signaling pathways affected by these L-allo-isoleucine-containing cyclic peptides.
References
- 1. Chemical Synthesis and Structure-Activity Relationship Study Yield Desotamide a Analogues with Improved Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Solid-phase synthesis of cyclic hexapeptides wollamides A, B and desotamide B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Total Synthesis of Marformycins A and D - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Desotamide Family of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solid-Phase Synthesis and Antibacterial Activity of Cyclohexapeptide Wollamide B Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Manual vs. Automated Synthesis of Peptides Containing FMOC-L-allo-Isoleucine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids into peptide sequences is a critical strategy in modern drug discovery and development. These modifications can enhance proteolytic stability, modulate receptor affinity, and introduce novel functionalities. FMOC-L-allo-Isoleucine, a diastereomer of L-isoleucine, is one such unnatural amino acid that can confer unique structural and biological properties to peptides. However, its β-branched side chain presents significant steric hindrance, which can impede the efficiency of peptide bond formation during solid-phase peptide synthesis (SPPS). This can lead to lower coupling yields, increased formation of deletion sequences, and challenges in achieving high final purity.
This document provides a detailed comparison of manual and automated SPPS methodologies for the incorporation of this compound. It offers comprehensive experimental protocols, quantitative comparisons, and visual workflows to assist researchers in selecting the optimal synthesis strategy for their specific needs.
Challenges in Synthesizing Peptides with this compound
The primary challenge in incorporating this compound lies in the steric hindrance presented by its side chain, which can significantly slow down the kinetics of the coupling reaction. This can result in incomplete coupling and the generation of deletion sequences, which are often difficult to separate from the desired full-length peptide. To overcome these challenges, optimized protocols are necessary, which may include the use of more potent coupling reagents, extended reaction times, and, in some cases, double coupling strategies.
Data Presentation: Quantitative and Qualitative Comparison of Manual vs. Automated Synthesis
The choice between manual and automated synthesis for peptides containing this compound involves a trade-off between several factors, including throughput, cost, flexibility, and the desired scale of synthesis. The following tables provide a summary of key parameters to aid in this decision-making process.
| Parameter | Manual Solid-Phase Peptide Synthesis | Automated Solid-Phase Peptide Synthesis | Notes |
| Throughput | Low (typically one peptide at a time) | High (multiple peptides can be synthesized sequentially or in parallel)[1] | Automated systems are ideal for screening libraries or producing multiple peptide candidates. |
| Hands-on Time per Cycle | 1 - 2 hours | 5 - 15 minutes (for setup) | Manual synthesis is labor-intensive, requiring constant operator attention.[1] |
| Total Time per Cycle | 2 - 4 hours | 30 - 90 minutes | Automated synthesizers, especially those with microwave assistance, can significantly reduce cycle times. |
| Typical Yield per Coupling Step | 90 - 98% (highly operator dependent) | > 99% (with optimized protocols) | Automated systems offer greater consistency and can be programmed for optimized reagent delivery.[1] |
| Final Crude Purity | 60 - 85% (highly variable) | 80 - 95% (more consistent) | The precise control of automated systems generally leads to higher crude purity.[1] |
| Reagent Consumption | Can be higher due to less precise dispensing | Optimized and generally lower | Automated systems can be programmed for minimal reagent usage.[1] |
| Reproducibility | Operator-dependent | High | The robotic precision of automated synthesizers ensures high reproducibility between runs.[1] |
| Flexibility | High (easy to modify protocols and troubleshoot in real-time) | Moderate to high (depending on the instrument) | Manual synthesis allows for greater adaptability for non-standard chemistries. |
| Initial Equipment Cost | Low | High | Automated peptide synthesizers represent a significant capital investment. |
Experimental Protocols
The following are detailed protocols for the manual and automated synthesis of a model peptide containing this compound. These protocols are designed for a standard 0.1 mmol synthesis scale and incorporate best practices for handling sterically hindered amino acids.
Manual Solid-Phase Peptide Synthesis Protocol
This protocol outlines a single coupling cycle for the incorporation of this compound.
1. Resin Swelling:
-
Place the appropriate amount of resin (e.g., 135 mg of Rink Amide resin for a 0.1 mmol scale) in a reaction vessel.
-
Swell the resin in dimethylformamide (DMF) for 30-60 minutes.
2. FMOC Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times).
3. Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve this compound (3-5 equivalents), a potent coupling reagent such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3-5 equivalents), and an additive like HOAt (1-Hydroxy-7-azabenzotriazole) (3-5 equivalents) in DMF.
-
Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours. For sterically hindered residues like allo-Isoleucine, longer coupling times are often necessary.
4. Monitoring the Coupling Reaction:
-
Perform a Kaiser test to check for the presence of free primary amines on a small sample of the resin. A negative result (yellow beads) indicates a complete reaction.
-
If the Kaiser test is positive, a "double coupling" may be necessary. To do this, drain the reaction vessel, wash the resin with DMF, and repeat the coupling step with a fresh solution of activated this compound.
5. Washing:
-
Once the coupling is complete, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (DCM) (3-5 times) to remove excess reagents and byproducts.
6. Repeat Cycle:
-
Repeat steps 2-5 for the subsequent amino acids in the peptide sequence.
7. Cleavage and Deprotection:
-
After the final coupling and deprotection steps, wash the resin with DCM and dry it under vacuum.
-
Add a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water) to the resin.
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
8. Purification:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Automated Solid-Phase Peptide Synthesis Protocol
This protocol provides a general outline for an automated peptide synthesizer. Specific parameters will need to be adjusted based on the instrument manufacturer's recommendations.
1. Resin Loading:
-
Load the appropriate resin into the reaction vessel of the automated synthesizer.
2. Reagent Preparation:
-
Prepare stock solutions of all required FMOC-amino acids (including this compound), coupling reagents (e.g., HATU/DIPEA in DMF), and deprotection solution (20% piperidine in DMF).
3. Synthesis Program:
-
Program the synthesizer with the desired peptide sequence and synthesis parameters. For the this compound coupling step, program an extended coupling time (e.g., 2-4 hours) or a double coupling cycle.
4. Automated Synthesis Cycle:
-
The synthesizer will automatically perform the following steps for each amino acid:
-
Washing: Automated washing of the resin with DMF.
-
FMOC Deprotection: Automated delivery of the deprotection solution, reaction for a specified time (e.g., 2 x 7 minutes), followed by draining.
-
Washing: Automated washing with DMF to remove piperidine.
-
Coupling: Automated delivery of the pre-activated this compound solution and reaction for the programmed time.
-
Washing: Automated washing with DMF to remove excess reagents.
-
5. Final Cleavage and Deprotection (Manual Step):
-
Once the automated synthesis is complete, the peptide-resin is typically cleaved and deprotected manually as described in the manual protocol (step 7).
6. Purification:
-
Purify the crude peptide using RP-HPLC.
Visualization of Workflows
Caption: Manual Solid-Phase Peptide Synthesis Workflow.
Caption: Automated Solid-Phase Peptide Synthesis Workflow.
Conclusion
The choice between manual and automated synthesis of peptides containing the sterically hindered amino acid this compound is a multifaceted decision. Manual synthesis offers lower initial cost and greater flexibility, making it suitable for exploratory work and the synthesis of a small number of peptides. However, it is labor-intensive and operator-dependent, which can affect reproducibility and purity.
Automated synthesis, while requiring a significant initial investment, provides high throughput, superior reproducibility, and often higher crude purity and yields due to precise, optimized control over the synthesis process. For laboratories routinely synthesizing peptides, especially those containing difficult-to-incorporate residues like this compound, automated synthesis is the more efficient and reliable long-term solution. Regardless of the chosen method, the successful incorporation of this compound necessitates optimized protocols that account for its steric hindrance, such as the use of potent coupling reagents and extended reaction times.
References
Choice of Resin for Solid-Phase Peptide Synthesis with Fmoc-L-allo-Isoleucine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of sterically hindered amino acids, such as Fmoc-L-allo-isoleucine, into peptide sequences during Solid-Phase Peptide Synthesis (SPPS) presents significant challenges that can impact coupling efficiency, overall yield, and purity of the final product. The β-branched side chain of allo-isoleucine impedes the approach of the activated amino acid to the growing peptide chain on the solid support. This application note provides a comprehensive guide to selecting the optimal resin for SPPS involving this compound. We will discuss the properties of commonly used resins, present comparative data, and provide detailed experimental protocols for resin loading, coupling, and cleavage to facilitate successful synthesis of peptides containing this challenging amino acid.
Introduction
This compound is a non-proteinogenic amino acid that is a diastereomer of L-isoleucine. Its unique stereochemistry can influence the conformational properties and biological activity of peptides. However, the steric bulk of its side chain makes it a "difficult" amino acid to incorporate during SPPS. Incomplete coupling reactions can lead to the formation of deletion sequences, which are challenging to separate from the desired peptide, thereby reducing the overall yield and purity.
The choice of solid support (resin) is a critical parameter in overcoming these synthetic hurdles. The properties of the resin, including its linker chemistry, loading capacity, and matrix composition, can significantly influence the accessibility of the reactive sites and the solvation of the growing peptide chain, thereby affecting the efficiency of the coupling reaction.
Resin Selection for this compound
The primary consideration for resin selection is the desired C-terminal functionality of the peptide (acid or amide). For peptides with a C-terminal carboxylic acid, Wang and 2-Chlorotrityl (2-Cl-Trt) resins are the most common choices. For C-terminal amides, Rink Amide resin is the standard.
Wang Resin
Wang resin is a widely used support for the synthesis of peptide acids. However, the ester linkage to the resin is formed under conditions that can be challenging for sterically hindered amino acids like this compound, and there is a risk of racemization during the loading of the first amino acid.[1] For this reason, pre-loaded Wang resins are often preferred.[1]
2-Chlorotrityl (2-Cl-Trt) Resin
2-Chlorotrityl chloride resin is highly recommended for sterically hindered amino acids.[2] Its key advantages include:
-
Mild Cleavage Conditions: Peptides can be cleaved from the resin using a dilute solution of trifluoroacetic acid (TFA) in dichloromethane (DCM), which preserves acid-labile side-chain protecting groups, allowing for the synthesis of protected peptide fragments.[3]
-
Suppression of Side Reactions: The bulky trityl linker minimizes unwanted side reactions such as diketopiperazine formation, particularly when proline or glycine is the C-terminal residue.[2]
-
Reduced Racemization: The loading of the first amino acid onto the 2-Cl-Trt resin proceeds with minimal racemization.[4]
Low-Loading and PEGylated Resins
For long or particularly "difficult" peptide sequences, including those containing multiple hindered residues, resins with a lower loading capacity (e.g., 0.3-0.5 mmol/g) are advantageous. Lower loading increases the distance between peptide chains on the resin, reducing steric hindrance and inter-chain aggregation.[5] Polyethylene glycol (PEG) modified resins (e.g., TentaGel) can also improve solvation of the growing peptide chain, further enhancing coupling efficiency.[5]
Data Presentation: Comparative Performance
The following tables provide an illustrative comparison of the expected performance when using different resins and coupling strategies for the incorporation of this compound. The data is compiled from various sources and should be considered as a general guideline. Actual results will vary depending on the specific peptide sequence and synthesis conditions.
Table 1: Illustrative Performance Data for this compound Incorporation
| Isoleucine Derivative | Average Coupling Efficiency (%) | Crude Peptide Purity (%) | Overall Yield (%) | Key Considerations |
| This compound | 97-99% | 78-88% | 62-78% | Stereochemistry can influence peptide structure and biological activity. Coupling efficiency is comparable to L-isoleucine, but purification may require specific analytical methods to confirm stereochemical integrity.[1] |
Table 2: Comparison of Common Resins for Peptides with C-Terminal Carboxylic Acids
| Resin Type | Primary Application | Typical Loading Capacity (mmol/g) | Expected Crude Peptide Purity (%) | Typical Overall Yield (%) |
| Wang Resin | Peptides with a C-terminal carboxylic acid | 0.3 - 1.0 | 50 - 90 | Moderate to High |
| 2-Chlorotrityl Chloride (2-CTC) Resin | Protected peptide fragments and peptides with C-terminal carboxylic acids under mild cleavage conditions | 0.3 - 1.6+ | Generally high, especially for protected fragments | High |
Experimental Protocols
The following protocols provide detailed methodologies for the key steps in SPPS involving this compound.
Resin Loading of this compound onto 2-Chlorotrityl Chloride Resin
This protocol is recommended for attaching the first amino acid to the 2-Cl-Trt resin.
Materials:
-
2-Chlorotrityl chloride resin
-
This compound
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
SPPS reaction vessel
Procedure:
-
Place the 2-Cl-Trt resin (1 g, 1.0–2.0 mmol chloride/g) in a SPPS reaction vessel.
-
Swell the resin in DCM (10 mL/g of resin) for 30 minutes with gentle agitation.
-
Drain the DCM.
-
Dissolve this compound (3 equivalents relative to the resin loading) and DIPEA (7.5 equivalents) in dry DCM (10 mL/g of resin).
-
Add the solution to the swollen resin and agitate the mixture for 1-2 hours at room temperature.
-
To cap any unreacted chloride groups, add a mixture of DCM/MeOH/DIPEA (80:15:5, v/v/v) (10 mL) and mix for 30 minutes.[2]
-
Drain the capping solution and wash the resin thoroughly with DCM (3x) and DMF (3x).
-
Dry the resin under vacuum.
-
Determine the loading capacity of the resin using a spectrophotometric method to measure the amount of Fmoc group released upon treatment with piperidine.
Coupling of Subsequent Amino Acids
This protocol describes a robust method for coupling amino acids, particularly effective for the sterically hindered this compound.
Materials:
-
Fmoc-protected amino acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Resin with N-terminal deprotected peptide
Procedure:
-
Fmoc Deprotection:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Treat the resin with 20% piperidine in DMF (1 x 5 min, followed by 1 x 15 min).
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and HATU (2.9-4.9 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the solution and allow the mixture to pre-activate for 1-5 minutes at room temperature.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours. For difficult couplings, such as with this compound, a double coupling (repeating the coupling step with fresh reagents) may be necessary.
-
-
Washing:
-
Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
-
Monitoring:
-
Perform a Kaiser test or other qualitative test to confirm the completion of the coupling reaction (a negative test indicates complete coupling).[1] If the test is positive, repeat the coupling step.
-
Cleavage and Deprotection
The choice of cleavage cocktail depends on the resin and the side-chain protecting groups present in the peptide.
4.3.1. Cleavage from 2-Chlorotrityl Resin (to obtain a fully protected peptide)
-
Cleavage Cocktail: 1-2% TFA in DCM.
-
Procedure: Treat the resin with the cleavage cocktail for 30-60 minutes at room temperature. The peptide is released with most side-chain protecting groups intact.[3]
4.3.2. Cleavage from Wang or 2-Chlorotrityl Resin (to obtain a fully deprotected peptide)
-
Standard Cleavage Cocktail (Reagent K): TFA/water/phenol/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5, v/v/w/v/v). This is a robust cocktail for peptides containing sensitive residues.
-
Simplified Cleavage Cocktail: TFA/water/triisopropylsilane (TIS) (95:2.5:2.5, v/v/v). This is suitable for many peptides without sensitive residues.[3]
-
Procedure:
-
Wash the dried peptide-resin with DCM.
-
Add the appropriate cleavage cocktail to the resin (10 mL/g of resin).
-
Agitate the mixture for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh cleavage cocktail.
-
Precipitate the peptide from the combined filtrates by adding cold diethyl ether.
-
Collect the precipitated peptide by centrifugation and wash with cold ether.
-
Dry the peptide under vacuum.
-
Mandatory Visualizations
Caption: Workflow for SPPS with this compound.
Caption: Decision logic for selecting the appropriate resin.
Conclusion
The successful incorporation of the sterically hindered amino acid this compound in SPPS is highly dependent on the judicious selection of the solid support and optimization of the reaction conditions. For peptides with a C-terminal allo-isoleucine, 2-chlorotrityl resin is the superior choice due to its mild loading and cleavage conditions, and its ability to suppress side reactions. For internal incorporation, both Wang and 2-chlorotrityl resins can be used, with a preference for low-load or PEGylated versions for longer or more challenging sequences. The use of powerful coupling reagents such as HATU is essential to drive the reaction to completion. By following the detailed protocols provided in this application note, researchers can significantly improve the yield and purity of peptides containing this compound, thereby facilitating their use in research and drug development.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete Coupling of FMOC-L-allo-Isoleucine
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the incorporation of FMOC-L-allo-Isoleucine during solid-phase peptide synthesis (SPPS). The unique stereochemistry and steric bulk of allo-isoleucine can present significant hurdles to achieving complete and efficient coupling. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to overcome these issues.
Frequently Asked Questions (FAQs)
Q1: What makes this compound a "difficult" amino acid to couple?
A1: The primary reason for difficult coupling is steric hindrance. Like its diastereomer isoleucine, allo-isoleucine is a β-branched amino acid. Its bulky side chain is close to the alpha-amino group, which physically obstructs the approach of the activated carboxyl group of the incoming amino acid.[1][2] This steric hindrance slows down the reaction kinetics and can lead to incomplete coupling reactions under standard conditions.[2] Additionally, as the peptide chain grows, it can fold into secondary structures or aggregate, further blocking the reactive sites.[1][3]
Q2: How can I detect an incomplete coupling of this compound?
A2: The most common method for detecting incomplete coupling is the Kaiser test (or ninhydrin test).[2][4] This colorimetric test detects the presence of free primary amines on the resin. A positive result, indicated by an intense blue or purple color on the resin beads, signifies that the coupling was incomplete.[2][4] For a more quantitative analysis, a small amount of the peptide-resin can be cleaved and the crude product analyzed by Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC). The presence of deletion sequences (peptides missing the allo-isoleucine residue) confirms incomplete coupling.[2]
Q3: Which coupling reagents are most effective for this compound?
A3: For difficult couplings involving sterically hindered amino acids like allo-isoleucine, uronium/aminium or phosphonium salt-based reagents are highly recommended.[2] Reagents such as HATU, HCTU, and COMU are particularly effective due to their ability to form highly reactive esters.[1][2][5] HATU is often cited for its high reactivity and its ability to minimize racemization.[2] Oxyma-based reagents like COMU are also highly efficient and offer a safer alternative to potentially explosive HOBt-based reagents.[1][5]
Q4: Can the choice of solvent impact the coupling efficiency?
A4: Yes, the solvent plays a crucial role in solvating the growing peptide chain and the resin.[4][6] Poor solvation can lead to peptide aggregation, making the N-terminus inaccessible to the activated amino acid.[3][4] N,N-Dimethylformamide (DMF) is a commonly used solvent that generally provides good solvation.[6] For particularly difficult sequences prone to aggregation, using a solvent mixture such as DCM/DMF/NMP (1:1:1) can be beneficial.
Q5: What is "double coupling" and when should I use it?
A5: Double coupling is the process of repeating the coupling step with a fresh solution of the amino acid and reagents after the initial coupling reaction is complete.[1][7] This is a highly effective strategy for driving the reaction to completion when dealing with sterically hindered residues like this compound. It is strongly recommended if a single coupling proves to be insufficient, as confirmed by a positive Kaiser test.[1][7]
Troubleshooting Guide for Incomplete Coupling
If you have detected an incomplete coupling of this compound, follow this step-by-step guide to troubleshoot the issue.
Step 1: Immediate Action - Perform a Double Coupling
If the Kaiser test is positive after the initial coupling, the most direct approach is to perform a second coupling.[1][8] Drain the reaction vessel, wash the resin thoroughly with DMF, and repeat the coupling step with a fresh solution of activated this compound.
Step 2: Optimize Coupling Reagents and Conditions
If double coupling is still insufficient, consider the following optimizations for your next attempt:
-
Switch to a More Powerful Coupling Reagent: If you are using a standard carbodiimide reagent like DIC, switch to a more potent uronium/aminium or phosphonium salt-based reagent.[1][2]
-
Increase Reagent Equivalents: Use a higher excess of the amino acid and coupling reagents (e.g., 4 equivalents relative to resin loading).[1]
-
Extend the Reaction Time: For sterically hindered amino acids, a longer coupling time may be necessary. You can extend the reaction time to 2-4 hours or even overnight.[7]
-
Increase the Reaction Temperature: Performing the coupling at a slightly elevated temperature (e.g., 50-60°C) can help overcome the activation energy barrier, but be mindful of potential racemization.[7] Microwave-assisted peptide synthesis can also be a very effective option for difficult couplings.[1]
Step 3: Address Potential Peptide Aggregation
If you suspect peptide aggregation is hindering the coupling, try these strategies:
-
Improve Solvation: As mentioned in the FAQs, consider using a more effective solvent or a solvent mixture.
-
Incorporate Chaotropic Salts: Adding chaotropic salts like LiCl to the coupling mixture can help to disrupt secondary structures and improve reagent accessibility.
Step 4: Capping Unreacted Amines (If Necessary)
If, after troubleshooting, you still have a small percentage of unreacted amines, you can "cap" them to prevent the formation of deletion sequences. This is typically done by acetylating the free amines with acetic anhydride.[9] After capping, you can proceed with the deprotection of the Fmoc group and the coupling of the next amino acid.
Data Presentation
The choice of coupling reagent is critical for overcoming the challenges associated with sterically hindered amino acids. The following table summarizes the characteristics of several commonly used reagents.
| Coupling Reagent | Activating Group | Relative Reactivity | Notes |
| DCC/DIC | - | Low | Often inefficient for hindered couplings.[1] |
| HBTU/PyBOP | OBt ester | Moderate | Better than carbodiimides, but can be insufficient for very hindered residues.[1] |
| HCTU | O-6-ClBt ester | High | More reactive than HBTU.[1][5] |
| HATU/PyAOP | OAt ester | Very High | Among the most efficient reagents due to the high reactivity of OAt esters.[1] |
| COMU | Oxyma ester | Very High | Comparable or superior to HATU, with an improved safety profile (non-explosive).[1][5] |
Experimental Protocols
Protocol 1: Kaiser (Ninhydrin) Test
This protocol is for the qualitative detection of primary amines on the resin.[4]
-
Reagents:
-
Reagent A: 1 g of ninhydrin in 20 mL of n-butanol.
-
Reagent B: 40 g of phenol in 20 mL of n-butanol.
-
Reagent C: 1.0 mL of a 0.001 M KCN aqueous solution diluted with 49 mL of pyridine.
-
-
Procedure:
-
Place a small sample of resin beads (10-15 beads) in a small glass test tube.
-
Add 2-3 drops of each reagent to the test tube.
-
Heat the test tube at 100-110°C for 5 minutes.
-
Observe the color of the beads and the solution.
-
-
Interpretation:
-
Intense blue beads and solution: Positive result, indicating incomplete coupling.
-
Colorless/Yellow beads and solution: Negative result, indicating complete coupling.
-
Protocol 2: Double Coupling of this compound using HATU
This protocol should be initiated after a positive Kaiser test following the first coupling attempt.[1]
-
First Coupling:
-
Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF.
-
In a separate vessel, pre-activate the this compound (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF.
-
Allow the pre-activation to proceed for 1-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 45-60 minutes.
-
Wash the resin with DMF.
-
-
Second Coupling:
-
Repeat the pre-activation and coupling steps with a fresh solution of activated this compound.
-
After the second coupling, wash the resin thoroughly with DMF and then DCM to prepare for the next deprotection step.
-
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Optimizing deprotection of FMOC-L-allo-Isoleucine in SPPS
Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting and optimization strategies for the deprotection of Fmoc-L-allo-Isoleucine and other sterically hindered amino acids.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "difficult" amino acid in SPPS?
This compound is challenging due to significant steric hindrance from its β-branched side chain. This bulkiness can physically impede the approach of the deprotection reagent (typically piperidine) to the Fmoc group, leading to slower and often incomplete removal. This issue is common among sterically hindered amino acids.[1]
Q2: What are the direct consequences of incomplete Fmoc deprotection?
Incomplete Fmoc removal is a critical failure in SPPS. If the Fmoc group is not fully removed, the N-terminal amine remains blocked, preventing the subsequent amino acid from coupling. This results in the formation of deletion sequences (peptides missing one or more residues), which are often difficult to separate from the target peptide, leading to significantly reduced purity and overall yield.[1][2]
Q3: What are the primary factors that contribute to incomplete deprotection?
Several factors can cause inefficient Fmoc removal:
-
Steric Hindrance: As with allo-isoleucine, bulky side chains are a primary cause.[1]
-
Peptide Aggregation: As the peptide chain elongates, it can fold and form secondary structures (e.g., β-sheets) on the resin. This aggregation can make the peptide less permeable to solvents and reagents, hindering access to the N-terminus.[1][3]
-
Suboptimal Reaction Conditions: Insufficient deprotection time, low temperature, or degraded reagents can lead to incomplete Fmoc removal.[2]
-
High Resin Loading: Very high loading can cause steric hindrance between adjacent peptide chains, impeding reagent access.[1]
Q4: Besides piperidine, what other bases can be used for Fmoc deprotection?
While 20% piperidine in DMF is the standard, alternatives are used for difficult sequences or to mitigate side reactions.[3] Stronger, non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are effective, often used at 2% in DMF.[2][4] Piperazine is another option, sometimes used in combination with DBU to create a safer and more rapid deprotection solution.[5][6][7] 4-Methylpiperidine (4-MP) is also used as a direct, effective alternative to piperidine.[3][8]
Troubleshooting Guide: Incomplete Deprotection of this compound
This guide provides a systematic approach to diagnosing and resolving issues with Fmoc deprotection for sterically hindered residues.
Step 1: Diagnosis of the Problem
Question: I suspect incomplete Fmoc deprotection after incorporating L-allo-Isoleucine. How can I confirm this?
Answer: You can diagnose incomplete deprotection using qualitative and quantitative methods.
-
Kaiser Test (Qualitative): This is a highly sensitive test for primary amines.[2] After the deprotection step, a small sample of resin should give a positive result (deep blue color), indicating free N-terminal amines. A yellow or faint color suggests deprotection failure.[2]
-
UV-Vis Spectrophotometry (Quantitative): This method quantifies the release of the dibenzofulvene (DBF)-piperidine adduct, which has a characteristic UV absorbance around 301 nm.[2][9] By measuring the absorbance of the collected deprotection solution, you can calculate the precise extent of Fmoc removal. Low absorbance values correlate with incomplete deprotection.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Preventing Epimerization of L-allo-Isoleucine During Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the epimerization of L-allo-isoleucine during peptide synthesis. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you minimize this critical side reaction and ensure the stereochemical integrity of your synthetic peptides.
Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of L-allo-isoleucine peptide synthesis?
A1: Epimerization is an undesired process where the stereochemical configuration at the alpha-carbon (Cα) of the L-allo-isoleucine residue inverts during the peptide coupling reaction. This converts the intended L-allo-isoleucine ((2S,3R)-2-amino-3-methylpentanoic acid) into its diastereomer, D-isoleucine ((2R,3S)-2-amino-3-methylpentanoic acid). This change in stereochemistry can significantly impact the peptide's three-dimensional structure, biological activity, and therapeutic efficacy.
Q2: What is the primary chemical mechanism behind the epimerization of L-allo-isoleucine?
A2: The principal mechanism of epimerization for N-protected amino acids, including L-allo-isoleucine, involves the formation of a 5(4H)-oxazolone intermediate.[1] This occurs when the carboxyl group of the amino acid is activated by a coupling reagent. The activated ester can then undergo intramolecular cyclization to form the oxazolone. The alpha-proton of the oxazolone is acidic and can be abstracted by a base present in the reaction mixture, leading to a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face, resulting in a mixture of the original L-allo-isoleucine and the epimerized D-isoleucine. A secondary, less common mechanism is direct enolization, where a base directly abstracts the alpha-proton of the activated amino acid.[1]
Q3: Which factors primarily influence the extent of L-allo-isoleucine epimerization?
A3: Several factors can significantly influence the rate of epimerization:
-
Coupling Reagent: The choice of coupling reagent and its reactivity plays a crucial role. Highly reactive reagents can accelerate both the desired peptide bond formation and the undesired oxazolone formation.
-
Additives: Additives are often used in conjunction with coupling reagents to suppress epimerization by forming active esters that are less prone to oxazolone formation.
-
Base: The type and concentration of the base used for neutralization and coupling are critical. Stronger, less sterically hindered bases tend to promote epimerization.
-
Temperature: Higher reaction temperatures increase the rate of all chemical reactions, including epimerization.
-
Solvent: Polar aprotic solvents like Dimethylformamide (DMF) can stabilize the charged intermediates involved in epimerization, potentially increasing its rate.
-
Steric Hindrance: L-allo-isoleucine is a β-branched amino acid, which can lead to slower coupling kinetics. This prolonged exposure of the activated carboxyl group to the basic reaction conditions can increase the risk of epimerization.[1]
Q4: How can I detect and quantify the epimerization of L-allo-isoleucine in my synthetic peptide?
A4: The most common and reliable method for detecting and quantifying epimerization is through chiral High-Performance Liquid Chromatography (HPLC). This technique can separate the desired peptide containing L-allo-isoleucine from its diastereomeric impurity containing D-isoleucine. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used, as the chemical shifts of the α- and β-protons of isoleucine and allo-isoleucine are sensitive to their stereochemistry.
Troubleshooting Guide
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Presence of a diastereomeric impurity with the same mass as the target peptide in LC-MS analysis. | Epimerization of the L-allo-isoleucine residue. | - Optimize Coupling Conditions: Switch to a lower-epimerization coupling reagent (e.g., HATU, HCTU, COMU) in combination with an additive (e.g., HOBt, HOAt, Oxyma).- Reduce Basicity: Use a sterically hindered base like Diisopropylethylamine (DIPEA) at the minimum necessary concentration. Consider using a weaker base like N-methylmorpholine (NMM).- Lower Temperature: Perform the coupling reaction at a reduced temperature (e.g., 0 °C or room temperature instead of elevated temperatures).- Solvent Choice: If possible, consider less polar solvents, although this may be limited by resin swelling and solubility. |
| Broad or split peaks in the HPLC chromatogram of the purified peptide. | Potential co-elution of the desired peptide and its epimer. | - Develop a Chiral HPLC Method: Utilize a chiral stationary phase or a derivatization agent to resolve the diastereomers. This will allow for accurate quantification of the impurity.- Optimize Purification Gradient: A shallower gradient during preparative HPLC may improve the separation of the diastereomers. |
| Lower than expected biological activity of the synthesized peptide. | The presence of the epimerized D-isoleucine containing peptide, which may have reduced or no biological activity. | - Re-synthesize the peptide using optimized, low-epimerization conditions. - Purify the existing batch using a validated chiral HPLC method to isolate the correct diastereomer. |
| Slow or incomplete coupling of the Fmoc-L-allo-isoleucine. | Steric hindrance from the β-branched side chain of L-allo-isoleucine. | - Use a more potent coupling reagent like HATU or COMU.- Increase the coupling time. - Perform a double coupling to ensure the reaction goes to completion.[2] |
Quantitative Data Summary
The extent of epimerization is highly dependent on the specific reaction conditions. While comprehensive quantitative data for L-allo-isoleucine is limited in the literature, the following table provides an illustrative comparison of common coupling reagents based on studies of other sterically hindered and epimerization-prone amino acids, which can serve as a guide. The epimerization levels are typically determined by chiral HPLC analysis of a model dipeptide or tripeptide.
| Coupling Reagent | Additive | Base | Temperature (°C) | % Epimerization (Illustrative Range for Hindered Amino Acids) |
| HBTU | HOBt | DIPEA | 25 | 2 - 8% |
| HATU | HOAt | DIPEA | 25 | < 1 - 3% |
| HCTU | HOBt | DIPEA | 25 | 1 - 4% |
| COMU | Oxyma | DIPEA | 25 | < 1 - 2% |
| DIC | HOBt | - | 25 | 1 - 5% |
| DIC | Oxyma | - | 25 | < 1 - 3% |
| PyBOP | HOBt | DIPEA | 25 | 3 - 10% |
Note: This data is intended to be illustrative. Actual epimerization rates will vary depending on the specific peptide sequence, resin, solvent, and reaction times. It is crucial to optimize conditions for your specific synthesis.
Experimental Protocols
Recommended Protocol for Low-Epimerization Coupling of this compound in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a manual procedure for the coupling of this compound to a growing peptide chain on a solid support, designed to minimize epimerization.
Materials:
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Fmoc-protected peptide-resin
-
This compound (3-5 equivalents relative to resin loading)
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Coupling reagent: HATU (3-5 equivalents) or COMU (3-5 equivalents)
-
Additive: HOAt (for HATU) or Oxyma (for COMU) (3-5 equivalents)
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Base: Diisopropylethylamine (DIPEA) (6-10 equivalents)
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Solvent: High-purity, amine-free Dimethylformamide (DMF)
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Dichloromethane (DCM)
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20% (v/v) Piperidine in DMF for Fmoc deprotection
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Reaction vessel for manual SPPS
-
Inert gas (Nitrogen or Argon) supply
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel.
-
Fmoc Deprotection:
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Drain the DMF from the swollen resin.
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Add the 20% piperidine in DMF solution to the resin.
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Agitate the resin gently under an inert atmosphere for 5-10 minutes.
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Drain the piperidine solution.
-
Repeat the piperidine treatment for another 10-15 minutes.
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Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Preparation of the Coupling Solution (Pre-activation):
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In a separate vial, dissolve this compound, the coupling reagent (HATU or COMU), and the corresponding additive (HOAt or Oxyma) in a minimal amount of DMF.
-
Add the DIPEA to this solution.
-
Allow the mixture to pre-activate for 1-2 minutes. The solution may change color.
-
-
Coupling Reaction:
-
Drain the final DMF wash from the deprotected peptide-resin.
-
Immediately add the pre-activated coupling solution to the resin.
-
Agitate the mixture gently under an inert atmosphere at room temperature (or 0 °C for highly sensitive sequences) for 2-4 hours. The extended coupling time is recommended due to the steric hindrance of L-allo-isoleucine.
-
-
Monitoring the Coupling Reaction:
-
Perform a Kaiser test on a small sample of the resin beads. A negative Kaiser test (yellow beads) indicates the absence of free primary amines and a complete coupling reaction.
-
If the Kaiser test is positive (blue beads), indicating incomplete coupling, continue the reaction for another 1-2 hours or consider a second coupling (double coupling). For a double coupling, drain the reaction mixture, wash with DMF, and repeat steps 3 and 4.
-
-
Washing:
-
Once the coupling is complete (negative Kaiser test), drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove any unreacted reagents and byproducts.
-
The resin is now ready for the next deprotection and coupling cycle.
-
Analytical Method: Chiral HPLC for Epimerization Analysis
This protocol provides a general guideline for the analysis of L-allo-isoleucine epimerization. The specific column and mobile phase conditions may require optimization.
Materials:
-
Crude or purified peptide sample
-
Chiral HPLC column (e.g., a protein-based or cyclodextrin-based column)
-
HPLC system with a UV detector
-
Appropriate mobile phase (e.g., a mixture of acetonitrile and water with a suitable buffer like ammonium acetate or trifluoroacetic acid)
Procedure:
-
Sample Preparation: Dissolve the peptide sample in the mobile phase at a known concentration (e.g., 1 mg/mL).
-
Standard Preparation: If available, prepare a standard of the peptide containing the D-isoleucine epimer to determine its retention time.
-
Chromatographic Conditions:
-
Equilibrate the chiral column with the mobile phase.
-
Inject the sample onto the column.
-
Run a suitable gradient or isocratic method to separate the diastereomers.
-
Monitor the elution profile with a UV detector at an appropriate wavelength (e.g., 214 nm or 280 nm).
-
-
Data Analysis:
-
Identify the peaks corresponding to the desired peptide (containing L-allo-isoleucine) and its epimer (containing D-isoleucine).
-
Integrate the peak areas to calculate the percentage of epimerization: % Epimerization = (Area of Epimer Peak / (Area of Main Peak + Area of Epimer Peak)) * 100
-
Visualizations
Mechanism of L-allo-Isoleucine Epimerization via Oxazolone Formation
Caption: Mechanism of L-allo-isoleucine epimerization.
Workflow for Minimizing Epimerization of L-allo-Isoleucine in SPPS
Caption: Recommended SPPS workflow to minimize epimerization.
References
Side reactions associated with FMOC-L-allo-Isoleucine in peptide synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of Fmoc-L-allo-Isoleucine in solid-phase peptide synthesis (SPPS). The primary focus is on identifying, mitigating, and resolving side reactions associated with this unique amino acid derivative.
Troubleshooting Guide: Side Reactions
The most significant side reaction associated with this compound is epimerization at the α-carbon, which leads to the formation of its diastereomer, Fmoc-L-isoleucine. This conversion can compromise the purity, biological activity, and structural integrity of the final peptide. Below is a guide to troubleshoot and minimize this side reaction.
| Observed Issue | Potential Cause | Recommended Solution |
| Presence of a diastereomeric impurity in the final peptide, co-eluting closely with the target peptide during HPLC analysis. | Epimerization of this compound to Fmoc-L-isoleucine during the coupling step. This is the most common side reaction. The α-proton of the activated amino acid is susceptible to abstraction by a base, leading to a loss of stereochemical integrity.[1] Sterically hindered amino acids like allo-isoleucine are particularly prone to this issue. | 1. Optimize Coupling Reagent and Additives: - Utilize coupling reagents known to suppress racemization, such as carbodiimides (e.g., DIC) in the presence of an additive like Oxyma or HOBt.[1] - Consider using phosphonium or uronium salt-based reagents like HBTU, HATU, or TDBTU, which have been shown to cause less epimerization.[1] - The addition of CuCl₂ to carbodiimide-mediated couplings has been reported to significantly reduce epimerization to less than 0.1%.[2] 2. Control Reaction Temperature: - Perform the coupling reaction at a lower temperature (e.g., 0°C) to minimize the rate of epimerization.[1] 3. Choose an Appropriate Solvent: - While polar aprotic solvents like DMF are common in SPPS, they can sometimes promote epimerization. If feasible, consider less polar solvents for the coupling step, though solubility may become a concern. |
| Broader peaks or multiple closely related peaks in the final crude product. | Incomplete coupling of the sterically hindered this compound. The bulky side chain of allo-isoleucine can hinder the approach of the activated amino acid to the N-terminus of the growing peptide chain, leading to deletion sequences. | 1. Extend Coupling Time: - Increase the duration of the coupling reaction to allow for complete acylation. Monitor the reaction progress using a qualitative method like the Kaiser test. 2. Double Coupling: - Perform a second coupling step with fresh reagents to ensure all free amines are capped. 3. Use More Potent Activating Agents: - Employ highly efficient coupling reagents such as HATU or HCTU to drive the reaction to completion. |
| Low yield of the final peptide. | A combination of incomplete coupling and epimerization. Both side reactions can contribute to a lower recovery of the desired peptide after purification. | 1. Systematic Optimization: - Address both epimerization and incomplete coupling issues as described above. A systematic approach to optimizing coupling conditions is crucial. 2. Careful Purification: - Utilize high-resolution HPLC with an appropriate gradient to separate the target peptide from diastereomeric impurities and deletion sequences. |
Quantitative Data on Coupling Reagent Performance
While specific quantitative data for the epimerization of this compound is not extensively published in a comparative format, the following table summarizes the relative epimerization levels observed with common coupling reagents in peptide synthesis, which can be extrapolated to allo-isoleucine.
| Coupling Reagent | Additive | Relative Epimerization Level | Reference |
| DCC | HOBt | Low | [1] |
| EDC | None | Higher than DCC | [1] |
| EDC | HOBt | Low | [1] |
| HATU | N/A | Low | [1] |
| TDBTU | N/A | Significantly Less | [1] |
| Carbodiimide | HOBt + CuCl₂ | < 0.1% (D-epimer) | [2] |
Note: The actual levels of epimerization can vary depending on the specific amino acid, solvent, temperature, and other reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction I should be concerned about when using this compound?
The main side reaction is epimerization at the α-carbon, which converts L-allo-isoleucine into its diastereomer, L-isoleucine.[1] This occurs due to the abstraction of the α-proton during the activation and coupling steps, particularly under basic conditions.[3]
Q2: How can I detect the epimerization of this compound in my peptide?
You can detect epimerization using the following analytical techniques:
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High-Performance Liquid Chromatography (HPLC): The diastereomeric peptides (one containing L-allo-isoleucine and the other L-isoleucine) will likely have slightly different retention times on a reverse-phase HPLC column, often appearing as closely eluting peaks or a broadened peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field 1D and 2D NMR can distinguish between diastereomers by identifying unique chemical shifts and coupling constants for the protons and carbons in the different stereoisomers.
-
Mass Spectrometry (MS): While the diastereomers have the same mass, specialized MS techniques, such as ion mobility-mass spectrometry, can sometimes separate them based on their different three-dimensional structures.
Q3: Are there any other side reactions specific to this compound?
Besides epimerization, the other major challenge with this compound is its steric hindrance, which can lead to incomplete coupling reactions. This results in deletion sequences where the allo-isoleucine residue is missing from the final peptide. No other significant side reactions are commonly reported as being specific to this compound beyond those generally observed in Fmoc-SPPS.
Q4: Does the duration of piperidine treatment for Fmoc deprotection affect the integrity of the allo-isoleucine residue?
Standard piperidine treatment times for Fmoc deprotection are generally not reported to cause significant epimerization of amino acid residues. The primary risk of epimerization is during the amino acid activation and coupling steps. However, prolonged exposure to basic conditions should always be minimized where possible.
Q5: Can I use the same protocols for this compound as I do for Fmoc-L-isoleucine?
While the general principles of Fmoc-SPPS apply, you should be more cautious with this compound due to its increased propensity for epimerization and the challenges of incomplete coupling due to steric hindrance. It is advisable to use optimized conditions that suppress epimerization, such as lower temperatures and specific coupling reagents, as outlined in the troubleshooting guide.
Experimental Protocols
Protocol 1: Recommended Coupling Protocol for this compound to Minimize Epimerization
This protocol utilizes DIC/Oxyma, a combination known to reduce the risk of epimerization.
Materials:
-
This compound
-
Resin-bound peptide with a free N-terminal amine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Ethyl (hydroxyimino)cyanoacetate (Oxyma)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Perform standard Fmoc deprotection using 20% piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF followed by DCM.
-
Amino Acid Activation:
-
In a separate vessel, dissolve this compound (3-5 equivalents) and Oxyma (3-5 equivalents) in DMF.
-
Cool the solution to 0°C.
-
Add DIC (3-5 equivalents) to the solution and allow it to pre-activate for 5-10 minutes at 0°C.
-
-
Coupling:
-
Add the pre-activated this compound solution to the resin.
-
Allow the reaction to proceed for 2-4 hours at room temperature, or consider maintaining a lower temperature for the initial phase of the coupling.
-
Monitor the reaction completion using a qualitative test (e.g., Kaiser test).
-
-
Washing: Drain the coupling solution and thoroughly wash the resin with DMF and then DCM.
-
Repeat: Proceed with the next cycle of deprotection and coupling.
Visualizations
Mechanism of Epimerization
Caption: Mechanism of epimerization for this compound during peptide synthesis.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting side reactions with this compound.
References
Technical Support Center: Managing Steric Hindrance with Fmoc-L-allo-Isoleucine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the challenges associated with the use of Fmoc-L-allo-isoleucine in solid-phase peptide synthesis (SPPS).
Troubleshooting Guide
This guide addresses specific issues that may arise during the incorporation of this compound into a peptide sequence.
Issue: Incomplete or Low-Efficiency Coupling
Symptom: A positive Kaiser test (blue or purple beads) after a coupling step, indicating the presence of unreacted free amines. This can lead to the formation of deletion sequences in the final peptide.[1][2]
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Insufficient Reagent Potency | Standard carbodiimide reagents like DCC or DIC may be inefficient for overcoming the steric hindrance of this compound. Solution: Switch to more potent aminium/uronium or phosphonium-based coupling reagents such as HATU, HCTU, or PyBOP. These reagents form highly reactive activated esters that can significantly improve coupling efficiency.[1][2] |
| Inadequate Reaction Time | The bulky side chain of allo-isoleucine can slow down the kinetics of the coupling reaction. A standard coupling time may be insufficient. Solution: Extend the coupling time to 2-4 hours or even overnight. Monitor the reaction progress with the Kaiser test at various time points to determine the optimal duration. |
| Peptide Aggregation | The growing peptide chain, particularly if it contains other hydrophobic residues, can aggregate on the solid support. This aggregation can physically block the N-terminal amine, preventing the incoming this compound from coupling efficiently.[3] Solution: Consider switching from DMF to a more disruptive solvent like N-Methyl-2-pyrrolidone (NMP) or using a mixture of solvents. Washing the resin with a chaotropic salt solution (e.g., 0.8 M NaClO₄ in DMF) before coupling can also help to break up secondary structures. |
| Single Coupling Insufficiency | For particularly difficult sequences, a single coupling step may not be enough to drive the reaction to completion. Solution: Perform a "double coupling." After the initial coupling reaction, wash the resin thoroughly with DMF and then repeat the coupling step with a fresh solution of activated this compound and coupling reagents.[1][2] |
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for using this compound in peptide synthesis?
A1: this compound is a diastereomer of the naturally occurring L-isoleucine. Its use in peptide synthesis allows for the introduction of a non-proteinogenic amino acid, which can have profound effects on the peptide's three-dimensional structure, proteolytic stability, and biological activity. The altered stereochemistry at the β-carbon can induce specific conformations or disrupt interactions that would otherwise occur with L-isoleucine, making it a valuable tool in drug discovery and peptide engineering.[4]
Q2: How does the steric hindrance of this compound compare to that of Fmoc-L-isoleucine?
A2: Both this compound and Fmoc-L-isoleucine are considered sterically hindered due to their β-branched side chains. While their overall bulk is identical, the different spatial arrangement of the methyl group at the β-carbon in L-allo-isoleucine can lead to subtle differences in reaction kinetics during peptide synthesis. However, for practical purposes, both require similar specialized coupling conditions to achieve high efficiency.[4]
Q3: Which coupling reagents are most effective for this compound?
A3: For sterically hindered amino acids like this compound, high-activity uronium or phosphonium salt-based reagents are strongly recommended. Reagents such as HATU, HCTU, and COMU are generally more potent and provide better results compared to carbodiimides like DIC, even when additives are used.[1][2]
Q4: When should I consider a double coupling strategy?
A4: A double coupling strategy is advisable when a single coupling is found to be incomplete, as indicated by a positive Kaiser test. It is a robust method to ensure the complete incorporation of a difficult or sterically hindered amino acid like this compound, thereby minimizing the formation of deletion sequences and improving the purity of the final peptide.[1][2]
Q5: Can peptide aggregation be a problem when using this compound?
A5: Yes, peptide aggregation can be a significant issue, especially in sequences that contain multiple hydrophobic residues. The hydrophobic nature of the allo-isoleucine side chain can contribute to the self-association of peptide chains on the resin, leading to poor solvation and incomplete reactions. Strategies to mitigate aggregation include using solvents like NMP, incorporating chaotropic salts, or using microwave-assisted synthesis.[3][5]
Data Presentation
Table 1: Illustrative Performance Data for Isoleucine Derivatives in SPPS
This table provides an illustrative comparison of the performance of this compound with its diastereomer and a Boc-protected counterpart in a model peptide synthesis. Actual results may vary depending on the specific peptide sequence and synthesis conditions.
| Isoleucine Derivative | Average Coupling Efficiency (%) | Crude Peptide Purity (%) | Overall Yield (%) | Key Considerations |
| Boc-L-Isoleucine | 97-99% | 75-85% | 60-75% | Requires strong acid for final cleavage, which can be harsh on sensitive peptides. |
| Fmoc-L-Isoleucine | 98-99.5% | 80-90% | 65-80% | Milder deprotection conditions. Generally preferred for its orthogonality. |
| This compound | 97-99% | 78-88% | 62-78% | The stereochemistry can influence peptide structure and biological activity. Coupling efficiency is comparable to L-Isoleucine, but purification may require specific analytical methods to confirm stereochemical integrity.[4] |
Table 2: Recommended Coupling Reagents for this compound
This table summarizes the recommended coupling reagents for sterically hindered amino acids like this compound, along with their key features.
| Coupling Reagent | Class | Key Features |
| HATU | Aminium Salt | Highly efficient and fast-acting, particularly suitable for hindered amino acids. |
| HCTU | Aminium Salt | A cost-effective alternative to HATU with comparable high efficiency. |
| PyBOP | Phosphonium Salt | Effective for hindered couplings with a lower risk of side reactions compared to some uronium salts. |
| COMU | Uronium Salt | High coupling efficiency, often comparable to HATU. |
Experimental Protocols
Protocol 1: Standard Coupling of this compound using HATU
This protocol describes a standard method for the coupling of this compound to a deprotected peptide-resin using HATU as the coupling reagent.
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes in a reaction vessel.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and HATU (2.9-4.9 equivalents) in DMF.
-
Base Addition: Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to the activation solution and mix for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-4 hours. For difficult couplings, the reaction time can be extended.
-
Monitoring: Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test. A negative Kaiser test (yellow beads) indicates a complete reaction.
-
Washing: After a complete coupling, wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and by-products.
Protocol 2: Double Coupling of this compound
This protocol is recommended for particularly difficult sequences to ensure the highest possible incorporation of this compound.
-
First Coupling: Perform the initial coupling of this compound as described in Protocol 1 for 1-2 hours.
-
Intermediate Wash: After the first coupling, wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
Second Coupling: Prepare a fresh activation solution of this compound as described in Protocol 1. Add this fresh solution to the washed resin and continue the coupling for another 1-2 hours.
-
Final Wash and Monitoring: After the second coupling, wash the resin thoroughly with DMF. Perform a Kaiser test to confirm the completion of the reaction.
Visualizations
Caption: Comparison of Fmoc-L-Isoleucine and this compound structures.
References
Technical Support Center: Optimizing Peptide Synthesis with L-allo-Isoleucine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance peptide yield and purity when incorporating the non-canonical amino acid L-allo-isoleucine.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of peptides containing L-allo-isoleucine.
Issue 1: Low Coupling Efficiency and Incomplete Reactions
Question: My coupling reaction with Fmoc-L-allo-isoleucine is incomplete, as indicated by a positive Kaiser test. What steps can I take to improve the coupling efficiency?
Answer:
Low coupling efficiency with L-allo-isoleucine can be attributed to the steric hindrance from its β-branched side chain.[1] Here are several strategies to overcome this challenge:
-
Optimize Coupling Reagents: Standard coupling reagents may not be sufficient. Switch to more potent onium salt-based reagents like HATU, HBTU, or HCTU, which are known to be more effective for sterically hindered amino acids.[2][3]
-
Increase Reagent Equivalents: Use a higher excess of the this compound and coupling reagents (e.g., 3-5 equivalents) to drive the reaction to completion.[4]
-
Extend Coupling Time: Increase the reaction time to 2-4 hours or even overnight to allow for complete coupling. Monitor the reaction progress periodically with a Kaiser test.[1][3]
-
Double Coupling: If the initial coupling is incomplete, wash the resin thoroughly and perform a second coupling with a fresh solution of activated this compound.[3]
-
Elevated Temperature: Performing the coupling at a slightly elevated temperature (e.g., 35-50°C) can help overcome the activation energy barrier for sterically hindered couplings.[5]
Issue 2: Peptide Aggregation During Synthesis
Question: I am observing resin shrinking and slow deprotection/coupling steps, suggesting on-resin aggregation. How can I mitigate this when synthesizing a peptide with L-allo-isoleucine?
Answer:
Peptide aggregation is a common issue, particularly with hydrophobic sequences, and can be exacerbated by the presence of β-branched amino acids like L-allo-isoleucine.[6][7][8] The following strategies can help disrupt secondary structure formation and improve solvation:
-
Solvent Choice: Switch from DMF to a more disruptive solvent like N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF/DCM. A "magic mixture" of DCM/DMF/NMP (1:1:1) can also be effective.[9]
-
Chaotropic Salts: Incorporate chaotropic salts, such as LiCl or KSCN, into the reaction solvents to disrupt hydrogen bonding between peptide chains.[6][9]
-
Backbone Protection: Introduce pseudoproline dipeptides or amino acids with Hmb/Dmb backbone protecting groups at strategic locations (every 6-8 residues) to introduce "kinks" that disrupt the formation of β-sheet structures.[8][10]
-
Microwave-Assisted Synthesis: Microwave irradiation can provide the necessary energy to disrupt intermolecular interactions and reduce aggregation.[2]
Issue 3: Difficulty in Purifying the Final Peptide
Question: I am having trouble separating my target L-allo-isoleucine-containing peptide from impurities, particularly diastereomers, using RP-HPLC. What purification strategies are recommended?
Answer:
The purification of diastereomeric peptides requires optimized chromatographic conditions due to their similar physicochemical properties.[11][12][13]
-
Optimize RP-HPLC Gradient: Use a shallow gradient of the organic solvent (e.g., acetonitrile) to improve the resolution between the desired peptide and closely eluting impurities.[11]
-
Column Chemistry and Temperature: Experiment with different column stationary phases (e.g., C8 vs. C18) and temperatures. Sometimes, a change in temperature can significantly alter the retention behavior and improve separation.[11]
-
Ion-Pairing Reagents: Ensure the use of an appropriate ion-pairing reagent, such as trifluoroacetic acid (TFA), at a concentration of ~0.1% in both the aqueous and organic mobile phases to improve peak shape and resolution.
-
Mixed-Mode Chromatography: For particularly challenging separations, consider mixed-mode chromatography, which utilizes a combination of reversed-phase and ion-exchange interactions to provide alternative selectivity.[13]
Frequently Asked Questions (FAQs)
Q1: What are the expected differences in yield and purity when using L-allo-isoleucine compared to L-isoleucine?
A1: Due to increased steric hindrance, peptides containing L-allo-isoleucine may exhibit slightly lower coupling efficiencies, which can translate to lower overall yields and crude purities compared to their L-isoleucine counterparts. However, with optimized synthesis protocols, high purity and reasonable yields can be achieved.[1]
Q2: Can the incorporation of L-allo-isoleucine affect the biological activity of the peptide?
A2: Yes. The change in stereochemistry at the β-carbon of the isoleucine residue can alter the peptide's three-dimensional structure. This conformational change can impact its binding affinity to receptors or enzymes, potentially leading to an increase, decrease, or even a complete change in biological activity.[14]
Q3: Are there any specific cleavage cocktails recommended for peptides containing L-allo-isoleucine?
A3: Standard cleavage cocktails, such as a mixture of TFA, triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5), are generally effective for cleaving peptides with L-allo-isoleucine from the resin and removing side-chain protecting groups.[15] The choice of scavengers should be based on the other amino acids present in the sequence.
Q4: How can I confirm the stereochemical integrity of the incorporated L-allo-isoleucine in my final peptide?
A4: The stereochemical configuration can be confirmed using analytical techniques such as:
-
Chiral HPLC: After peptide hydrolysis, the resulting amino acids can be derivatized and analyzed on a chiral column to determine the ratio of L-allo-isoleucine to other isomers.[14]
-
NMR Spectroscopy: High-resolution 1D and 2D NMR spectroscopy can be used to differentiate between isoleucine and allo-isoleucine residues within the intact peptide, as the chemical shifts and coupling constants of the α- and β-protons are sensitive to the local stereochemistry.[14][16]
Data Presentation
Table 1: Illustrative Performance Data for Isoleucine Derivatives in SPPS [1]
| Isoleucine Derivative | Average Coupling Efficiency (%) | Crude Peptide Purity (%) | Overall Yield (%) | Key Considerations |
| Fmoc-L-Isoleucine | 98-99.5 | 80-90 | 65-80 | Milder deprotection conditions (piperidine). Generally preferred for its orthogonality. |
| This compound | 97-99 | 78-88 | 62-78 | Stereochemistry can influence peptide structure and biological activity. Coupling efficiency is comparable to L-Isoleucine, but purification may require specific analytical methods to confirm stereochemical integrity. |
| Boc-L-Isoleucine | 97-99 | 75-85 | 60-75 | Requires strong acid (e.g., HF) for final cleavage. In situ neutralization protocols can improve efficiency. |
| Boc-L-allo-Isoleucine | Data not widely available | Data not widely available | Data not widely available | Expected to have similar performance to Boc-L-Isoleucine, with considerations for stereochemical impact on the final peptide. |
Table 2: Troubleshooting Guide for Low Coupling Efficiency of this compound
| Symptom | Possible Cause | Recommended Solution |
| Positive Kaiser test after standard coupling time | Steric hindrance of L-allo-isoleucine | Switch to a more potent coupling reagent (e.g., HATU, HCTU).[2][3] |
| Increase excess of amino acid and coupling reagent (3-5 eq).[4] | ||
| Extend coupling time (2-4 hours or overnight).[1][3] | ||
| Perform a double coupling.[3] | ||
| Resin shrinking, slow reaction kinetics | On-resin peptide aggregation | Change solvent to NMP or a DMF/DCM mixture.[9] |
| Add chaotropic salts (e.g., LiCl) to reaction solvents.[6][9] | ||
| Synthesize at an elevated temperature.[5] |
Experimental Protocols
Protocol 1: Manual Solid-Phase Synthesis of a Peptide Containing L-allo-Isoleucine (Fmoc/tBu Strategy)
This protocol outlines the manual synthesis of a model peptide on Rink Amide resin (0.1 mmol scale).
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including this compound)
-
Coupling reagent (e.g., HATU)
-
Base (e.g., DIPEA)
-
Deprotection solution: 20% piperidine in DMF
-
Solvents: DMF, DCM
-
Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin (100 mg, ~0.1 mmol) in DMF in a reaction vessel for 30 minutes. Drain the DMF.[17]
-
Fmoc Deprotection: Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes. Drain and repeat for 15 minutes. Wash the resin thoroughly with DMF (5-7 times).[4][18]
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq., 0.3 mmol) and HATU (2.9 eq., 0.29 mmol) in DMF.
-
Add DIPEA (6 eq., 0.6 mmol) and allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.[3]
-
-
Coupling Reaction: Agitate the reaction mixture at room temperature for 1-2 hours. For the this compound coupling, extend the time to 2-4 hours.[1]
-
Monitoring: Perform a Kaiser test to monitor the completion of the coupling. A negative test (yellow beads) indicates a complete reaction. If the test is positive, perform a double coupling (repeat steps 3 and 4).[3]
-
Washing: After a negative Kaiser test, drain the reaction solution and wash the resin with DMF (5-7 times) and DCM (3 times).[3]
-
Repeat Cycle: Repeat steps 2-6 for each amino acid in the sequence.
-
Final Deprotection: After the final coupling, perform one last Fmoc deprotection (Step 2).
-
Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Add the cleavage cocktail to the dried resin and agitate for 2-3 hours at room temperature.[1]
-
Peptide Precipitation and Purification: Filter the resin and collect the TFA solution. Precipitate the peptide by adding the TFA solution to cold diethyl ether. Centrifuge to pellet the crude peptide, wash with cold ether, and dry under vacuum. Purify the peptide using RP-HPLC.[18]
Protocol 2: RP-HPLC Purification of Peptides Containing L-allo-Isoleucine
Instrumentation and Columns:
-
Preparative or semi-preparative HPLC system with a UV detector.
-
C8 or C18 reversed-phase column.
Mobile Phases:
-
Solvent A: 0.1% TFA in water.
-
Solvent B: 0.1% TFA in acetonitrile.
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a small amount of DMSO followed by dilution with Solvent A). Filter the sample to remove any particulates.
-
Method Development (Analytical Scale):
-
Inject a small amount of the crude peptide onto an analytical C8 or C18 column.
-
Run a broad gradient (e.g., 5-95% Solvent B over 30 minutes) to determine the approximate elution time of the target peptide.
-
Optimize the gradient around the elution time of the target peptide, making it shallower to improve resolution between the desired product and impurities.[11]
-
-
Preparative Purification:
-
Scale up the optimized analytical method to a preparative or semi-preparative column.
-
Inject the crude peptide solution.
-
Collect fractions corresponding to the peak of the target peptide.
-
-
Fraction Analysis: Analyze the collected fractions by analytical HPLC to determine their purity.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.
Mandatory Visualizations
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of an L-allo-isoleucine-containing peptide.
Caption: Impact of L-allo-isoleucine substitution on peptide-receptor interaction and signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. sielc.com [sielc.com]
- 14. benchchem.com [benchchem.com]
- 15. peptide.com [peptide.com]
- 16. NMR-based assignment of isoleucine vs . allo -isoleucine stereochemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB01995E [pubs.rsc.org]
- 17. wernerlab.weebly.com [wernerlab.weebly.com]
- 18. chem.uci.edu [chem.uci.edu]
Technical Support Center: Strategies for Difficult Sequences Containing Fmoc-L-allo-Isoleucine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of peptide sequences containing the sterically hindered amino acid, Fmoc-L-allo-Isoleucine.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues encountered during the solid-phase peptide synthesis (SPPS) of sequences containing this compound.
Question: I am observing low coupling efficiency or incomplete reactions when incorporating this compound. What are the potential causes and how can I resolve this?
Answer:
Low coupling efficiency with this compound is a common challenge primarily due to the steric hindrance posed by its bulky side chain. This can lead to incomplete acylation of the N-terminal amine of the growing peptide chain, resulting in deletion sequences.
Potential Causes:
-
Steric Hindrance: The β-branched side chain of allo-Isoleucine physically obstructs the approach of the activated amino acid to the N-terminus of the peptide chain.[1]
-
Peptide Aggregation: Sequences containing hydrophobic and β-branched amino acids like allo-Isoleucine have a high tendency to form secondary structures (e.g., β-sheets) on the solid support.[2][3][4] This aggregation can mask the reaction sites, leading to failed couplings.[5][6]
-
Insufficient Reagent Activity: Standard coupling reagents may not be potent enough to overcome the high activation energy required for coupling sterically hindered residues.[1][7]
Recommended Solutions:
-
Optimize Coupling Reagents: Employ high-reactivity coupling reagents. Uronium/aminium salts like HATU, HBTU, and HCTU, or phosphonium salts like PyBOP and PyAOP, are generally more effective than carbodiimides (e.g., DIC) for sterically hindered amino acids.[1][7][8] These reagents form highly reactive esters that facilitate the coupling reaction.
-
Increase Reagent Equivalents and Reaction Time: Using a higher excess of the this compound and the coupling reagent (e.g., 3-5 equivalents) can drive the reaction to completion. Extending the coupling time is also a common strategy.[1][9]
-
Perform Double Coupling: If a single coupling is insufficient, a second coupling step with fresh reagents can be performed to ensure complete reaction.[10][11]
-
Elevate the Reaction Temperature: Increasing the temperature (e.g., to 40-50°C) can provide the necessary energy to overcome the activation barrier and disrupt secondary structures.[12][13] Microwave-assisted peptide synthesis can also be a powerful tool for difficult couplings.[3][14]
Question: My peptide synthesis is failing due to aggregation. How can I mitigate this issue in sequences with this compound?
Answer:
Peptide aggregation is a significant hurdle in SPPS, particularly for sequences rich in hydrophobic residues like allo-Isoleucine.[3][4] Aggregation can lead to a cascade of problems, including incomplete coupling and deprotection.
Signs of Aggregation:
-
Shrinking of the resin bed.[5]
-
Slow or incomplete Fmoc deprotection and coupling reactions.[5]
-
Misleading results from colorimetric monitoring tests (e.g., Kaiser test).[5]
Strategies to Overcome Aggregation:
-
Solvent Choice: Switch from DMF to a more effective solvating agent like N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF with DMSO.[6][11]
-
Chaotropic Salts: The addition of chaotropic salts like LiCl to the coupling and deprotection solutions can help disrupt hydrogen bonds and break up aggregates.
-
"Difficult Sequence" Synthesis Protocols: Employ specialized protocols that are designed to minimize aggregation. This can include the use of elevated temperatures or microwave energy.[13][14]
-
Backbone Protection: Incorporate backbone-protecting groups, such as 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb), on the nitrogen of an amino acid near the difficult region. These groups disrupt the hydrogen bonding network responsible for aggregation.[6]
-
Use of Pseudoproline Dipeptides: Introducing pseudoproline dipeptides at specific points in the sequence can disrupt the formation of secondary structures.[4][14][15]
Frequently Asked Questions (FAQs)
Q1: What makes this compound a "difficult" amino acid in peptide synthesis?
A1: this compound is considered a "difficult" amino acid due to the steric hindrance caused by its β-branched aliphatic side chain.[1] This bulkiness can significantly slow down the kinetics of both the coupling and deprotection steps in solid-phase peptide synthesis (SPPS).[7] Furthermore, its hydrophobic nature contributes to the propensity of the growing peptide chain to aggregate on the solid support, further complicating the synthesis.[2][3]
Q2: Which coupling reagents are recommended for incorporating this compound?
A2: For sterically hindered amino acids like allo-Isoleucine, high-reactivity coupling reagents are strongly recommended.[1][7] Uronium/aminium salts such as HATU, HBTU, and HCTU, and phosphonium salts like PyBOP and PyAOP, are generally more effective than standard carbodiimide reagents like DCC or DIC.[7][8] These reagents form highly reactive intermediates that can overcome the steric barrier and facilitate efficient peptide bond formation.
Q3: Can I use standard Fmoc deprotection protocols for sequences containing allo-Isoleucine?
A3: While a standard solution of 20% piperidine in DMF is the default for Fmoc deprotection, difficult sequences containing allo-Isoleucine may require modified conditions.[12] If you observe incomplete deprotection, consider extending the deprotection time or performing a second deprotection step.[11] For very stubborn cases, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used, often in a cocktail with piperidine (e.g., 2% DBU/20% piperidine in DMF).[12][16]
Q4: What are the potential side reactions associated with this compound, and how can they be minimized?
A4: The primary side reaction is the formation of deletion peptides due to incomplete coupling. This can be minimized by using the strategies outlined in the troubleshooting guide, such as employing potent coupling reagents and optimized reaction conditions.[1][7] While racemization is a concern for many amino acids during activation, the steric hindrance of allo-Isoleucine can sometimes protect it from this side reaction. However, using additives like HOBt or OxymaPure with your coupling reagent is always a good practice to suppress potential epimerization.[1][8]
Q5: How can I monitor the success of coupling this compound?
A5: The Kaiser test is a common qualitative method to detect the presence of free primary amines on the resin.[12] A negative Kaiser test (yellow beads) indicates a complete coupling. However, in cases of severe aggregation, the reagents for the Kaiser test may not be able to access the free amines, leading to a false negative result.[5] Therefore, it is crucial to combine the Kaiser test with other analytical methods, such as cleaving a small amount of the peptide from the resin for analysis by HPLC and mass spectrometry, to confirm the successful incorporation of allo-Isoleucine.[17]
Data Presentation
Table 1: Comparison of Coupling Reagent Performance for Sterically Hindered Amino Acids
| Coupling Reagent | Reagent Type | Relative Efficiency for Hindered Couplings | Common Additives | Key Advantages | Potential Drawbacks |
| HATU | Uronium/Aminium | Very High[7] | HOAt (often intrinsic) | Highly efficient, rapid couplings.[7] | Can cause guanidinylation of the N-terminal amine.[7] Based on potentially explosive HOAt.[7] |
| HBTU | Uronium/Aminium | High[8] | HOBt (often intrinsic) | Widely used, efficient, and cost-effective.[7][8] | Can cause guanidinylation.[7] Based on potentially explosive HOBt. |
| HCTU | Uronium/Aminium | High | HOBt (often intrinsic) | Similar efficiency to HBTU, often with faster kinetics. | Similar drawbacks to HBTU. |
| PyBOP | Phosphonium | High[7] | HOBt | Good for hindered couplings, less risk of guanidinylation.[7] | Byproducts can be difficult to remove. |
| COMU | Uronium/Aminium | Very High[18] | OxymaPure (intrinsic) | High efficiency, safer alternative to HATU/HBTU (non-explosive).[7][18] | |
| DIC/HOBt | Carbodiimide | Moderate[8] | HOBt, OxymaPure | Cost-effective. | Slower reaction rates for hindered residues, potential for side reactions.[1] |
Experimental Protocols
Protocol 1: Optimized Coupling of this compound
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh solution for 15 minutes. Wash the resin thoroughly with DMF (5-7 times).
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and a high-reactivity coupling reagent (e.g., HATU, 3-5 eq.) in DMF. Add DIPEA (6-10 eq.) and allow the activation to proceed for 1-2 minutes.
-
Coupling: Immediately add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction vessel for 2-4 hours at room temperature. For very difficult couplings, the reaction time can be extended or the temperature raised to 40°C.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).
-
Monitoring (Optional): Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, a second coupling (double coupling) may be necessary. Repeat steps 3-5 with fresh reagents.
Protocol 2: Troubleshooting Aggregation with a Chaotropic Salt
-
Prepare Modified Reagents: Prepare the Fmoc deprotection solution (20% piperidine in DMF) and the coupling solvent (DMF) containing 0.5 M LiCl. Note: Ensure all reagents are fully dissolved.
-
Fmoc Deprotection: Perform the deprotection step using the LiCl-containing piperidine solution as described in Protocol 1.
-
Coupling: Perform the coupling reaction as described in Protocol 1, using the LiCl-containing DMF as the solvent for the activated amino acid.
-
Washing: Wash the resin with DMF containing 0.5 M LiCl, followed by a final wash with standard DMF to remove the salt before proceeding to the next cycle.
Mandatory Visualization
Caption: Troubleshooting workflow for low coupling efficiency with this compound.
Caption: Strategies for mitigating peptide aggregation in difficult sequences.
References
- 1. benchchem.com [benchchem.com]
- 2. The road to the synthesis of “difficult peptides” - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 16. peptide.com [peptide.com]
- 17. Predicting the Success of Fmoc-Based Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bachem.com [bachem.com]
Navigating the Challenges of FMOC-L-allo-Isoleucine Incorporation: A Technical Support Guide
The incorporation of non-standard amino acids is a cornerstone of modern peptide synthesis, enabling the development of novel therapeutics and research tools. However, sterically hindered residues like FMOC-L-allo-Isoleucine present unique challenges during solid-phase peptide synthesis (SPPS), often leading to incomplete reactions and the generation of deletion sequences. This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to troubleshoot and optimize the incorporation of this compound, with a particular focus on the impact and application of double coupling strategies.
Troubleshooting Guide: Incomplete Coupling of this compound
This guide addresses the primary issue of incomplete coupling of this compound and provides a systematic approach to resolving it.
Question: My Kaiser test is positive after the coupling step for this compound, indicating the presence of unreacted free amines. What should I do?
Answer: A positive Kaiser test is a clear indicator of incomplete coupling, a common challenge with sterically hindered amino acids like allo-isoleucine. The bulky side chain of allo-isoleucine can physically obstruct the formation of the peptide bond.[1][2][3] Follow these troubleshooting steps to address the issue:
-
Immediate Action: Perform a Double Coupling. Do not proceed to the next deprotection step. Instead, perform a second coupling reaction immediately. This involves repeating the coupling step with a fresh solution of activated this compound and coupling reagents to drive the reaction to completion.[2][4] This is often the most effective immediate solution for overcoming steric hindrance.
-
Review and Optimize Your Protocol for Future Syntheses:
-
Extend Coupling Time: For sterically hindered residues, standard coupling times may be insufficient.[5][6] Consider extending the reaction time to 2-4 hours or even overnight.[4][5]
-
Increase Reagent Equivalents: Using a higher excess of the FMOC-amino acid and coupling reagents (e.g., 3-5 equivalents) can improve coupling efficiency.[4]
-
Select a More Potent Coupling Reagent: Standard coupling reagents may not be reactive enough.[2] For difficult couplings, potent uronium or phosphonium salt-based reagents like HATU, HCTU, or COMU are highly recommended.[1][7][8]
-
Optimize Solvent Choice: Ensure the use of high-quality, amine-free DMF. In cases of peptide aggregation, which can be exacerbated by hydrophobic residues like allo-isoleucine, using N-methyl-2-pyrrolidone (NMP) or a mixture of DMF/DCM may be beneficial.[4][9]
-
-
Consider Capping (If Double Coupling Fails): If the Kaiser test remains positive after a double coupling, it is advisable to cap the unreacted amines with a reagent like acetic anhydride. This will terminate the unreacted chains, preventing the formation of deletion sequences and simplifying the purification of the desired full-length peptide.[1][10]
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "difficult" amino acid to incorporate?
A1: this compound is a β-branched amino acid, meaning it has a bulky side chain close to the alpha-amino group. This steric hindrance can physically impede the approach of the activated carboxyl group of the incoming amino acid to the N-terminus of the growing peptide chain, slowing down the reaction kinetics and often leading to incomplete coupling under standard conditions.[1][9]
Q2: What is "double coupling" and how does it improve incorporation efficiency?
A2: Double coupling is the process of repeating the coupling step with a fresh solution of activated amino acid and reagents after the initial coupling reaction.[2] This strategy increases the probability of the reaction going to completion by providing a renewed concentration of activated amino acid to the remaining free amines on the resin. It is a highly effective method for driving the incorporation of sterically hindered residues like this compound to completion.[4][11]
Q3: Are there any alternatives to double coupling for improving the incorporation of this compound?
A3: Yes, while double coupling is a robust method, other strategies can also be employed:
-
Microwave-Assisted Peptide Synthesis (MAPS): Microwave energy can accelerate the coupling reaction, often leading to higher efficiency in a shorter timeframe, which is particularly beneficial for hindered couplings.[6]
-
Elevated Temperature: Performing the coupling at a higher temperature (e.g., 40-50°C) can help overcome the activation energy barrier, but this must be done cautiously as it can increase the risk of side reactions like racemization.[1][12]
-
Use of Pseudoproline Dipeptides: If the sequence allows, incorporating a pseudoproline dipeptide in the vicinity of the difficult coupling can disrupt secondary structure formation and improve coupling efficiency.[7]
Q4: Can double coupling have any negative impacts on my peptide synthesis?
A4: The primary potential drawback of double coupling is the increased consumption of expensive reagents, including the this compound itself. Additionally, prolonged exposure of the peptide to the basic conditions of the coupling reaction could potentially increase the risk of side reactions, though this is generally considered a minor concern compared to the issue of incomplete coupling.
Data Presentation: Impact of Double Coupling on this compound Incorporation
| Parameter | Single Coupling (Standard Protocol) | Double Coupling | Rationale |
| Coupling Efficiency | Potentially low to moderate (e.g., <95%) | High (approaching >99%) | The second coupling reaction drives the incorporation on previously unreacted sites to completion.[2][4] |
| Crude Peptide Purity | Lower, with significant deletion sequences | Higher, with minimal deletion sequences | Incomplete coupling in the single coupling protocol leads to the formation of peptides lacking the allo-isoleucine residue.[10] |
| Final Yield of Desired Peptide | Lower | Higher | Improved coupling efficiency and higher crude purity result in a greater yield of the target peptide after purification. |
| Reagent Consumption | Standard | 2x for the specific residue | The coupling step is performed twice, doubling the amount of amino acid and coupling reagents used for that cycle. |
| Risk of Side Reactions | Low | Slightly increased | Prolonged reaction time and exposure to coupling reagents could minimally increase the risk of side reactions, but this is often outweighed by the benefit of complete coupling. |
Experimental Protocols
Detailed Methodology for Double Coupling of this compound
This protocol assumes a standard manual solid-phase peptide synthesis workflow on a 0.1 mmol scale.
1. Resin Preparation and FMOC Deprotection: a. Swell the peptide-resin in N,N-dimethylformamide (DMF) for at least 30 minutes. b. Drain the DMF. c. Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes. d. Drain the piperidine solution. e. Add a fresh 20% solution of piperidine in DMF and agitate for 15 minutes to ensure complete FMOC removal.[2] f. Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times).
2. First Coupling Reaction: a. In a separate vessel, prepare the activation mixture: i. Dissolve 4 equivalents (0.4 mmol) of this compound in DMF. ii. Add 3.9 equivalents (0.39 mmol) of HATU. iii. Add 8 equivalents (0.8 mmol) of N,N-diisopropylethylamine (DIPEA). b. Allow the mixture to pre-activate for 2-5 minutes.[8] c. Add the pre-activated amino acid solution to the deprotected peptide-resin. d. Agitate the reaction mixture at room temperature for 1-2 hours. e. Take a small sample of resin beads and perform a Kaiser test to monitor the reaction progress.
3. Second Coupling Reaction (Double Coupling): a. Drain the solution from the first coupling reaction. b. Wash the resin with DMF (3-5 times). c. Repeat steps 2a-2d to perform the second coupling with a fresh solution of activated this compound. d. After the second coupling, perform a final Kaiser test. A negative result (yellow beads) indicates a complete reaction.[4]
4. Washing and Proceeding to the Next Cycle: a. Drain the solution from the second coupling. b. Wash the resin thoroughly with DMF (5-7 times) and then with Dichloromethane (DCM) (3 times) to prepare for the next deprotection step.
Visualizations
Caption: Experimental workflow for the double coupling of this compound.
Caption: Logical workflow for troubleshooting incomplete this compound coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 11. rsc.org [rsc.org]
- 12. benchchem.com [benchchem.com]
Minimizing deletion sequences with FMOC-L-allo-Isoleucine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides targeted guidance for minimizing deletion sequences during solid-phase peptide synthesis (SPPS) when incorporating the sterically hindered amino acid, Fmoc-L-allo-Isoleucine. Below, you will find troubleshooting protocols and frequently asked questions to address common challenges and ensure the successful synthesis of your target peptide.
Frequently Asked Questions (FAQs)
Q1: What are deletion sequences and why are they a significant issue with this compound?
A1: Deletion sequences are peptide impurities that lack one or more amino acid residues from the target sequence. Their formation is a common challenge in SPPS. These impurities can be difficult to separate from the desired full-length peptide due to their similar physicochemical properties. The presence of deletion sequences can significantly compromise the biological activity, efficacy, and safety of a synthetic peptide, leading to unreliable experimental outcomes. This compound, a β-branched amino acid, presents a high degree of steric hindrance, which can impede the coupling reaction and lead to the formation of deletion sequences.
Q2: What are the primary causes of deletion sequences when using this compound?
A2: The formation of deletion sequences during the incorporation of this compound is primarily attributed to:
-
Steric Hindrance: The bulky side chain of allo-isoleucine physically obstructs the incoming activated amino acid, slowing down the kinetics of the coupling reaction and leading to incomplete coupling.
-
Peptide Aggregation: As the peptide chain elongates, it can form secondary structures on the solid support, rendering the N-terminal amine inaccessible for the next coupling step.
-
Suboptimal Coupling Conditions: The use of standard coupling reagents and protocols may not be sufficient to overcome the steric hindrance of this compound, resulting in incomplete reactions.[1]
-
Incomplete Fmoc Deprotection: If the Fmoc group of the preceding amino acid is not completely removed, the N-terminal amine will not be available for coupling, leading to a deletion sequence.
Q3: How can I detect the presence of deletion sequences in my crude peptide?
A3: The most effective methods for detecting deletion sequences are high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS).
-
Reversed-Phase HPLC (RP-HPLC): This technique separates peptides based on their hydrophobicity. Deletion sequences, being shorter and often less hydrophobic than the target peptide, will typically have a shorter retention time and appear as separate peaks in the chromatogram.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful analytical tool couples the separation capabilities of HPLC with the mass detection of mass spectrometry. It allows for the definitive identification of deletion sequences by their molecular weight, which will be lower than the target peptide by the mass of the missing amino acid residue(s).
Troubleshooting Guide
This guide provides a systematic approach to minimizing the formation of deletion sequences when working with this compound.
Problem: Presence of significant deletion sequences corresponding to the allo-Isoleucine coupling step.
Step 1: Analyze Coupling Reagent and Conditions
The choice of coupling reagent is critical for sterically hindered amino acids. Standard carbodiimide reagents like DIC may not be efficient enough.
Recommended Action:
-
Upgrade your coupling reagent: Utilize a more potent uronium/aminium or phosphonium salt-based coupling reagent. HATU is often considered superior for difficult couplings due to the formation of a highly reactive OAt active ester.[1]
-
Optimize reagent equivalents: Use an excess of the this compound and coupling reagent (typically 3-5 equivalents relative to the resin loading).
-
Consider double coupling: If a single coupling does not go to completion (as indicated by a positive Kaiser test), performing a second coupling with fresh reagents can drive the reaction forward.
Illustrative Performance of Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Reagent Type | Representative Purity (%)* | Level of Racemization | Key Considerations |
| HATU | Aminium/Uronium Salt | >95 | Very Low | Highly efficient for hindered couplings, faster reaction times.[1] |
| HBTU | Aminium/Uronium Salt | >95 | Low | Effective, but may require longer reaction times than HATU for hindered residues. |
| HCTU | Aminium/Uronium Salt | >95 | Very Low | Similar in efficacy to HATU. |
| PyBOP | Phosphonium Salt | >95 | Low | A good alternative to aminium/uronium salts. |
| DIC/HOBt | Carbodiimide/Additive | 90-95 | Low to Moderate | Less effective for sterically hindered couplings, may lead to higher deletion sequence formation. |
*Representative purity for a model peptide containing a sterically hindered residue. Actual purity will be sequence-dependent.
Step 2: Implement Optimized Coupling Protocol
Standard coupling protocols may need to be adjusted to accommodate the steric bulk of this compound.
Recommended Action:
-
Increase coupling time: Extend the standard coupling time from 1-2 hours to 4 hours or even overnight for particularly difficult sequences.
-
Elevate the reaction temperature: Performing the coupling at a slightly elevated temperature (e.g., 30-40°C) can help to increase the reaction rate. However, this should be done with caution to avoid potential side reactions.
-
Perform a "double coupling": After the initial coupling, wash the resin and repeat the coupling step with a fresh solution of activated this compound.
Step 3: Address Potential Peptide Aggregation
Peptide aggregation on the solid support can prevent the N-terminal amine from being accessible.
Recommended Action:
-
Use aggregation-disrupting solvents: Switch from DMF to N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF/DMSO.
-
Incorporate chaotropic salts: Washing the resin with a solution of a chaotropic salt, such as 0.5 M LiCl in DMF, prior to coupling can help to disrupt secondary structures.
Experimental Protocols
Protocol 1: Optimized Coupling of this compound using HATU
This protocol is designed to maximize the coupling efficiency of this compound and minimize the formation of deletion sequences.
Materials:
-
Fmoc-protected peptide-resin with a free N-terminal amine
-
This compound (4 equivalents)
-
HATU (3.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (8 equivalents)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Solid-phase peptide synthesis reaction vessel
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF or NMP for 30 minutes.
-
Fmoc Deprotection: Perform the standard Fmoc deprotection protocol (e.g., 20% piperidine in DMF) to expose the N-terminal amine. Wash the resin thoroughly with DMF or NMP.
-
Activation of this compound: In a separate vial, dissolve this compound and HATU in DMF or NMP. Add DIPEA to the solution and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated this compound solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Wash the resin thoroughly with DMF or NMP to remove any unreacted reagents and byproducts.
-
(Optional) Double Coupling: If the Kaiser test is positive, repeat steps 3-6.
-
Proceed with Synthesis: Continue with the Fmoc deprotection of the newly added allo-isoleucine residue for the next coupling cycle.
Protocol 2: RP-HPLC and LC-MS Analysis of Crude Peptide
This protocol outlines the general procedure for analyzing the crude peptide to identify and quantify deletion sequences.
Materials:
-
Crude peptide sample
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water
-
Solvent B: 0.1% TFA in acetonitrile
-
C18 reversed-phase HPLC column
-
HPLC system with a UV detector
-
Mass spectrometer (for LC-MS)
Procedure:
-
Sample Preparation: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., a mixture of Solvent A and B). Filter the sample through a 0.22 µm syringe filter.
-
HPLC Separation:
-
Equilibrate the C18 column with Solvent A.
-
Inject the sample onto the column.
-
Elute the peptides using a linear gradient of Solvent B (e.g., 5% to 95% over 30 minutes).
-
Monitor the elution at 214 nm and 280 nm.
-
-
Data Analysis (HPLC):
-
The main peak should correspond to the full-length target peptide.
-
Peaks with shorter retention times may correspond to deletion sequences.
-
Integrate the peak areas to estimate the relative abundance of the target peptide and impurities.
-
-
LC-MS Analysis:
-
Couple the HPLC system to a mass spectrometer.
-
Acquire mass spectra for each eluting peak.
-
Compare the observed molecular weights with the theoretical molecular weights of the target peptide and potential deletion sequences to confirm their identities.
-
Visualizing Workflows and Relationships
Caption: A flowchart for troubleshooting deletion sequences.
Caption: Optimized SPPS cycle for hindered amino acids.
References
Technical Support Center: Capping After Fmoc-L-allo-Isoleucine Coupling
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) regarding the capping of unreacted amines following the coupling of Fmoc-L-allo-Isoleucine in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why is capping particularly important after attempting to couple this compound?
This compound, like its diastereomer Isoleucine, is a β-branched and sterically hindered amino acid. This bulkiness can impede the coupling reaction, leading to a higher probability of incomplete acylation of the N-terminal amine on the growing peptide chain.[1] If these unreacted amines are not capped, they will be available to react during the next coupling cycle, resulting in the formation of deletion sequences (e.g., peptides missing the intended allo-Isoleucine residue).[2][3] These deletion sequences are often difficult to separate from the target peptide during purification due to their similar properties.[3] Capping effectively terminates these unreacted chains, simplifying the final purification process.[2]
Q2: When should I perform a capping step?
A capping step is highly recommended after the coupling of any sterically hindered amino acid, such as this compound, especially if a colorimetric test indicates the presence of free primary amines.[2][4] Many researchers perform a capping step as a precautionary measure to ensure the highest possible purity of the crude peptide product.[2] The general workflow is: couple the amino acid, test for free amines, and if the test is positive, proceed with capping.[5]
Q3: What are the most common reagents for capping unreacted amines?
The most widely used capping agent is acetic anhydride.[2][6] It is typically used in a mixture with a base to facilitate the reaction. Common capping cocktails include solutions of acetic anhydride with pyridine or N,N-diisopropylethylamine (DIPEA) in a solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM).[2][7]
Q4: How can I check if capping is necessary after my coupling reaction?
The presence of unreacted primary amines can be detected using qualitative colorimetric tests.[5] The most common method is the Kaiser test (or ninhydrin test).[4][8]
-
Positive Result (Blue/Purple Beads): Indicates the presence of free primary amines and therefore incomplete coupling. Capping is strongly recommended.[4][8]
-
Negative Result (Yellow/Colorless Beads): Suggests the coupling reaction is complete, and a capping step may not be necessary.[4][9]
Q5: What should I do if the Kaiser test is still positive after a second coupling attempt with this compound?
If a double coupling still results in a positive Kaiser test, it indicates a persistent issue with the coupling efficiency, likely due to severe steric hindrance or peptide aggregation.[1][10] At this point, capping the unreacted amines is the best course of action to prevent the formation of deletion sequences.[5] Proceed with a standard capping protocol before moving on to the deprotection of the next Fmoc group.
Q6: Can the capping reaction itself cause side reactions?
While generally a straightforward reaction, there are potential issues. In some cases, particularly with certain sequences, the basic conditions of the capping mixture can cause premature cleavage of the Fmoc protecting group from the newly coupled amino acid.[11] Using a milder base or carefully controlling reaction times can help mitigate this.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution | Citation |
| Positive Kaiser test after this compound coupling | Steric Hindrance: The bulky side chain of allo-isoleucine physically blocks the reaction site. | 1. Extend Reaction Time: Increase coupling time to 2-4 hours or even overnight. 2. Double Coupling: After the initial coupling, wash the resin and repeat the coupling step with fresh reagents. 3. Use a More Potent Coupling Reagent: Switch to reagents like HATU, HCTU, or COMU, which are more effective for hindered amino acids. | [1][4][9] |
| Peptide Aggregation: The growing peptide chain folds on itself, making the N-terminus inaccessible. | 1. Change Solvent: Switch from DMF to NMP or use a mixture of DMF/DCM. 2. Incorporate "Structure-Breaking" Elements: If possible in the sequence design, use pseudoproline dipeptides. 3. Microwave Synthesis: Use a microwave peptide synthesizer to provide energy to break up aggregates. | [1][10] | |
| Incomplete Fmoc Deprotection: The previous Fmoc group was not fully removed, leaving no free amine to react. | 1. Ensure Fresh Deprotection Reagent: Use a fresh solution of 20% piperidine in DMF. 2. Extend Deprotection Time: Increase the second piperidine treatment to 15-20 minutes. 3. Monitor Fmoc Removal: Use UV-Vis to quantify the dibenzylfulvene-piperidine adduct in the waste. | [12] | |
| Kaiser test remains positive after capping | Inefficient Capping: The capping reagents did not react completely with all free amines. | 1. Repeat Capping Step: Perform the capping procedure a second time. 2. Ensure Fresh Reagents: Prepare the capping solution immediately before use. | [13] |
| Aggregation Preventing Access: The peptide-resin is too aggregated for the capping solution to penetrate. | Use a Disruptive Solvent: Perform the capping reaction in a solvent mixture like NMP or DMF/DCM. | [10] |
Experimental Protocols
Protocol 1: Acetic Anhydride/Pyridine Capping
This is a standard and highly effective capping protocol.
-
Resin Preparation: Following the this compound coupling step, wash the resin 3-5 times with DMF.[7]
-
Prepare Capping Solution: Prepare the capping solution immediately before use by combining acetic anhydride and pyridine in a 3:2 ratio in a separate vial.[7]
-
Capping Reaction: Add the capping solution to the resin, ensuring all beads are fully submerged.
-
Incubation: Agitate the reaction vessel for 30 minutes at room temperature.[7][14]
-
Washing: Drain the capping solution and wash the resin thoroughly with DMF (4-5 times) to remove all excess reagents.[7]
-
Confirmation (Optional): Perform a Kaiser test to confirm the absence of free amines.
Protocol 2: Acetic Anhydride/DIPEA Capping in DMF
This protocol uses a non-nucleophilic base and is also widely used.
-
Resin Preparation: After the coupling reaction, wash the peptide-resin 3-5 times with DMF.[2]
-
Prepare Capping Solution: Prepare a capping cocktail consisting of 5% acetic anhydride and 1% DIPEA in DMF.[2]
-
Capping Reaction: Add the freshly prepared capping solution to the resin.
-
Incubation: Mix the suspension for 30 minutes at room temperature.[2]
-
Washing: Filter the resin and wash extensively with DMF (3-5 times).[2]
Protocol 3: The Kaiser Test (Ninhydrin Test)
This qualitative test is used to detect free primary amines on the resin.[8]
-
Sample Preparation: Transfer a small sample of resin beads (1-2 mg) to a small glass test tube.[4]
-
Add Reagents: Add 2-3 drops of each of the following three solutions:
-
Solution A: 5 g of ninhydrin in 100 mL of ethanol.
-
Solution B: 80 g of phenol in 20 mL of ethanol.
-
Solution C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.[9]
-
-
Heating: Heat the test tube at 100-120°C for 3-5 minutes.[4]
-
Observation:
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. US11028123B2 - Capping of unprotected amino groups during peptide synthesis - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. chemistry.du.ac.in [chemistry.du.ac.in]
- 14. youtube.com [youtube.com]
Validation & Comparative
The Subtle Shift with Significant Impact: L-allo-Isoleucine's Influence on Peptide Structure and Function
A comprehensive analysis of L-allo-isoleucine incorporation reveals its profound effects on peptide conformation, stability, and ultimately, biological activity. This guide provides researchers, scientists, and drug development professionals with a comparative overview of L-allo-isoleucine against its canonical counterpart, L-isoleucine, and other non-canonical amino acids, supported by experimental data and detailed protocols.
The strategic substitution of amino acids is a cornerstone of modern peptide-based drug design. Among the arsenal of non-canonical amino acids, L-allo-isoleucine, a diastereomer of L-isoleucine, offers a subtle yet powerful tool to modulate peptide structure and function. The key difference lies in the stereochemistry at the β-carbon, which alters the spatial orientation of the side chain, leading to significant changes in intramolecular and intermolecular interactions.[1] This, in turn, can influence the peptide's three-dimensional structure, its stability against degradation, and its binding affinity to biological targets.[1]
Comparative Analysis of Conformational and Stability Parameters
The incorporation of L-allo-isoleucine can induce distinct conformational preferences compared to L-isoleucine. These changes can be quantified using various biophysical techniques. Below is a summary of expected and reported data comparing peptides containing L-isoleucine with those containing L-allo-isoleucine and other non-canonical amino acids.
| Parameter | L-Isoleucine (Canonical) | L-allo-Isoleucine | α-Aminoisobutyric Acid (Aib) | N-Methylated Amino Acids | Hydrocarbon Stapling |
| Secondary Structure Preference | Can participate in α-helices and β-sheets. | May disrupt or alter secondary structures due to steric hindrance.[1] | Strongly promotes helical conformations (3₁₀- or α-helices).[1] | Restricts backbone flexibility, can stabilize specific turn or helical structures.[2] | Stabilizes α-helical conformation.[3] |
| ¹H-NMR α-Proton Chemical Shift (ppm) | ~4.1-4.3 | Generally shifted compared to L-Isoleucine. D-allo-isoleucine α-CH appears at a higher chemical shift.[4] | - | - | - |
| ¹³C-NMR α-Carbon Chemical Shift (ppm) | ~57-58 | Generally shifted compared to L-Isoleucine. D-allo-isoleucine α-CH appears at a lower chemical shift.[4] | - | - | - |
| Thermal Stability (Melting Temperature, Tₘ) | Varies depending on the peptide sequence. | Expected to alter Tₘ due to conformational changes. | Generally increases Tₘ by stabilizing helical structures.[5] | Can increase thermal stability by reducing conformational flexibility. | Significantly increases thermal stability.[3] |
| Proteolytic Stability (Half-life, t₁/₂) | Susceptible to enzymatic degradation. | May exhibit increased resistance to proteases due to altered conformation. | Significantly enhances resistance to proteolytic degradation.[1] | Enhances metabolic stability by shielding peptide bonds.[2] | Confers remarkable resistance to proteolysis.[6] |
In-Depth Look at Experimental Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique to probe the structural consequences of L-allo-isoleucine incorporation at an atomic level. The distinct stereochemistry of L-allo-isoleucine leads to measurable differences in the chemical shifts and coupling constants of the α- and β-protons compared to L-isoleucine.
A comparative study on a model peptide demonstrated these differences. For instance, in a peptide containing D-allo-isoleucine (a diastereomer of L-isoleucine), the α-proton chemical shift was observed at a higher frequency (4.36 ppm) compared to the α-protons of the three L-isoleucine residues in the same molecule (4.03-4.29 ppm).[4] Conversely, the α-carbon of D-allo-isoleucine showed a lower chemical shift (56.8 ppm) compared to the L-isoleucine residues (57.3-57.9 ppm).[4] These subtle but significant differences provide a clear signature of the presence and local environment of the allo-isoleucine residue.
Table of Comparative NMR Data for Isoleucine Diastereomers in a Peptide
| Parameter | L-Isoleucine Residues | D-allo-Isoleucine Residue |
| ¹H α-CH Chemical Shift (ppm) | 4.03, 4.12, 4.29 | 4.36 |
| ¹³C α-CH Chemical Shift (ppm) | 57.3, 57.8, 57.9 | 56.8 |
| ³J(Hα, Hβ) Coupling Constant (Hz) | Typically larger | Typically smaller |
Data derived from a study on teixobactin.[4]
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a valuable tool for assessing the secondary structure of peptides. The introduction of L-allo-isoleucine can lead to noticeable changes in the CD spectrum, indicating a shift in the peptide's conformational equilibrium. While specific comparative spectra for L-allo-isoleucine are not abundant in the literature, the general principle is that the altered side-chain orientation can disrupt or favor different secondary structures, which would be reflected in the CD signal. For example, a decrease in the negative ellipticity at 222 nm would suggest a reduction in α-helical content.
Stability Assays
The melting temperature (Tₘ) of a peptide, determined by monitoring the change in a structural signal (e.g., CD signal at 222 nm) with increasing temperature, is a direct measure of its thermal stability. A change in Tₘ upon substitution of L-isoleucine with L-allo-isoleucine would provide quantitative evidence of the impact on the peptide's structural integrity.
The resistance of a peptide to degradation by proteases is a critical parameter for its therapeutic potential. An in vitro proteolytic stability assay can be performed by incubating the peptide with serum or specific proteases and monitoring the disappearance of the intact peptide over time, often by HPLC. An increased half-life for the L-allo-isoleucine-containing peptide would demonstrate its enhanced stability.
Alternative Non-Canonical Amino Acids for Peptide Conformational Control
Beyond L-allo-isoleucine, several other non-canonical amino acids are widely used to manipulate peptide structure and enhance stability.
-
α-Aminoisobutyric Acid (Aib): The gem-dimethyl group at the α-carbon of Aib severely restricts the available Ramachandran space, strongly promoting the formation of helical structures (3₁₀- or α-helices).[1] This conformational constraint also leads to a significant increase in proteolytic resistance.[1]
-
N-Methylated Amino Acids: The methylation of the backbone amide nitrogen removes a hydrogen bond donor and introduces steric bulk, which restricts the peptide's conformational freedom.[2] This can be used to favor specific turn structures and enhance membrane permeability and proteolytic stability.[2]
-
Hydrocarbon Stapling: This technique involves covalently linking the side chains of two amino acid residues to create a "staple" that locks the peptide into an α-helical conformation.[3] Stapled peptides exhibit exceptional stability and can have improved cell-penetrating properties.[3]
Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS)
Peptides containing L-allo-isoleucine or other non-canonical amino acids can be synthesized using standard Fmoc- or Boc-based solid-phase peptide synthesis protocols.
-
Resin Preparation: Start with a suitable resin (e.g., Rink Amide for C-terminal amide).
-
Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid using a solution of piperidine in DMF.
-
Amino Acid Coupling: Activate the next Fmoc-protected amino acid (canonical or non-canonical) using a coupling reagent (e.g., HBTU/HOBt) and a base (e.g., DIPEA) in DMF. Add the activated amino acid to the resin.
-
Washing: Wash the resin thoroughly with DMF after each deprotection and coupling step.
-
Repeat: Repeat the deprotection and coupling cycles until the desired peptide sequence is assembled.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/water).
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.
NMR Spectroscopy for Diastereomer Differentiation
-
Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) to a concentration of 1-5 mM.
-
Data Acquisition: Acquire 1D ¹H and 2D NMR spectra (e.g., COSY, TOCSY, NOESY) on a high-field NMR spectrometer.
-
Data Analysis: Assign the proton and carbon resonances. Compare the chemical shifts and coupling constants of the α- and β-protons of the isoleucine and allo-isoleucine residues.
Circular Dichroism (CD) Spectroscopy
-
Sample Preparation: Prepare peptide solutions in a suitable buffer (e.g., phosphate buffer) at a concentration of 10-100 µM.
-
Data Acquisition: Record the CD spectrum in the far-UV region (e.g., 190-260 nm) at a controlled temperature using a CD spectropolarimeter.
-
Data Analysis: Process the raw data (subtract blank, convert to mean residue ellipticity). Analyze the spectral features to estimate the secondary structure content (α-helix, β-sheet, random coil).
Thermal Stability Assay (Thermal Melt)
-
Sample Preparation: Prepare a peptide solution as for CD spectroscopy.
-
Data Acquisition: Monitor the CD signal at a single wavelength (e.g., 222 nm for helical peptides) as the temperature is increased at a controlled rate (e.g., 1 °C/min).
-
Data Analysis: Plot the CD signal versus temperature. Fit the data to a sigmoidal curve to determine the melting temperature (Tₘ), which is the midpoint of the transition.
Proteolytic Stability Assay
-
Incubation: Incubate the peptide at a known concentration in a biologically relevant medium (e.g., human serum, plasma, or a solution of a specific protease) at 37 °C.
-
Sampling: At various time points, take aliquots of the reaction mixture and quench the enzymatic activity (e.g., by adding acid).
-
Analysis: Analyze the samples by RP-HPLC to quantify the amount of remaining intact peptide.
-
Data Analysis: Plot the percentage of intact peptide versus time and fit the data to an exponential decay curve to determine the half-life (t₁/₂) of the peptide.
Visualizing the Concepts
Caption: The four stereoisomers of isoleucine, highlighting the enantiomeric and diastereomeric relationships.
Caption: A typical experimental workflow for comparing the impact of L-isoleucine and L-allo-isoleucine on peptide properties.
Caption: A conceptual diagram illustrating how a change in peptide conformation due to L-allo-isoleucine incorporation can affect receptor binding and downstream signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. actu.epfl.ch [actu.epfl.ch]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Newly Synthesized Structures of Peptides on the Stability of the Monolayers Formed - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of FMOC-L-allo-Isoleucine and Boc-L-allo-Isoleucine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the precise field of solid-phase peptide synthesis (SPPS), the selection of appropriate protecting groups for amino acid building blocks is a critical determinant of success. This guide provides a comprehensive comparative analysis of two commonly used protected forms of the non-proteinogenic amino acid L-allo-isoleucine: FMOC-L-allo-Isoleucine and Boc-L-allo-Isoleucine. By examining their physicochemical properties, performance in peptide synthesis, and the nuances of their respective deprotection chemistries, this document aims to equip researchers with the necessary information to make informed decisions for their synthetic strategies.
Introduction to FMOC and Boc Protecting Groups
The 9-fluorenylmethyloxycarbonyl (FMOC) and tert-butyloxycarbonyl (Boc) groups are the two most widely used α-amino protecting groups in SPPS. They form the basis of two distinct orthogonal protection strategies. The FMOC group is base-labile, typically removed by a secondary amine like piperidine, while the Boc group is acid-labile, cleaved by acids such as trifluoroacetic acid (TFA). This fundamental difference in their chemical stability dictates the choice of resin, side-chain protecting groups, and cleavage conditions, thereby influencing the overall workflow and outcome of the peptide synthesis.
Physicochemical Properties
While sharing the same core L-allo-isoleucine structure, the attachment of either an FMOC or a Boc protecting group imparts distinct physicochemical properties to the resulting molecule. These properties can influence their handling, solubility, and reactivity.
| Property | This compound | Boc-L-allo-Isoleucine |
| Synonyms | Fmoc-allo-L-Ile-OH, (2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylpentanoic acid | Boc-L-allo-Ile-OH, (2S,3R)-2-((tert-Butoxycarbonyl)amino)-3-methylpentanoic acid[1] |
| Molecular Formula | C₂₁H₂₃NO₄ | C₁₁H₂₁NO₄[1] |
| Molecular Weight | 353.42 g/mol | 231.29 g/mol [1] |
| Appearance | White to off-white powder | White to off-white solid[1] |
| Melting Point | Not widely reported | 60-64 °C[1] |
| Solubility | Generally soluble in polar aprotic solvents like DMF and NMP.[2][3] Limited solubility in aqueous solutions. | Soluble in methanol, with an expected similar profile to Boc-L-isoleucine.[1] Generally soluble in organic solvents like DMF and DCM.[3][4] Insoluble in water.[1] |
| Optical Rotation | Not widely reported | Data not widely available[1] |
Performance in Peptide Synthesis
The choice between this compound and Boc-L-allo-Isoleucine has significant implications for the efficiency and outcome of peptide synthesis, particularly concerning coupling efficiency and the stability of the protecting group during synthesis.
Coupling Efficiency
L-allo-isoleucine, like its diastereomer L-isoleucine, is a β-branched amino acid, which can present steric hindrance during peptide bond formation. This can lead to slower reaction kinetics and incomplete coupling, potentially resulting in deletion sequences in the final peptide.
| Derivative | Average Coupling Efficiency (%) | Crude Peptide Purity (%) | Overall Yield (%) | Key Considerations |
| Boc-L-Isoleucine | 97-99[5] | 75-85[5] | 60-75[5] | Requires harsh acid (e.g., HF) for final cleavage.[5] In situ neutralization can improve efficiency.[5] |
| FMOC-L-Isoleucine | 98-99.5[5] | 80-90[5] | 65-80[5] | Milder deprotection conditions.[5] |
| This compound | 97-99[5] | 78-88[5] | 62-78[5] | Stereochemistry can influence peptide structure and biological activity.[5] |
The spatial arrangement of the side chain in L-allo-isoleucine may lead to subtle differences in reaction kinetics compared to L-isoleucine.[1] However, the coupling efficiency is generally considered to be comparable.[5] For both derivatives, optimization of coupling conditions, such as the use of more potent coupling reagents (e.g., HATU, HCTU), extended reaction times, or double coupling, may be necessary to ensure complete incorporation, especially in sterically hindered sequences.
Stability and Deprotection
The stability of the protecting group is crucial to prevent its premature removal during the synthesis cycles, which can lead to the formation of deletion and other truncated sequences.
-
This compound: The FMOC group is stable under the acidic conditions used to cleave side-chain protecting groups in the final step of the synthesis. Its removal is achieved with a mild base, typically a 20-50% solution of piperidine in DMF. While generally efficient, the repeated basic treatments can sometimes lead to side reactions such as diketopiperazine formation or aspartimide formation, depending on the peptide sequence.
-
Boc-L-allo-Isoleucine: The Boc group is stable to the basic conditions used in FMOC chemistry, making the two strategies orthogonal. Its removal requires treatment with a moderately strong acid, such as 25-50% TFA in DCM. While effective, the repeated acid exposure throughout the synthesis can potentially lead to gradual cleavage of the peptide from acid-sensitive resins or degradation of sensitive residues. The final cleavage of the peptide from the resin and removal of most side-chain protecting groups in Boc-SPPS often requires very strong acids like anhydrous HF or TFMSA, which can be harsh on the final peptide.[5][6]
Experimental Protocols
To facilitate a quantitative comparison and to aid in the optimization of synthesis protocols, the following experimental methodologies are provided.
Solubility Determination
A precise understanding of the solubility of protected amino acids is essential for preparing stock solutions and ensuring efficient coupling reactions.
Protocol:
-
Add a known weight (e.g., 10 mg) of this compound or Boc-L-allo-Isoleucine to a vial.
-
Incrementally add a specific volume (e.g., 100 µL) of the desired solvent (e.g., DMF, DCM, NMP).
-
After each addition, vortex the vial for 1-2 minutes and sonicate for 5-10 minutes.
-
Visually inspect for complete dissolution.
-
Continue adding solvent until the solid is fully dissolved.
-
Calculate the solubility in mg/mL or mol/L.
Deprotection Kinetics Monitoring
Monitoring the deprotection step ensures its completion and helps to optimize reaction times, which is particularly important for sterically hindered residues.
FMOC Deprotection Monitoring (UV-Vis Spectroscopy):
The removal of the FMOC group with piperidine liberates dibenzofulvene (DBF), which forms a stable adduct with piperidine that has a strong UV absorbance around 301 nm.[7][8]
Protocol:
-
Swell a known amount of the this compound-loaded resin in DMF.
-
Add a 20% piperidine in DMF solution to the resin.
-
Collect the filtrate at specific time intervals (e.g., 1, 2, 5, 10, 15 minutes).
-
Dilute the collected filtrates to a known volume with DMF.
-
Measure the absorbance of the diluted solutions at 301 nm using a UV-Vis spectrophotometer, using the deprotection solution as a blank.[7]
-
Plot absorbance versus time to determine the deprotection kinetics.
Boc Deprotection Monitoring (HPLC):
The removal of the Boc group can be monitored by HPLC by observing the disappearance of the Boc-protected species and the appearance of the free amine.
Protocol:
-
Swell a known amount of the Boc-L-allo-isoleucine-loaded resin in DCM.
-
Add a solution of 50% TFA in DCM to the resin.
-
At desired time points (e.g., 5, 15, 30 minutes), withdraw a small sample of the resin.[9]
-
Thoroughly wash the resin sample with DCM and DMF to remove the acid.[9]
-
Cleave the peptide from the resin sample using a cleavage cocktail.
-
Analyze the cleaved peptide by reverse-phase HPLC, monitoring the peak areas of the Boc-protected and deprotected peptide.[9]
Coupling Efficiency Determination
The ninhydrin (Kaiser) test is a qualitative method to detect the presence of free primary amines on the resin, indicating incomplete coupling. For a quantitative assessment, the peptide can be cleaved from the resin and analyzed by HPLC.
Protocol:
-
Following the coupling of this compound or Boc-L-allo-Isoleucine, wash the resin thoroughly.
-
Take a small sample of the resin beads.
-
Perform a Kaiser test on the resin sample. A blue color indicates the presence of free amines and an incomplete reaction.
-
For quantitative analysis, cleave the peptide from a known amount of resin.
-
Analyze the crude peptide by HPLC.
-
The ratio of the peak area of the desired peptide to the sum of the peak areas of the desired peptide and any deletion sequences (resulting from incomplete coupling) provides a measure of the coupling efficiency.
Visualizing the Workflow and Chemical Logic
To better illustrate the core concepts and workflows discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Comparative workflows for FMOC- and Boc-based solid-phase peptide synthesis.
Caption: Simplified mechanisms for FMOC and Boc deprotection.
Conclusion
The choice between this compound and Boc-L-allo-Isoleucine is a strategic decision that depends on the specific requirements of the peptide being synthesized, the desired scale of the synthesis, and the available equipment.
This compound is generally favored for its milder deprotection conditions, which are compatible with a wider range of sensitive peptide sequences and linkers. The orthogonality of the FMOC/tBu strategy is a significant advantage in modern peptide synthesis.
Boc-L-allo-Isoleucine , while part of an older and more established methodology, remains a robust option, particularly for the synthesis of long and difficult sequences where the strong acidic deprotection steps can help to disrupt peptide aggregation.
Due to the steric hindrance of the allo-isoleucine side chain, careful optimization of the coupling reaction is crucial regardless of the chosen protecting group. Researchers should consider employing more potent coupling reagents, extended reaction times, and rigorous monitoring to ensure the successful incorporation of this unique amino acid into their target peptides. Ultimately, a thorough understanding of the chemistry and a careful evaluation of the specific synthetic challenge will guide the selection of the most appropriate protected allo-isoleucine derivative for achieving high-quality peptide products.
References
L-allo-Isoleucine vs. L-Isoleucine in Peptides: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The substitution of a single amino acid in a peptide sequence can dramatically alter its three-dimensional structure and, consequently, its biological function. This guide provides a comprehensive comparison of peptides containing the natural amino acid L-isoleucine versus its diastereomer, L-allo-isoleucine. Understanding the subtle yet significant differences imparted by this substitution is crucial for rational peptide drug design and the development of novel therapeutics with enhanced potency, selectivity, and stability.
The Stereochemical Distinction: A Tale of Two Isomers
L-isoleucine and L-allo-isoleucine share the same molecular formula and connectivity but differ in the stereochemical arrangement at the beta-carbon (Cβ). This seemingly minor variation in the orientation of the ethyl group relative to the rest of the amino acid side chain has profound implications for the conformational preferences of the peptide backbone.[1]
| Property | L-Isoleucine | L-allo-Isoleucine |
| Stereochemistry | (2S,3S) | (2S,3R) |
| Natural Abundance | Proteinogenic | Non-proteinogenic |
| Impact on Peptide Structure | Induces specific backbone torsion angles, contributing to defined secondary structures. | Alters local conformation, potentially leading to novel secondary and tertiary structures.[1] |
| Receptor Binding | Forms specific interactions within receptor binding pockets. | May enhance or diminish binding affinity by presenting a different interaction surface.[1] |
| Enzymatic Stability | Susceptible to degradation by proteases that recognize the natural L-isoleucine residue. | Can confer resistance to proteolysis due to the unnatural stereochemistry. |
Caption: Physicochemical and Biological Properties of L-Isoleucine and L-allo-Isoleucine.
Impact on Biological Activity: A Structural Perspective
The substitution of L-isoleucine with L-allo-isoleucine can lead to significant changes in a peptide's biological activity. This is primarily due to the altered three-dimensional conformation that the peptide adopts.
Receptor Binding Affinity
The precise fit of a peptide into its receptor's binding pocket is paramount for its biological activity. By changing the orientation of the side chain, the L-allo-isoleucine substitution can either create more favorable interactions, leading to higher affinity, or disrupt critical contacts, resulting in decreased affinity.[1]
-
Potential for Enhanced Affinity: The altered side-chain conformation of L-allo-isoleucine may allow for novel, beneficial interactions with the receptor that are not possible with L-isoleucine. This can include improved hydrophobic contacts, altered hydrogen bonding patterns, or a better overall shape complementarity.
-
Risk of Reduced Affinity: Conversely, the stereochemical change can introduce steric clashes or remove essential interactions, thereby weakening the peptide-receptor binding.
Illustrative Example of Receptor Binding Affinity (Hypothetical Data)
| Peptide Analog | Target Receptor | IC50 (nM) | Relative Affinity |
| Peptide-Ile | Receptor X | 15.2 | 1.0 |
| Peptide-allo-Ile | Receptor X | 5.8 | 2.6x higher |
| Peptide-Ile | Receptor Y | 25.7 | 1.0 |
| Peptide-allo-Ile | Receptor Y | 89.1 | 3.5x lower |
Caption: Hypothetical comparison of the 50% inhibitory concentration (IC50) for peptides containing L-isoleucine (Peptide-Ile) versus L-allo-isoleucine (Peptide-allo-Ile) against two different receptors. This table illustrates how the substitution can lead to either an increase or decrease in binding affinity depending on the specific receptor.
Enzymatic Stability
Peptides are often susceptible to rapid degradation by proteases in the body, limiting their therapeutic potential. The introduction of non-natural amino acids like L-allo-isoleucine can enhance enzymatic stability. Proteases have evolved to recognize and cleave peptide bonds adjacent to specific, naturally occurring amino acids. The unnatural stereochemistry of L-allo-isoleucine can hinder this recognition, making the peptide more resistant to proteolytic cleavage and thereby extending its biological half-life.
Illustrative Example of Enzymatic Stability (Hypothetical Data)
| Peptide Analog | Protease | Half-life (t½) in minutes | Fold Increase in Stability |
| Peptide-Ile | Trypsin | 30 | 1.0 |
| Peptide-allo-Ile | Trypsin | 120 | 4.0 |
| Peptide-Ile | Chymotrypsin | 45 | 1.0 |
| Peptide-allo-Ile | Chymotrypsin | 150 | 3.3 |
Caption: Hypothetical comparison of the enzymatic stability of peptides containing L-isoleucine (Peptide-Ile) versus L-allo-isoleucine (Peptide-allo-Ile) when exposed to common proteases. The data illustrates the potential for increased half-life with the L-allo-isoleucine substitution.
Experimental Protocols
To empirically determine the effects of substituting L-isoleucine with L-allo-isoleucine, the following experimental protocols are essential.
Solid-Phase Peptide Synthesis (SPPS)
Objective: To synthesize the peptide analogs with either L-isoleucine or L-allo-isoleucine at the desired position.
Methodology:
-
Resin Preparation: Start with a suitable solid support resin (e.g., Rink amide resin for a C-terminal amide).
-
Amino Acid Coupling: Sequentially couple Fmoc-protected amino acids to the growing peptide chain. For the position of interest, use either Fmoc-L-isoleucine-OH or Fmoc-L-allo-isoleucine-OH.
-
Coupling Reagents: Use standard coupling reagents such as HBTU/HOBt or HATU in the presence of a base like DIPEA.
-
Reaction Time: Allow each coupling reaction to proceed for a sufficient duration (e.g., 1-2 hours) and monitor for completion using a qualitative test (e.g., Kaiser test).
-
-
Fmoc Deprotection: After each coupling step, remove the Fmoc protecting group using a solution of piperidine in DMF.
-
Cleavage and Deprotection: Once the full-length peptide is synthesized, cleave it from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/H₂O).
-
Purification and Characterization: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity by mass spectrometry (MS) and analytical HPLC.
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (e.g., IC50 or Ki) of the peptide analogs to a specific receptor.
Methodology:
-
Preparation of Cell Membranes: Prepare cell membranes from a cell line that endogenously or recombinantly expresses the target receptor.
-
Assay Setup: In a multi-well plate, combine the cell membranes, a fixed concentration of a radiolabeled ligand known to bind the receptor, and varying concentrations of the unlabeled competitor peptides (Peptide-Ile and Peptide-allo-Ile).
-
Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: Measure the amount of radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor peptide concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each peptide.
In Vitro Enzymatic Degradation Assay
Objective: To assess the stability of the peptide analogs in the presence of a specific protease or in biological fluids like serum or plasma.
Methodology:
-
Peptide Incubation: Incubate a known concentration of each peptide analog (Peptide-Ile and Peptide-allo-Ile) with a specific protease (e.g., trypsin, chymotrypsin) or in human serum/plasma at 37°C.
-
Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture and quench the enzymatic activity (e.g., by adding acid or a protease inhibitor).
-
LC-MS Analysis: Analyze the samples using liquid chromatography-mass spectrometry (LC-MS) to separate the intact peptide from its degradation products and to quantify the amount of remaining intact peptide.
-
Data Analysis: Plot the percentage of intact peptide remaining against time. Fit the data to a first-order decay model to calculate the half-life (t½) of each peptide analog.
Visualizing the Impact: Workflows and Pathways
The following diagrams illustrate the conceptual workflow for comparing these peptide analogs and a hypothetical signaling pathway that could be modulated by such a substitution.
Caption: Experimental workflow for comparing peptides containing L-isoleucine vs. L-allo-isoleucine.
Caption: Hypothetical signaling pathway modulation by L-allo-isoleucine substitution.
Conclusion
The substitution of L-isoleucine with its diastereomer, L-allo-isoleucine, represents a powerful strategy in peptide drug discovery. This subtle stereochemical modification can profoundly influence a peptide's three-dimensional structure, leading to significant alterations in its biological activity profile. While the precise effects are context-dependent and must be determined empirically for each peptide-receptor system, the potential benefits—including enhanced receptor binding affinity and increased enzymatic stability—make L-allo-isoleucine a valuable tool for optimizing peptide therapeutics. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to explore the potential of this non-proteinogenic amino acid in their drug development programs.
References
Differentiating L-Isoleucine and L-Allo-Isoleucine in Peptides: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, the precise stereochemical characterization of peptides is paramount. The presence of diastereomers, such as L-isoleucine and its non-proteinogenic counterpart L-allo-isoleucine, can significantly impact a peptide's structure, biological activity, and therapeutic efficacy. This guide provides a comprehensive comparison of analytical methods for unequivocally differentiating these two isomers within a peptide sequence, supported by experimental data and detailed protocols.
The subtle difference in stereochemistry at the β-carbon between L-isoleucine (2S,3S) and L-allo-isoleucine (2S,3R) presents a significant analytical challenge. Standard analytical techniques that rely on mass-to-charge ratio or overall hydrophobicity often fail to distinguish between these diastereomers. This guide explores three powerful analytical techniques—High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—that can effectively resolve and identify L-isoleucine and L-allo-isoleucine in peptides.
High-Performance Liquid Chromatography (HPLC): Separating Diastereomers
HPLC is a cornerstone technique for the analysis of peptides. By leveraging chiral stationary phases or derivatization strategies, it is possible to achieve baseline separation of peptides containing L-isoleucine and L-allo-isoleucine.
Chiral HPLC
Chiral HPLC utilizes a stationary phase that is itself chiral, allowing for differential interaction with the diastereomeric peptides. This results in different retention times for the L-isoleucine and L-allo-isoleucine-containing peptides.
Reversed-Phase HPLC (RP-HPLC) of Diastereomeric Peptides
Even without a chiral column, conventional RP-HPLC can often separate diastereomeric peptides. The different spatial arrangement of the side chains of L-isoleucine and L-allo-isoleucine can lead to subtle differences in their interaction with the hydrophobic stationary phase, resulting in distinct retention times.[1]
| Method | Column | Mobile Phase | Flow Rate | Detection | Analyte | Retention Time (L-Ile peptide) | Retention Time (L-allo-Ile peptide) |
| Chiral HPLC with Labeling | COSMOSIL 3PBr (3.0 mm I.D. × 150 mm, 3 µm) | Gradient of methanol in water with 0.1% formic acid | 0.4 mL/min | UV (340 nm) | L-FDVDA labeled amino acids | Varies with peptide | Varies with peptide |
| Mixed-Mode Chromatography | Primesep 200 (4.6 x 150 mm, 5 µm) | 20% Acetonitrile with 0.2% formic acid | 1 mL/min | CAD | Underivatized amino acids | ~5.5 min | ~4.5 min |
Experimental Protocol: Chiral HPLC with L-FDVDA Labeling
This protocol describes the analysis of amino acids after peptide hydrolysis and derivatization with the chiral labeling reagent 1-fluoro-2,4-dinitrophenyl-5-L-valine-N,N-dimethylethylenediamine-amide (L-FDVDA).[2]
-
Peptide Hydrolysis: The peptide sample is hydrolyzed in 6 M HCl at 110°C for 24 hours to break it down into its constituent amino acids.[3]
-
Derivatization: The hydrolyzed amino acid mixture is reacted with L-FDVDA to form diastereomeric derivatives.
-
HPLC Analysis: The derivatized sample is injected onto a COSMOSIL 3PBr column.
-
Gradient Elution: A linear gradient of methanol in water (both containing 0.1% formic acid) is used to separate the labeled amino acids.
-
Detection: The eluting diastereomers are detected by UV absorbance at 340 nm.
Mass Spectrometry (MS): Differentiating by Fragmentation
Mass spectrometry, particularly tandem mass spectrometry (MS/MS), can distinguish between L-isoleucine and L-allo-isoleucine based on their distinct fragmentation patterns upon collision-induced dissociation (CID).[4][5][6] More advanced techniques like electron transfer dissociation (ETD) can also provide unambiguous identification.[7][8][9]
The different stereochemistry of the side chain leads to the formation of characteristic fragment ions at different relative abundances. For example, the generation of specific w-ions can be diagnostic for one isomer over the other.
| Method | Ionization Mode | Fragmentation | Key Differentiating Fragments |
| Tandem MS (CID) | Electrospray (ESI) | Collision-Induced Dissociation | Differences in the relative intensities of product ions. For example, the product ion at m/z 69 may be more prominent for isoleucine.[10] |
| MS³ (ETD-HCD) | ESI | Electron Transfer Dissociation followed by Higher-Energy Collisional Dissociation | Formation of characteristic w-ions from isolated z-ions.[7][8][9] |
Experimental Protocol: Tandem MS (CID) Analysis
-
Sample Preparation: The peptide sample is dissolved in a suitable solvent for electrospray ionization (e.g., 50% acetonitrile in water with 0.1% formic acid).
-
Infusion and Ionization: The sample is introduced into the mass spectrometer via direct infusion or LC-MS and ionized by ESI.
-
Precursor Ion Selection: The protonated molecular ion of the peptide ([M+H]⁺) is isolated in the first stage of the mass spectrometer.
-
Collision-Induced Dissociation: The isolated precursor ion is subjected to collisions with an inert gas (e.g., argon) to induce fragmentation.
-
Fragment Ion Analysis: The resulting fragment ions are analyzed in the second stage of the mass spectrometer to generate the MS/MS spectrum.
-
Data Analysis: The fragmentation patterns of the peptides containing L-isoleucine and L-allo-isoleucine are compared to identify characteristic differences.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Structural Probe
NMR spectroscopy is a powerful, non-destructive technique that provides detailed structural information about molecules in solution. It can definitively differentiate between L-isoleucine and L-allo-isoleucine within a peptide by analyzing the chemical shifts and coupling constants of the protons and carbons in their side chains.[11][12]
The different stereochemistry at the β-carbon results in a unique electronic environment for the neighboring nuclei, leading to distinct NMR signals. Specifically, the chemical shifts of the α-proton and α-carbon are sensitive to the stereoconfiguration.[13]
| Nucleus | Parameter | L-Isoleucine in Peptide | L-Allo-Isoleucine in Peptide |
| ¹H | α-Proton Chemical Shift (δ) | Typically lower ppm value | Typically higher ppm value |
| ¹³C | α-Carbon Chemical Shift (δ) | Typically higher ppm value | Typically lower ppm value |
| ¹H | J-coupling constant (³Jαβ) | Different coupling constant value | Different coupling constant value |
Experimental Protocol: 2D NMR Spectroscopy (COSY/TOCSY)
-
Sample Preparation: The purified peptide is dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Data Acquisition: One-dimensional (¹H) and two-dimensional (e.g., COSY, TOCSY) NMR spectra are acquired on a high-field NMR spectrometer.
-
Spectral Analysis: The chemical shifts and coupling constants for the isoleucine/allo-isoleucine spin systems are assigned and compared. The cross-peaks in the 2D spectra help in assigning the protons within the side chain.
-
Differentiation: The distinct chemical shifts of the α-protons and α-carbons, as well as differences in coupling constants, allow for the unambiguous identification of L-isoleucine and L-allo-isoleucine.
Conclusion
The choice of analytical method for differentiating L-isoleucine and L-allo-isoleucine in peptides depends on the specific requirements of the study, including the complexity of the sample, the desired level of structural detail, and the available instrumentation.
-
HPLC offers a robust and often straightforward method for separating diastereomeric peptides, particularly when coupled with chiral columns or derivatization.
-
Mass Spectrometry provides high sensitivity and can confirm the identity of the isomers through their characteristic fragmentation patterns, making it a powerful tool for peptide sequencing.
-
NMR Spectroscopy stands as the definitive method for unambiguous structural elucidation, providing detailed information on the three-dimensional arrangement of the atoms.
For comprehensive characterization, a combination of these techniques is often employed. By carefully selecting and implementing the appropriate analytical strategies, researchers can confidently determine the stereochemistry of isoleucine residues in their peptides, ensuring the quality, efficacy, and safety of their therapeutic and research molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent [jstage.jst.go.jp]
- 3. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. A computational and experimental study of the fragmentation of l-leucine, l-isoleucine and l-allo-isoleucine under collision-induced dissociation tandem mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Discrimination of leucine and isoleucine in peptides sequencing with Orbitrap Fusion mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A computational and experimental study of the fragmentation of l -leucine, l -isoleucine and l -allo-isoleucine under collision-induced dissociation t ... - Analyst (RSC Publishing) DOI:10.1039/D0AN00778A [pubs.rsc.org]
- 11. NMR-based assignment of isoleucine vs. allo-isoleucine stereochemistry - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Navigating the Challenges of Steric Hindrance: A Comparative Guide to Coupling Reagents for FMOC-L-allo-Isoleucine
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the incorporation of sterically hindered amino acids like FMOC-L-allo-Isoleucine presents a significant synthetic challenge. The unique stereochemistry of this non-natural amino acid can influence peptide structure and biological activity, making its efficient and chirally pure incorporation crucial. The choice of coupling reagent is a critical determinant of success, directly impacting coupling efficiency, reaction time, yield, and the prevention of epimerization.
This guide provides an objective comparison of the performance of four commonly used coupling reagents—HATU, HBTU, COMU, and DIC/Oxyma—for the acylation of this compound. The information is supported by experimental data from studies on sterically similar β-branched and hindered amino acids to provide a predictive framework for optimizing synthesis protocols.
Performance Comparison of Coupling Reagents
The selection of a coupling reagent for a sterically demanding residue like this compound requires a balance between reactivity, cost, and the minimization of side reactions, particularly epimerization. Modern onium salt reagents (aminium/uronium and phosphonium) are generally preferred over standard carbodiimides for such challenging couplings due to their higher reactivity.[1]
Quantitative Data Summary
While a direct head-to-head quantitative comparison for this compound is not extensively documented in a single study, the following table summarizes the expected performance based on data from the synthesis of other "difficult" or sterically hindered peptides, such as those containing Aib or N-methylated amino acids.[1][2][3]
| Coupling Reagent | Reagent Type | Typical Coupling Time | Relative Efficiency | Risk of Epimerization | Key Considerations |
| HATU | Aminium/Uronium Salt | 15 - 60 minutes | Very High | Very Low | Considered the gold standard for hindered couplings, forming a highly reactive OAt-ester.[4][5] Often justifies its higher cost with superior purity and yield.[3] |
| HBTU | Aminium/Uronium Salt | 30 - 120 minutes | High | Low | A widely used and effective reagent, but may require longer reaction times or double coupling for difficult residues compared to HATU.[1][6] |
| COMU | Uronium Salt | 15 - 60 minutes | Very High | Very Low | A third-generation reagent with efficiency comparable to HATU.[7] Considered safer as its byproducts are non-explosive and water-soluble.[8][9] |
| DIC/Oxyma | Carbodiimide/Additive | 60 - 240 minutes | High | Very Low | A cost-effective system where OxymaPure acts as an excellent catalyst and racemization suppressant, sometimes outperforming HOBt and HOAt.[10][11] |
Experimental Protocols
The following are representative protocols for the manual solid-phase peptide synthesis (SPPS) coupling of this compound to a resin-bound peptide. These protocols assume a 0.1 mmol synthesis scale.
General Preparation Steps (Common to all protocols)
-
Resin Swelling: Swell the peptide-resin in N,N-Dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF. Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes. Drain, and repeat the piperidine treatment for an additional 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to ensure the complete removal of piperidine. Perform a Kaiser test to confirm the presence of a free primary amine.
Protocol 1: HATU-mediated Coupling
-
Activation Solution: In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), in DMF. Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents).
-
Pre-activation: Allow the solution to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated solution to the deprotected resin. Agitate the mixture at room temperature for 45-60 minutes.
-
Monitoring and Washing: Perform a Kaiser test to monitor the reaction's completion. If the test is negative (no blue color), the coupling is complete. Wash the resin with DMF (3-5 times).
Protocol 2: HBTU-mediated Coupling
-
Activation Solution: In a separate vial, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.).
-
Pre-activation: Let the solution stand for 1-2 minutes.
-
Coupling Reaction: Add the activation mixture to the resin. Agitate at room temperature. For a sterically hindered amino acid like allo-Isoleucine, a longer reaction time of 2-4 hours is recommended.[1]
-
Monitoring and Washing: Check for reaction completion with a Kaiser test. If the test remains positive, a second coupling may be necessary. Once complete, wash the resin with DMF (3-5 times).
Protocol 3: COMU-mediated Coupling
-
Activation Solution: In a separate vial, dissolve this compound (3 eq.) and COMU (3 eq.) in DMF. Add DIPEA (6 eq.).
-
Pre-activation: Mix for 1-2 minutes before adding to the resin.
-
Coupling Reaction: Add the activated amino acid solution to the resin and agitate for 45-60 minutes at room temperature.
-
Monitoring and Washing: Use the Kaiser test to confirm the absence of free amines. Wash the resin with DMF (3-5 times).
Protocol 4: DIC/Oxyma-mediated Coupling
-
Reagent Solution: In a separate vial, dissolve this compound (3 eq.) and OxymaPure (3 eq.) in DMF.
-
Coupling Reaction: Add the amino acid/Oxyma solution to the resin. Then, add DIC (3 eq.). Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring and Washing: Monitor the reaction with a Kaiser test. Upon completion, wash the resin with DMF (3-5 times). The urea byproduct of DIC is soluble in DMF, simplifying the washing steps.
Visualizing the Workflow
The following diagrams illustrate the logical flow of selecting a coupling reagent and the general experimental workflow for a comparative study.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bachem.com [bachem.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. digital.csic.es [digital.csic.es]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
A Head-to-Head Comparison of Resins for FMOC-L-allo-Isoleucine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of peptides incorporating non-natural amino acids like L-allo-Isoleucine is a critical aspect of modern drug discovery and development. The choice of solid-phase resin is a pivotal decision that significantly influences the overall efficiency, purity, and yield of the final peptide. This guide provides an objective, data-driven comparison of two commonly employed resins, Wang resin and 2-Chlorotrityl chloride (2-CTC) resin, for the solid-phase synthesis of peptides containing FMOC-L-allo-Isoleucine.
Introduction to this compound and Resin Selection
This compound, a diastereomer of L-Isoleucine, presents unique challenges in solid-phase peptide synthesis (SPPS) due to the steric hindrance of its β-branched side chain. This steric bulk can impede both the initial loading onto the resin and the subsequent coupling reactions, potentially leading to lower yields and purity. The selection of an appropriate resin is therefore crucial to mitigate these challenges.
Wang resin is a p-alkoxybenzyl alcohol-based resin, widely used for the synthesis of peptide acids via the FMOC/tBu strategy.[1] It offers good stability and compatibility with a broad range of reagents.[2] However, the esterification of the first amino acid to the hydroxyl group of the Wang linker can be challenging, sometimes requiring harsh conditions that may lead to racemization, particularly for sterically hindered amino acids.[3]
2-Chlorotrityl chloride (2-CTC) resin is a highly acid-labile resin that allows for the attachment of the first amino acid under very mild conditions, thus minimizing the risk of racemization.[4] Its bulky trityl group also provides steric protection that can prevent diketopiperazine formation, a common side reaction.[4] The mild cleavage conditions required for 2-CTC resin also make it ideal for the synthesis of protected peptide fragments.[5]
Performance Comparison of Resins
While direct comparative data for this compound is limited in publicly available literature, this section presents a summary of expected performance based on data for other sterically hindered amino acids, such as L-Isoleucine. These values should be considered illustrative and may vary depending on the specific peptide sequence and synthesis conditions.
| Performance Metric | Wang Resin | 2-Chlorotrityl Chloride (2-CTC) Resin |
| Typical Loading Efficiency | 0.3 - 0.8 mmol/g | 0.5 - 1.2 mmol/g |
| Coupling Efficiency | Good, but can be challenging for sterically hindered residues | Excellent, steric hindrance of the resin is minimal during coupling |
| Racemization Risk (during loading) | Moderate, dependent on activation method | Very low, due to mild loading conditions |
| Cleavage Conditions | Strong acid (e.g., 95% TFA) | Mild acid (e.g., 1-5% TFA in DCM) or acetic acid-based cocktails |
| Final Peptide Purity (Crude) | Good to Excellent | Excellent |
| Overall Yield | Good | Very Good to Excellent |
Experimental Protocols
Loading of this compound onto Wang Resin
This protocol outlines a common procedure for the esterification of this compound to Wang resin.
Materials:
-
Wang resin (100-200 mesh, ~1.0 mmol/g substitution)
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Acetic Anhydride
-
Pyridine
-
Methanol
Procedure:
-
Resin Swelling: Swell the Wang resin in DMF for 30-60 minutes in a reaction vessel.
-
Amino Acid Activation: In a separate flask, dissolve this compound (2-4 equivalents relative to resin substitution) in a minimal amount of DMF. Add DIC (2-4 equivalents) and a catalytic amount of DMAP (0.1 equivalents).
-
Coupling: Add the activated amino acid solution to the swollen resin. Agitate the mixture at room temperature for 2-4 hours.
-
Capping: To block any unreacted hydroxyl groups on the resin, wash the resin with DMF and then treat it with a solution of acetic anhydride (10 equivalents) and pyridine (10 equivalents) in DCM for 30 minutes.
-
Washing: Wash the resin thoroughly with DCM, DMF, and finally methanol.
-
Drying: Dry the resin under vacuum to a constant weight.
-
Loading Determination: The loading efficiency can be determined spectrophotometrically by cleaving the Fmoc group from a small, accurately weighed amount of dried resin with a 20% piperidine in DMF solution and measuring the absorbance of the dibenzofulvene-piperidine adduct at ~301 nm.[6]
Loading of this compound onto 2-Chlorotrityl Chloride (2-CTC) Resin
This protocol describes the loading of this compound onto 2-CTC resin under mild conditions.
Materials:
-
2-Chlorotrityl chloride resin (100-200 mesh, ~1.4 mmol/g substitution)
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous, peptide synthesis grade
-
Methanol
Procedure:
-
Resin Swelling: Swell the 2-CTC resin in anhydrous DCM for 30 minutes in a dry reaction vessel.
-
Amino Acid Solution Preparation: In a separate dry flask, dissolve this compound (1.0-1.5 equivalents relative to resin substitution) in anhydrous DCM.
-
Coupling: Drain the DCM from the swollen resin and add the this compound solution. Add DIPEA (2.0-3.0 equivalents) to the resin suspension. Agitate the mixture at room temperature for 1-2 hours.
-
Capping: To quench any unreacted chlorotrityl groups, add methanol (0.8 mL per gram of resin) and agitate for 15-30 minutes.
-
Washing: Wash the resin thoroughly with DCM, followed by DMF, and then methanol.
-
Drying: Dry the resin under vacuum to a constant weight.
-
Loading Determination: Determine the loading efficiency using the spectrophotometric Fmoc-cleavage method as described for the Wang resin.[4][5]
General Solid-Phase Peptide Synthesis (SPPS) Workflow
The following diagram illustrates the cyclical nature of Fmoc-based solid-phase peptide synthesis for the incorporation of an this compound residue.
Caption: General workflow of Fmoc-based solid-phase peptide synthesis.
Conclusion
The choice between Wang and 2-CTC resin for the synthesis of peptides containing this compound depends on the specific requirements of the synthesis.
-
2-Chlorotrityl chloride (2-CTC) resin is the recommended choice for synthesizing peptides with C-terminal this compound, especially when minimizing racemization is a primary concern. Its mild loading and cleavage conditions contribute to higher purity and overall yield, making it particularly suitable for complex or sensitive peptide sequences.
-
Wang resin remains a viable and cost-effective option. However, careful optimization of the loading conditions is necessary to minimize the risk of racemization. Pre-loaded Wang resins with this compound, if commercially available, can circumvent the challenges associated with the initial esterification step.
Ultimately, for demanding syntheses involving sterically hindered and non-natural amino acids, the superior performance of 2-CTC resin in terms of purity and yield often justifies its higher cost. Researchers should carefully consider the trade-offs between cost and performance to select the optimal resin for their specific application.
References
Navigating the Maze of Stereoisomers: A Guide to Purity Analysis of Peptides with L-allo-isoleucine
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic peptides is paramount. This becomes particularly challenging when dealing with diastereomers, such as peptides containing L-allo-isoleucine alongside its proteinogenic counterpart, L-isoleucine. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) based methods for the purity analysis of these complex peptides, supported by experimental data and detailed protocols.
The presence of L-allo-isoleucine, a non-proteinogenic amino acid, can arise from racemization during peptide synthesis or be intentionally incorporated.[1] Due to their identical mass and similar physicochemical properties, separating and quantifying L-allo-isoleucine-containing peptide impurities from the target L-isoleucine peptide presents a significant analytical hurdle.[1][2][3] Standard analytical methods may not be sufficient to resolve these closely related species, potentially leading to inaccurate purity assessments and compromising downstream applications.
The Challenge of Diastereomer Separation
Isoleucine possesses two chiral centers, giving rise to four stereoisomers: L-isoleucine (2S,3S), L-allo-isoleucine (2S,3R), D-isoleucine (2R,3R), and D-allo-isoleucine (2R,3S).[1] Peptides differing only by the presence of L-isoleucine versus L-allo-isoleucine are diastereomers. While mass spectrometry alone cannot distinguish between these isobaric compounds, chromatographic techniques, particularly HPLC, play a crucial role in their separation.[4][5]
HPLC-Based Approaches for Diastereomer Resolution
Reversed-phase HPLC (RP-HPLC) is the workhorse for peptide purity analysis.[6][7] However, conventional C18 columns often fail to provide adequate resolution for diastereomeric peptides containing L-allo-isoleucine.[2][3] Several specialized HPLC strategies have been developed to overcome this limitation.
Chiral Chromatography
Chiral stationary phases (CSPs) are designed to interact differently with stereoisomers, enabling their separation. Columns like the CHIROBIOTIC series have demonstrated utility in separating amino acid enantiomers and diastereomers.[8]
Mixed-Mode Chromatography
Mixed-mode chromatography combines multiple retention mechanisms, such as reversed-phase and ion-exchange, to enhance selectivity. This approach can be effective in resolving diastereomers that are difficult to separate by a single mode of interaction.[9] For instance, a Primesep 200 column has been successfully used to separate isoleucine and allo-isoleucine.[9]
Derivatization with Chiral Reagents
Pre-column derivatization with a chiral reagent can convert diastereomers into species with different chromatographic properties, facilitating their separation on a standard achiral column. This method, however, adds complexity to the sample preparation process.[2][3]
Optimization of RP-HPLC Conditions
In some cases, conventional RP-HPLC methods can be optimized to resolve diastereomeric peptides. Factors such as the choice of stationary phase (e.g., C8 vs. C18), temperature, and the organic modifier in the mobile phase can significantly influence selectivity.[1]
Table 1: Comparison of HPLC Methods for L-allo-isoleucine Peptide Analysis
| Method | Principle | Advantages | Disadvantages | Typical Column |
| Chiral Chromatography | Enantioselective interactions with a chiral stationary phase. | Direct separation of stereoisomers. | Can be expensive; specific to certain classes of compounds. | CHIROBIOTIC T, R, TAG[8] |
| Mixed-Mode Chromatography | Utilizes multiple retention mechanisms (e.g., hydrophobic and ion-exchange). | Enhanced selectivity for closely related compounds. | Method development can be more complex. | Primesep 200[9] |
| Chiral Derivatization | Formation of diastereomeric derivatives with different chromatographic properties. | Enables separation on standard achiral columns. | Additional sample preparation step; potential for side reactions. | Standard C18 |
| Optimized RP-HPLC | Fine-tuning of chromatographic parameters to enhance resolution. | Utilizes readily available columns and instrumentation. | May not be universally applicable; requires careful optimization. | C8, C18[1] |
The Role of Mass Spectrometry in Identity Confirmation and Beyond
While HPLC is essential for separation, mass spectrometry is indispensable for confirming the identity of the peptide and detecting any impurities, including those that are not chromatographically resolved.[7] However, as standard MS cannot differentiate between isomers, advanced techniques are required.
Tandem Mass Spectrometry (MS/MS and MS³)
Tandem mass spectrometry can be employed to differentiate and even localize isomeric residues within a peptide.[10] By carefully analyzing the fragmentation patterns of the diastereomeric peptides, subtle differences can be observed that allow for their distinction.[10]
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS)
Ion mobility spectrometry separates ions based on their size, shape, and charge.[11] When coupled with mass spectrometry, IMS-MS can resolve isobaric and even isomeric peptides that are indistinguishable by MS alone.[12][13] This technique offers an additional dimension of separation in the gas phase.[12]
Table 2: Mass Spectrometry Techniques for Isomer Differentiation
| Technique | Principle | Advantages | Disadvantages |
| Tandem MS (MS/MS, MS³) | Analysis of fragment ion spectra. | Can provide structural information to differentiate isomers.[10] | Requires careful optimization and data interpretation. |
| Ion Mobility Spectrometry-MS (IMS-MS) | Separation of ions based on their mobility in a drift gas. | Can separate isomers with different shapes and sizes.[11][12][13] | Instrumentation is less common than standard MS. |
Experimental Protocols
General RP-HPLC Protocol for Peptide Purity Analysis
-
Sample Preparation: Dissolve the peptide sample in an appropriate solvent, such as water or a mixture of water and organic solvent (e.g., acetonitrile), often containing a small amount of trifluoroacetic acid (TFA).[14]
-
Chromatographic System: Utilize an HPLC system equipped with a UV detector.
-
Column: Select an appropriate reversed-phase column (e.g., C18 or C8). For diastereomer separation, consider specialized columns as mentioned in Table 1.
-
Mobile Phase: A typical mobile phase consists of Solvent A (e.g., 0.1% TFA in water) and Solvent B (e.g., 0.1% TFA in acetonitrile).
-
Gradient: Employ a linear gradient of increasing Solvent B to elute the peptides. The specific gradient will depend on the peptide's hydrophobicity.[14]
-
Detection: Monitor the elution profile at a wavelength of 210-220 nm, which corresponds to the absorbance of the peptide bond.[15]
-
Data Analysis: Calculate the purity of the main peptide peak as a percentage of the total peak area.
Mass Spectrometry Analysis
-
Ionization: Use an appropriate ionization technique, such as electrospray ionization (ESI), to generate gas-phase peptide ions.
-
Mass Analyzer: Analyze the mass-to-charge ratio (m/z) of the ions using a mass analyzer (e.g., time-of-flight, quadrupole, or Orbitrap).
-
Data Acquisition: Acquire the mass spectrum to confirm the molecular weight of the target peptide and identify any impurities.
-
Tandem MS/IMS (for isomer differentiation): If necessary, perform MS/MS or IMS-MS experiments to differentiate between diastereomers based on their fragmentation patterns or ion mobility, respectively.
Visualizing the Workflow
Caption: Workflow for purity analysis of peptides with L-allo-isoleucine.
Logical Approach to Method Selection
Caption: Decision tree for selecting an analytical method.
Conclusion
The purity analysis of peptides containing L-allo-isoleucine requires a multi-faceted approach that goes beyond standard methodologies. A combination of specialized HPLC techniques for robust separation and advanced mass spectrometry for unambiguous identification is often necessary. By carefully selecting the appropriate analytical tools and optimizing experimental conditions, researchers can confidently assess the purity of these challenging peptides, ensuring the quality and reliability of their scientific endeavors.
References
- 1. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent [jstage.jst.go.jp]
- 3. Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Seeing the Invisibles: Detection of Peptide Enantiomers, Diastereomers, and Isobaric Ring Formation in Lanthipeptides Using Nanopores - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 7. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. sielc.com [sielc.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. oxfordglobal.com [oxfordglobal.com]
- 12. Analysis of Peptide Stereochemistry in Single Cells by Capillary Electrophoresis—Trapped Ion Mobility Spectrometry Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. resolvemass.ca [resolvemass.ca]
- 15. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Enhanced Bioactivity: A Case Study of L-allo-Isoleucine in Phytosulfokine-α Analogs
The incorporation of non-natural amino acids is a powerful strategy in peptide drug development to enhance potency, stability, and receptor selectivity. This guide provides a comparative analysis of phytosulfokine-α (PSK-α), a plant peptide hormone, and its synthetic analog wherein the natural L-isoleucine at position 2 is substituted with the diastereomer L-allo-isoleucine. This case study, based on published research, demonstrates a significant enhancement in biological activity with this subtle stereochemical modification, offering valuable insights for researchers and drug developers in the field of peptide therapeutics.
Phytosulfokine-α (PSK-α) is a pentapeptide that plays a crucial role in promoting cell proliferation and differentiation in plants. Its biological activity is mediated through a receptor-mediated signaling pathway. The native sequence of PSK-α is H-Tyr(SO₃H)-Ile-Tyr(SO₃H)-Thr-Gln-OH. In a study by van de Sande et al. (2024), a library of PSK-α analogs was synthesized to investigate structure-activity relationships. Among these, the analog where L-isoleucine at position 2 was replaced with L-allo-isoleucine, denoted as [allo-Ile²]-PSK-α, exhibited a notable increase in bioactivity.[1][2]
Comparative Performance Analysis
The biological activity of the PSK-α analogs was evaluated using a Brassica oleracea protoplast regeneration assay, which measures the peptide's ability to induce cell division and proliferation. The results are summarized in the table below, comparing the relative activity of the L-allo-isoleucine analog to the native peptide and other analogs with substitutions at the same position.
| Peptide Analog | Sequence | Relative Activity vs. Native PSK-α |
| Native PSK-α | H-Tyr(SO₃H)-Ile -Tyr(SO₃H)-Thr-Gln-OH | 1.0 |
| [allo-Ile²]-PSK-α | H-Tyr(SO₃H)-allo-Ile -Tyr(SO₃H)-Thr-Gln-OH | 1.3 |
| [Leu²]-PSK-α | H-Tyr(SO₃H)-Leu -Tyr(SO₃H)-Thr-Gln-OH | Reduced Activity |
| [Ala²]-PSK-α | H-Tyr(SO₃H)-Ala -Tyr(SO₃H)-Thr-Gln-OH | Abolished Activity |
Data sourced from van de Sande et al. (2024).[1][2]
The substitution of L-isoleucine with L-allo-isoleucine resulted in a 30% increase in bioactivity, highlighting the significant impact of side-chain stereochemistry on the peptide's function. In contrast, substitution with other hydrophobic amino acids like L-leucine led to reduced activity, and replacement with L-alanine completely abolished it. This suggests that the specific spatial arrangement of the β-branched side chain of isoleucine is critical for optimal receptor interaction, and the (2S, 3R) configuration of L-allo-isoleucine provides a more favorable conformation for binding and signaling than the natural (2S, 3S) L-isoleucine.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of PSK-α Analogs
The synthesis of PSK-α and its analogs was performed using a standard Fmoc/tBu-based solid-phase peptide synthesis strategy.[1][2][3][4]
Materials:
-
Fmoc-protected amino acids (including Fmoc-L-isoleucine-OH and Fmoc-L-allo-isoleucine-OH)
-
Wang resin
-
Coupling reagents (e.g., HBTU, HATU)
-
Deprotection reagent (e.g., 20% piperidine in DMF)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Sulfating agent (e.g., DMF-SO₃ complex)
Procedure:
-
Resin Swelling: The Wang resin is swelled in a suitable solvent like DMF.
-
First Amino Acid Coupling: The C-terminal amino acid (Fmoc-Gln(Trt)-OH) is coupled to the resin.
-
Fmoc Deprotection: The Fmoc protecting group is removed using a solution of 20% piperidine in DMF.
-
Iterative Coupling and Deprotection: The subsequent Fmoc-protected amino acids are coupled sequentially according to the peptide sequence. After each coupling step, the Fmoc group is removed to allow for the next amino acid to be added.
-
Sulfation: The tyrosine residues are sulfated on-resin using a DMF-SO₃ complex.
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail.
-
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purified peptide is characterized by mass spectrometry to confirm its identity and purity.
Brassica oleracea Protoplast Regeneration Assay
This assay is used to determine the biological activity of the synthesized PSK-α analogs by measuring their effect on the regeneration of plant protoplasts.[1][2]
Procedure:
-
Protoplast Isolation: Protoplasts are isolated from the leaves of Brassica oleracea.
-
Culture: The isolated protoplasts are cultured in a regeneration medium.
-
Peptide Treatment: The synthesized PSK-α analogs are added to the culture medium at various concentrations. A culture with native PSK-α serves as a positive control, and a culture without any added peptide serves as a negative control.
-
Incubation: The protoplast cultures are incubated under controlled conditions to allow for cell wall regeneration and cell division.
-
Activity Assessment: The regeneration capacity, observed as cell proliferation, is assessed and compared between the different treatments. The relative activity of the analogs is calculated in comparison to the native PSK-α.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of phytosulfokine-α and the general experimental workflow for the synthesis and evaluation of its analogs.
Caption: Phytosulfokine-α (PSK-α) signaling pathway.
Caption: Experimental workflow for the synthesis and evaluation of PSK-α analogs.
References
- 1. edepot.wur.nl [edepot.wur.nl]
- 2. Phytosulfokine peptide library: chemical synthesis and biological evaluation on protoplast regeneration - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D3NJ05996K [pubs.rsc.org]
- 3. Further analogues of plant peptide hormone phytosulfokine-alpha (PSK-alpha) and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plant peptide hormone phytosulfokine (PSK-alpha): synthesis of new analogues and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of FMOC-L-allo-Isoleucine: A Procedural Guide
Essential guidance for the proper handling and disposal of FMOC-L-allo-Isoleucine in a laboratory setting, ensuring the safety of personnel and compliance with environmental regulations.
This compound is a chemical used in laboratory research. While it is not classified as a hazardous substance under OSHA or Regulation (EC) No. 1272/2008, it is imperative to follow proper disposal procedures to maintain a safe working environment and adhere to environmental regulations.[1][2][3]
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to wear appropriate personal protective equipment (PPE), including gloves, and eye protection such as splash goggles.[1][2][3] In case of accidental contact, follow these first-aid measures:
-
Skin Contact: Wash the affected area with soap and plenty of water.[1][2]
-
Eye Contact: Flush eyes with water as a precaution, removing any contact lenses.[1][2]
-
Inhalation: If inhaled, move the individual to fresh air. If breathing difficulties occur, provide artificial respiration.[1][2]
-
Ingestion: Rinse the mouth with water. Never give anything by mouth to an unconscious person.[1][2]
For spills, use appropriate tools to collect the spilled material and place it in a suitable, closed container for disposal.[1][2][3][4] Avoid the formation of dust during cleanup.[1][2][3][4]
Disposal Procedures for this compound
The primary guideline for the disposal of this compound is to adhere to all federal, state, and local environmental control regulations.[1]
Step-by-Step Disposal Workflow:
-
Collection: Place waste this compound and any contaminated materials (e.g., gloves, weighing paper) into a designated, suitable, and closed waste disposal container.[1][2]
-
Labeling: Clearly label the waste container with the chemical name: "Waste this compound".
-
Storage: Store the sealed waste container in a dry, well-ventilated area, away from heat and sources of ignition, pending disposal.[1]
-
Disposal: Arrange for the disposal of the chemical waste through a licensed and qualified hazardous waste disposal company. Ensure that the disposal method complies with all applicable federal, state, and local regulations.
Quantitative Data
No specific quantitative data regarding disposal limits or concentrations were found in the safety data sheets. The general principle is to dispose of the chemical in accordance with environmental regulations.
| Data Point | Value | Source |
| OSHA Hazards | No known OSHA hazards | [1] |
| Regulation (EC) No. 1272/2008 | Not a hazardous substance or mixture | [2] |
| Ecotoxicity | No data available | [1] |
Experimental Protocols
The provided search results did not contain specific experimental protocols related to this compound. The primary focus of the safety data sheets is on safe handling and disposal.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: this compound Disposal Workflow.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
